molecular formula C12H15NO2 B1335090 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1022919-86-3

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B1335090
CAS No.: 1022919-86-3
M. Wt: 205.25 g/mol
InChI Key: TXYDLJGQBRAFBU-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDLJGQBRAFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389720
Record name 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022919-86-3
Record name 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, conformationally constrained structure makes it an ideal building block for designing molecules that interact with a variety of biological targets.[3] Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are of significant interest in drug discovery, serving as key intermediates in the synthesis of pharmaceuticals for treating neurological and psychiatric disorders, as well as cardiovascular diseases.[3] Notably, this scaffold is a cornerstone in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of antihypertensive drugs.

This comprehensive technical guide provides a detailed, field-proven methodology for the synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a valuable derivative for further elaboration in drug development programs. We will delve into the mechanistic underpinnings of the chosen synthetic route, providing not just a protocol, but a self-validating system of chemical transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a robust two-step sequence:

  • Formation of the Tetrahydroisoquinoline Core via the Pictet-Spengler Reaction: This classic reaction provides a direct and reliable method for constructing the bicyclic ring system from a β-arylethylamine and a carbonyl compound.[4][5][6][7][8]

  • N-Alkylation via Reductive Amination: This modern and highly selective method introduces the ethyl group onto the secondary amine of the tetrahydroisoquinoline intermediate.[9][10][11][12]

This strategy is favored for its efficiency, high yields, and the commercial availability of the starting materials.

Synthetic_Workflow Start L-Phenylalanine + Formaldehyde Intermediate 1,2,3,4-Tetrahydro-isoquinoline- 3-carboxylic acid Start->Intermediate Pictet-Spengler Reaction Final_Product 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Intermediate->Final_Product Reductive Amination

Figure 1: Overall synthetic workflow for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Part 1: Synthesis of 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the cyclic product.[4][5][6][7][8]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Imine/Iminium Ion Formation: The amine group of the β-arylethylamine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution.

  • Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final tetrahydroisoquinoline product.

Pictet_Spengler_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Cyclization & Rearomatization Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Iminium_Ion Iminium Ion Imine->Iminium_Ion + H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Final_Product Tetrahydroisoquinoline Cyclized_Intermediate->Final_Product - H+

Sources

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: Synthesis, Properties, and Medicinal Chemistry Significance

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a representative member of the medicinally significant class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. While specific experimental data for this exact molecule is sparse in public literature, this document leverages established chemical principles and extensive data on the parent scaffold to present its core properties, a robust and detailed synthetic methodology, and the broader context of its application in drug discovery. We delve into the foundational Pictet-Spengler reaction for constructing the core Tic scaffold and subsequent N-alkylation. Furthermore, we explore the profound biological importance of the Tic framework as a constrained phenylalanine analog, which has established it as a "privileged scaffold" in the development of novel therapeutics targeting a wide array of diseases, including cancer and infectious diseases.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Introduction: The Significance of the Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological activities.[2][4][5] Within this family, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) holds a special place. As a conformationally constrained analog of the amino acid phenylalanine, the Tic scaffold offers a rigid backbone that is invaluable for designing peptides and small molecules with defined tertiary structures.[1][6] This structural rigidity can lead to enhanced binding affinity, selectivity, and metabolic stability compared to more flexible counterparts.

The Tic unit is a core structural element in a variety of peptide-based drugs and biologically active compounds.[1] Its derivatives have been extensively studied and have demonstrated a remarkable breadth of pharmacological activities, including:

  • Antitumor and Anticancer Properties[3][7][8]

  • Antiviral (including Anti-HIV) Activity[5][7]

  • Anti-inflammatory and Anticoagulant Effects[7][9]

  • Anticonvulsant and Neuroprotective Roles[5][10]

  • Enzyme Inhibition (e.g., Aminopeptidase N, Bcl-2)[8][11]

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid serves as an exemplary derivative where the nitrogen at the 2-position is functionalized. This position is a critical vector for chemical modification, allowing chemists to modulate the compound's physicochemical properties and explore structure-activity relationships (SAR) to optimize for specific biological targets.[12] This guide will provide the foundational knowledge required to synthesize, characterize, and strategically employ this valuable molecular building block.

Physicochemical Properties

Detailed experimental data for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid are not widely published. However, we can consolidate known information and provide reliable estimations based on the parent compound and related structures.

PropertyValueSource / Method
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol Calculated
Exact Mass 205.1103 g/mol Calculated
Appearance Expected to be an off-white solidEstimation based on parent compound
Solubility Sparingly soluble in water; soluble in alcohols, DMSO, DMFEstimation based on structure (amphoteric nature)
pKa (Acidic) ~2-3 (Carboxylic Acid)Estimation based on typical α-amino acids
pKa (Basic) ~8-9 (Tertiary Amine)Estimation based on N-alkylated tetrahydroisoquinolines
Storage Conditions 2-8°C, dry, sealedCommercial Supplier Recommendation

Synthesis and Characterization

The synthesis of the target compound is logically approached in two primary stages: the formation of the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, followed by the specific N-alkylation at the 2-position.

Part A: Synthesis of the Core Scaffold via Pictet-Spengler Reaction

The Pictet-Spengler reaction is the quintessential method for synthesizing tetrahydroisoquinolines.[13][14] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (ring closure).[15][16] For the synthesis of the Tic core, L-phenylalanine is the ideal starting material, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) serves as the carbonyl component.

Causality of Experimental Choices:

  • Starting Material: L-phenylalanine provides the necessary β-phenylethylamine backbone and the carboxylic acid at the desired position.

  • Carbonyl Source: Formaldehyde is the simplest aldehyde and provides the C1 carbon of the final isoquinoline ring.

  • Acid Catalyst: A strong acid (e.g., HCl) is required to protonate the carbonyl group, making it more electrophilic, and to facilitate the formation of the key iminium ion intermediate which is necessary for the subsequent cyclization.[16]

  • Reaction Setup: To a round-bottom flask, add L-phenylalanine (1 equivalent).

  • Acidification: Add concentrated hydrochloric acid (e.g., 6M HCl) and stir until the L-phenylalanine is fully dissolved. Cool the mixture in an ice bath to 0-5°C.

  • Aldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-100°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate from the acidic solution. If not, carefully neutralize the mixture with a base (e.g., NaOH solution) to the isoelectric point (pH ~5-6) to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Phenylalanine L-Phenylalanine Condensation 1. Condensation under Acid (HCl) Phenylalanine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Iminium Iminium Ion Formation Condensation->Iminium Dehydration Cyclization 2. Intramolecular Cyclization (Electrophilic Aromatic Substitution) Iminium->Cyclization Deprotonation 3. Deprotonation & Aromatization Restoration Cyclization->Deprotonation Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) Deprotonation->Tic

Caption: Pictet-Spengler reaction workflow for the synthesis of the Tic core.

Part B: N-Ethylation of the Tic Scaffold

With the Tic core synthesized, the secondary amine at the 2-position can be readily alkylated using a suitable ethylating agent. A standard Sₙ2 reaction using an ethyl halide is a common and effective method.

Causality of Experimental Choices:

  • Ethylating Agent: Ethyl bromide or ethyl iodide are effective electrophiles. Ethyl iodide is more reactive due to iodide being a better leaving group, which can be beneficial if the reaction is sluggish.[17]

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the secondary amine, generating a more nucleophilic free amine without competing in the alkylation reaction itself.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile (ACN) is ideal. These solvents can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering.[17]

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. The excess base ensures complete deprotonation of both the amine and the carboxylic acid.

  • Alkylating Agent Addition: Add ethyl bromide or ethyl iodide (1.2-1.5 equivalents) to the suspension.

  • Reaction: Heat the mixture to 50-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate any excess base and ensure the product is in a water-soluble salt form.

  • Extraction: Wash the aqueous layer with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Isolation: Adjust the pH of the aqueous layer back to the isoelectric point (estimated pH ~5-7) with a base (e.g., NaHCO₃ solution). The target compound should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water. Further purification can be achieved by preparative HPLC or recrystallization.

G Tic Tic Core (Secondary Amine) Reaction Sₙ2 Reaction (50-70°C) Tic->Reaction EtBr Ethyl Bromide EtBr->Reaction Base Base (K₂CO₃) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction Product 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Reaction->Product

Caption: Workflow for the N-ethylation of the Tic scaffold.

Part C: Spectroscopic Characterization

While a definitive spectrum requires experimental acquisition, the expected NMR features can be reliably predicted.

  • ¹H NMR: The spectrum should contain characteristic signals for the ethyl group: a triplet around 1.1-1.3 ppm (–CH₃) and a quartet around 2.5-2.8 ppm (–CH₂–). The protons of the tetrahydroisoquinoline backbone will appear in the region of 2.8-4.5 ppm. The aromatic protons on the benzene ring will be visible in the 7.0-7.4 ppm region. The carboxylic acid proton will likely be a broad singlet at a high chemical shift (>10 ppm), though it may exchange with solvent.

  • ¹³C NMR: The spectrum will show two signals for the ethyl group (~15 ppm for the CH₃ and ~45-50 ppm for the CH₂). The aliphatic carbons of the isoquinoline core will resonate between ~25-65 ppm. The aromatic carbons will appear in the ~125-140 ppm range, and the carbonyl carbon of the carboxylic acid will be significantly downfield, typically >170 ppm.

A Note on Conformational Isomers: For N-acyl derivatives of Tic, hindered rotation around the N-C(O) amide bond often leads to the presence of conformational isomers (rotamers) that are stable on the NMR timescale.[18][19][20][21] This results in a doubling of signals in the NMR spectrum. For an N-ethyl group, the barrier to rotation around the N-CH₂ bond is much lower, so the presence of stable rotamers at room temperature is not expected. However, it is a critical consideration for chemists synthesizing other N-substituted Tic analogs, particularly N-acyl or N-aryl derivatives.[20][21]

Biological Significance and Drug Development Context

The true value of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid lies not in its own specific bioactivity (which is not widely reported), but in its role as a scaffold and a tool for drug discovery. The N-2 position is a key point for diversification. By synthesizing a library of analogs with different N-substituents, medicinal chemists can systematically probe the SAR of a given biological target.

The Tic core provides a rigid, predictable orientation for the C3-carboxylic acid and any substituent at the C1 position, while the N2-substituent can be varied to explore different binding pockets or modulate properties like solubility and cell permeability.

N-Substituent Type on Tic ScaffoldAssociated Biological ActivityReference(s)
N-Acyl / N-Aroyl Bradycardic agents, Anticoagulants[10][20]
N-(Substituted)benzyl Antitumor (Bcl-2/Mcl-1 inhibitors)[8]
N-Arylalkyl Anticoagulants[20]
Peptidic Linkage (N-Acyl) Component of HIV protease inhibitors (e.g., Saquinavir)[19]
Complex Heterocycles Aminopeptidase N (CD13) inhibitors for cancer therapy[11]

This versatility makes the Tic scaffold a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[2][3]

G cluster_core Core Scaffold cluster_mod Modification & Diversification cluster_props Modulated Properties cluster_bio Biological Outcomes Tic Tic Scaffold (Constrained Phenylalanine Analog) N_Alkylation N-Alkylation (e.g., -Ethyl) N-Acylation N-Arylation Tic->N_Alkylation Bioactivity Diverse Biological Activities: - Anticancer - Antiviral - Neuroprotective - Enzyme Inhibition Tic->Bioactivity Provides Privileged Structural Bias Properties Solubility Lipophilicity Stereochemistry Binding Vectors N_Alkylation->Properties Alters Physicochemical Properties Properties->Bioactivity Enables Targeted SAR Studies

Caption: The role of the Tic scaffold in a drug discovery cascade.

Conclusion

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid stands as a valuable, synthetically accessible building block rooted in the rich chemical and biological landscape of the tetrahydroisoquinoline family. While it may not be an end-drug itself, its strategic importance is clear. This guide has provided a robust framework for its synthesis via the classical Pictet-Spengler reaction and subsequent N-alkylation, outlined its key physicochemical properties, and contextualized its significance within the broader field of medicinal chemistry. The Tic scaffold, with its conformationally constrained nature and amenability to chemical diversification at the N-2 position, will undoubtedly continue to be a foundational element in the design and development of next-generation therapeutics.

References

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  • Ngamnithiporn, A., Du, E., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447–9496.
  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Antonova, Y., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. International Journal of Organic Chemistry, 1, 195-202.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Mekapati, G., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(15), 3389.
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  • Ngamnithiporn, A., Du, E., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed. Retrieved from [Link]

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079.
  • Pictet–Spengler reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Ngamnithiporn, A., Du, E., & Stoltz, B. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Retrieved from [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 13(10), 955-979.
  • Ngamnithiporn, A., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Retrieved from [Link]

  • Jansa, P., & Černý, J. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES, 68(1), 131-142.
  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). The Journal of Organic Chemistry.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (n.d.). ResearchGate.
  • Wang, L., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.
  • Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. (n.d.). ResearchGate.
  • Liu, X., et al. (2012). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 569-573.
  • Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron, 68(23), 4436-4446.
  • Kumar, D., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 917-935.
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Sources

The Biological Versatility of the 2-Alkyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for the design of ligands that can engage with high specificity and affinity to biological targets. This guide focuses on a specific, yet highly versatile, derivative of this core: 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. While this particular compound is often utilized as a foundational building block in synthetic chemistry, its structural simplicity offers a unique vantage point from which to explore the vast biological activities that emerge from modifications to the parent scaffold.[2] We will delve into the synthesis, key biological targets, and structure-activity relationships (SAR) of derivatives, providing researchers with the technical insights necessary to leverage this scaffold in modern drug discovery.

Chemical Synthesis: Building the Core Scaffold

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogs typically relies on robust and well-established synthetic methodologies. The core THIQ-3-carboxylic acid structure is often assembled via the Pictet-Spengler reaction, a classic method that involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a common starting material is the amino acid phenylalanine.[3] Subsequent N-alkylation, in this case with an ethyl group, can be achieved through reductive amination or by reaction with an appropriate ethylating agent. More advanced strategies, including those based on the Horner-Wadsworth-Emmons reaction, have been developed to introduce a wider array of substituents, particularly on the aromatic ring, to facilitate the exploration of the chemical space around this versatile scaffold.[4]

Emergent Biological Activities from a Common Core

While direct, extensive biological profiling of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not widely reported in the literature, the true value of this compound lies in its role as a progenitor for a multitude of biologically active molecules. By systematically modifying the N-alkyl substituent, the carboxylic acid moiety, and the aromatic ring, derivatives of this core have been shown to potently and selectively modulate several key protein families implicated in a range of diseases from cancer to metabolic disorders. The following sections will explore some of the most significant of these activities.

Matrix Metalloproteinase (MMP) Inhibition: A Target in Cancer and Inflammation

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is a hallmark of cancer progression, where they facilitate tumor invasion and metastasis, as well as in chronic inflammatory diseases. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has proven to be an excellent starting point for the design of potent MMP inhibitors.[5]

Causality in Experimental Design: The design of these inhibitors is a prime example of structure-based drug design. The carboxylic acid or a bioisosteric hydroxamate group at the 3-position is strategically chosen to chelate the catalytic zinc ion in the MMP active site. The rigid THIQ backbone then serves as a scaffold to position larger, often aromatic, substituents at the N-2 position, which are designed to interact with the hydrophobic S1' pocket of the enzyme, a key determinant of inhibitor selectivity.

Structure-Activity Relationship (SAR): Systematic studies on N-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates have revealed key SAR trends for MMP-8 inhibition:

N-2 SubstituentAromatic Ring SubstituentsZinc Binding GroupIC50 (nM) for MMP-8
ArylsulfonylVaried mono- and biaryl groupsCarboxylate or HydroxamateLow nanomolar to micromolar
Simple Alkyl (e.g., Ethyl)UnsubstitutedCarboxylateData not available, but predicted to be significantly less potent

This table is a representative summary based on published SAR studies. Specific values can be found in the cited literature.[5]

The data strongly indicate that a large, hydrophobic N-2 substituent, such as an arylsulfonyl group, is critical for high-potency inhibition of MMP-8. This underscores the importance of extending beyond a simple N-ethyl group to achieve meaningful biological activity against this target.

Signaling Pathway and Experimental Workflow:

MMPs, including MMP-8, are key downstream effectors in signaling pathways that promote tissue remodeling. Their activity can be triggered by inflammatory cytokines and growth factors, often through the activation of MAPK signaling cascades like the ERK pathway.[6]

Diagram: MMP-8 Activation and Inhibition Workflow

MMP8_Workflow cluster_activation MMP-8 Activation cluster_inhibition Inhibition Assay Inflammatory Stimuli Inflammatory Stimuli ERK Pathway ERK Pathway Inflammatory Stimuli->ERK Pathway activates Pro-MMP-8 Pro-MMP-8 ERK Pathway->Pro-MMP-8 upregulates transcription Active MMP-8 Active MMP-8 Pro-MMP-8->Active MMP-8 proteolytic cleavage ECM Degradation ECM Degradation Active MMP-8->ECM Degradation catalyzes Tic-Derivative Tic-Derivative (e.g., N-Arylsulfonyl) Tic-Derivative->Active MMP-8 inhibits

Caption: Workflow of MMP-8 activation and inhibition by Tic derivatives.

Experimental Protocol: MMP-8 Inhibition Assay

  • Reagents and Materials: Recombinant human MMP-8, fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5), test compounds (dissolved in DMSO), and a fluorescence microplate reader.

  • Procedure: a. Activate the pro-MMP-8 to active MMP-8 according to the manufacturer's instructions. b. Prepare serial dilutions of the test compounds in assay buffer. c. In a 96-well plate, add the assay buffer, the test compound dilutions, and the activated MMP-8 enzyme. Incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding the fluorogenic substrate to each well. e. Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). f. Calculate the rate of reaction for each compound concentration. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: A Target for Type 2 Diabetes

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARγ, in particular, is the molecular target of the thiazolidinedione (TZD) class of anti-diabetic drugs. Agonists of PPARγ can improve insulin sensitivity, making this a key target for the development of new treatments for type 2 diabetes. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been successfully utilized to develop novel, non-TZD PPARγ agonists.[6]

Causality in Experimental Design: The design of these agonists hinges on mimicking the key interactions of known ligands. The acidic carboxylic acid at the 3-position is crucial as it forms hydrogen bonds with key amino acid residues (e.g., His323, His449, and Tyr473) in the ligand-binding domain of PPARγ. The rest of the THIQ molecule serves as a scaffold to position hydrophobic groups that occupy other regions of the large ligand-binding pocket.

Structure-Activity Relationship (SAR): For PPARγ agonistic activity, modifications at both the N-2 position and on the aromatic ring have been explored:

N-2 SubstituentAromatic Ring SubstituentEC50 (nM) for PPARγ
Benzyl7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]11.8
(2E,4E)-hexadienoyl7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)140
Simple Alkyl (e.g., Ethyl)UnsubstitutedData not available, but expected to be inactive or very weak

This table is a representative summary based on published SAR studies. Specific values can be found in the cited literature.[6]

These results highlight that complex, extended substituents at both the N-2 and C-7 positions are necessary to achieve potent PPARγ agonism. The simple 2-ethyl analog is unlikely to possess significant activity.

Signaling Pathway and Experimental Workflow:

PPARγ acts as a ligand-activated transcription factor. Upon binding to an agonist, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. These genes are involved in adipogenesis, lipid metabolism, and insulin signaling.[7]

Diagram: PPARγ Agonist Mechanism of Action

PPARg_Pathway Tic-Agonist Tic-Derivative Agonist PPARg PPARγ Tic-Agonist->PPARg binds & activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Metabolic_Effects Improved Insulin Sensitivity Gene_Transcription->Metabolic_Effects leads to

Caption: Ligand-activated PPARγ signaling pathway.

Experimental Protocol: PPARγ Transactivation Assay

  • Reagents and Materials: A suitable cell line (e.g., HEK293T or CV-1) co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Cell culture medium, test compounds, and a luciferase assay system.

  • Procedure: a. Seed the transfected cells in a 96-well plate and allow them to adhere. b. Treat the cells with serial dilutions of the test compounds. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (DMSO). c. Incubate the cells for 24-48 hours. d. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system. e. Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. f. Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Aminopeptidase N (APN/CD13) Inhibition: A Target for Anti-Angiogenesis

Aminopeptidase N (also known as CD13) is a zinc-dependent metalloprotease that is overexpressed on the surface of endothelial cells in angiogenic blood vessels and on various tumor cells. It plays a role in tumor invasion, metastasis, and angiogenesis, making it an attractive target for cancer therapy.[8] Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of APN/CD13.

Causality in Experimental Design: Similar to MMP inhibitors, the design of APN/CD13 inhibitors often incorporates a zinc-binding group. The THIQ scaffold provides a rigid framework for orienting substituents that can interact with the enzyme's active site.

Structure-Activity Relationship (SAR): Research into THIQ-based APN/CD13 inhibitors has shown that modifications, particularly at the N-2 position, are crucial for activity.

N-2 SubstituentAromatic Ring SubstituentsZinc Binding GroupIC50 (µM) for APN/CD13
(2-Naphthyl)sulfonylUnsubstitutedCarboxylic Acid6.28
PhenylsulfonylUnsubstitutedCarboxylic Acid> 50
Simple Alkyl (e.g., Ethyl)UnsubstitutedCarboxylic AcidData not available, likely very low potency

This table is a representative summary based on published SAR studies. Specific values can be found in the cited literature.

The data suggests that a large, aromatic sulfonyl group at the N-2 position is highly favorable for potent APN/CD13 inhibition, with the 2-naphthyl group being particularly effective.

Signaling Pathway and Experimental Workflow:

APN/CD13 is involved in multiple signaling pathways that promote cell migration and angiogenesis. Its inhibition can disrupt these processes. One of the key functions of APN/CD13 is its role in the degradation of the extracellular matrix, which is essential for cell invasion and the formation of new blood vessels.[5]

Diagram: APN/CD13 Inhibition and Anti-Angiogenic Effect

APN_Inhibition cluster_angiogenesis Angiogenesis Process Endothelial_Cells Endothelial Cells APN_CD13 APN/CD13 Endothelial_Cells->APN_CD13 expresses Cell_Migration Cell Migration & Invasion APN_CD13->Cell_Migration promotes Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Tic_Inhibitor Tic-Derivative Inhibitor Tic_Inhibitor->APN_CD13 inhibits

Caption: Inhibition of APN/CD13 by Tic derivatives blocks angiogenesis.

Experimental Protocol: APN/CD13 Inhibition Assay

  • Reagents and Materials: Recombinant human APN/CD13, a chromogenic substrate (e.g., L-Leucine-p-nitroanilide), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compounds, and a microplate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well plate, add the assay buffer, test compound dilutions, and the APN/CD13 enzyme. Incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding the chromogenic substrate. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Measure the absorbance at 405 nm. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, while seemingly simple, represents a critical starting point for the development of highly potent and selective modulators of important biological targets. The evidence clearly demonstrates that while the core itself may have limited intrinsic activity, it provides an exceptional framework for the strategic placement of functional groups that can engage in key interactions with the active sites of enzymes like MMPs and APN/CD13, and the ligand-binding domains of nuclear receptors like PPARγ.

The future of drug discovery with this scaffold lies in the continued exploration of novel substitutions, the use of computational modeling to refine inhibitor and agonist design, and the investigation of its potential against a wider range of biological targets. This guide has provided a technical foundation for researchers to understand the causality behind the design of these molecules and the experimental workflows necessary to evaluate their activity. By building upon this knowledge, the scientific community can continue to unlock the full therapeutic potential of the versatile 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core.

References

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  • PPAR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Wickström, M. et al. (2012). Cooperative effects of aminopeptidase N (CD13) expressed by nonmalignant and cancer cells within the tumor microenvironment. Proceedings of the National Academy of Sciences, 109(5), 1639-1644.
  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase N/CD13 as a target for cancer chemotherapy. Cancer Letters, 238(2), 165-175.
  • Lu, G. L. et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784.
  • Sharma, A. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13354-13385.
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  • Kim, M. S. et al. (2008). Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. Chemical & Pharmaceutical Bulletin, 56(3), 335-345.
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  • Tani, C. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
  • Fang, H. et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.
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  • Wang, L. et al. (2015). Activity screening and structure–activity relationship of the hit compounds targeting APN/CD13. Journal of Cancer Research and Clinical Oncology, 141(11), 1947-1956.
  • study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. ResearchGate. Available at: [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. Available at: [Link]

  • Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. Available at: [Link]

  • Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents. PubMed. Available at: [Link]

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  • Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron, 68(8), 2027-2040.
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Sources

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active natural products and synthetic drugs.[1][2] Derivatives of this heterocyclic system exhibit a wide spectrum of biological activities, including antihypertensive, anticancer, antimicrobial, and neurotropic effects.[3][4][5] This guide provides an in-depth exploration of the synthetic pathways leading to a specific and valuable subclass: 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives. The presence of the N-ethyl group and the C-3 carboxylic acid moiety offers critical handles for modulating physicochemical properties and biological targets, making these compounds highly valuable as intermediates and final drug substances.[6][7] We will dissect the two primary and most robust synthetic strategies—the Pictet-Spengler reaction and the Bischler-Napieralski synthesis—providing not only detailed protocols but also the underlying mechanistic rationale and field-proven insights into achieving optimal outcomes, with a particular focus on stereochemical control.

Part 1: The Pictet-Spengler Reaction: A Convergent and Powerful Approach

The Pictet-Spengler reaction is the quintessential method for constructing the THIQ skeleton. Mechanistically, it is an intramolecular electrophilic aromatic substitution. The reaction proceeds through the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone) under acidic conditions.[8][9] This initially forms a Schiff base, which then protonates to generate a reactive electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion, leading to the formation of the new six-membered ring of the THIQ system.[10]

For the synthesis of our target scaffold, the key starting materials are a phenylethylamine derivative and an α-ketoacid or its synthetic equivalent, such as glyoxylic acid. The N-ethyl group is most conveniently introduced in a subsequent N-alkylation step on the fully formed and stable THIQ ring, which avoids potential complications during the cyclization.

Visualizing the Pictet-Spengler Mechanism

Pictet-Spengler Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization Amine β-Arylethylamine Schiff Base Schiff Base Amine->Schiff Base + R'-CHO, -H₂O Aldehyde Aldehyde (R'-CHO) Iminium Electrophilic Iminium Ion Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Schiff Base->Iminium + H⁺ THIQ_cation Spirocyclic Cation Intermediate Cyclization->THIQ_cation Ring Closure Product Tetrahydroisoquinoline THIQ_cation->Product - H⁺ Bischler-Napieralski Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: B-N Cyclization cluster_2 Step 3: Reduction Amine β-Phenylethylamine Amide N-Acyl β-Phenylethylamine Amine->Amide + RCOCl AcidChloride Acyl Chloride Cyclization Cyclodehydration Amide->Cyclization DHIQ 3,4-Dihydroisoquinoline (DHIQ) Cyclization->DHIQ e.g., POCl₃, Heat Reduction Imine Reduction DHIQ->Reduction THIQ Tetrahydroisoquinoline (THIQ) Reduction->THIQ e.g., NaBH₄ Asymmetric_Strategies Start Achiral Starting Materials P-S Pictet-Spengler Start->P-S B-N Bischler-Napieralski Start->B-N ChiralStart Chiral Pool (e.g., L-Phenylalanine) P-S_chiral P-S_chiral ChiralStart->P-S_chiral Pictet-Spengler AsymCat Asymmetric Catalyst P-S->AsymCat DHIQ DHIQ B-N->DHIQ forms DHIQ Product_R R-Enantiomer AsymCat->Product_R Product_S S-Enantiomer AsymCat->Product_S AsymRed Asymmetric Reduction AsymRed->Product_R AsymRed->Product_S DHIQ->AsymRed P-S_chiral->Product_S yields (S)

Sources

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. As a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, this N-alkylated compound offers a unique scaffold for drug design, particularly in the development of central nervous system (CNS) agents.[1][2] This document details a robust synthetic strategy, outlines critical analytical methods for structural elucidation, and explores the molecule's significance and applications for researchers and drug development professionals. The narrative emphasizes the mechanistic rationale behind synthetic choices and provides validated protocols to ensure reproducibility and trustworthiness.

Introduction: The Strategic Value of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Its rigid structure and defined stereochemistry allow for precise orientation of substituent groups, making it an invaluable tool for probing biological targets.

The Tic Core: A Constrained Phenylalanine Analog

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a non-proteinogenic amino acid that serves as a conformationally restricted analog of phenylalanine (Phe).[2] This constraint is crucial in the design of peptidomimetics, where incorporating the Tic unit can lock a peptide backbone into a specific three-dimensional arrangement. This pre-organization often leads to enhanced biological activity, improved selectivity for receptor subtypes, and greater stability against proteolytic degradation.[2][3]

Significance of N-Ethylation

The secondary amine at the 2-position of the Tic core is a prime site for chemical modification. N-alkylation, specifically N-ethylation, transforms this secondary amine into a tertiary amine, which fundamentally alters the molecule's physicochemical properties. This modification can impact polarity, lipophilicity, and the ability to form hydrogen bonds, thereby influencing membrane permeability and oral bioavailability. The introduction of an ethyl group provides a stable, non-acidic substituent that can explore specific binding pockets within a target protein, making 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid a versatile intermediate for creating diverse chemical libraries.[1]

Profile of the Target Molecule

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a synthetic intermediate used in the development of pharmaceutical compounds.[1] Its rigid heterocyclic framework is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
CAS Number 1022919-86-3[1]
Canonical SMILES CCN1CC(C2=CC=CC=C2C1)C(=O)O
Primary Application Intermediate for CNS agents[1]

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of the target molecule is achieved through a two-stage process. First, the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is constructed using the classic Pictet-Spengler reaction. This is followed by a selective N-ethylation of the secondary amine. This modular approach allows for high yields and purities at each stage.

Stage 1: Synthesis of the Tic Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is the cornerstone for synthesizing tetrahydroisoquinolines. It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (cyclization).[4][5][6] For the synthesis of the Tic precursor, L-phenylalanine is the ideal starting material.

Causality of Experimental Choices:

  • Starting Material: L-phenylalanine provides the necessary β-phenylethylamine backbone and the carboxylic acid at the desired position.

  • Carbonyl Source: Formaldehyde is the simplest aldehyde and is highly reactive, leading to an unsubstituted C1 position in the resulting THIQ ring.

  • Catalyst: A strong protic acid (e.g., HCl or trifluoroacetic acid) is required to protonate the carbonyl, activating it for nucleophilic attack by the amine, and to catalyze the subsequent iminium ion formation and cyclization.[5]

Caption: Chemical Structure of the Target Molecule.

Experimental Protocol: Pictet-Spengler Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Reaction Setup: Suspend L-phenylalanine (1 equivalent) in concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1 equivalents) dropwise to the cooled suspension while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture again to 0 °C. Adjust the pH to ~7 using a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. The resulting product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization & Aromatization Phe Phenylalanine Schiff_Base Schiff Base Phe->Schiff_Base + HCHO, -H2O Aldehyde Formaldehyde (HCHO) Iminium Iminium Ion Schiff_Base->Iminium + H+ Cyclized_Int Spirocyclic Intermediate Iminium->Cyclized_Int Intramolecular Electrophilic Attack Tic_Product Tic Core Cyclized_Int->Tic_Product Deprotonation (Rearomatization)

Caption: Pictet-Spengler Reaction Workflow.
Stage 2: N-Ethylation via Reductive Amination

Reductive amination is a highly effective method for N-alkylation. It proceeds by forming an iminium ion intermediate from the secondary amine and an aldehyde (acetaldehyde), which is then immediately reduced in situ to the corresponding tertiary amine.

Causality of Experimental Choices:

  • Alkylating Agent: Acetaldehyde is used to introduce the ethyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not reduce the aldehyde starting material as readily, minimizing side reactions.

Experimental Protocol: N-Ethylation of Tic

  • Reaction Setup: Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add acetaldehyde (1.5 equivalents) to the solution.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. The reaction is typically exothermic and should be kept at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by LC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final product.

N_Ethylation_Workflow Start Tic Core (Secondary Amine) Step1 Add Acetaldehyde (CH3CHO) Start->Step1 Intermediate Iminium Ion Intermediate Step1->Intermediate Step2 Add STAB (Reducing Agent) Intermediate->Step2 Product 2-Ethyl-Tic (Tertiary Amine) Step2->Product

Caption: N-Ethylation via Reductive Amination.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure requires a combination of spectroscopic techniques. The following data are predicted based on the known structure and published data for similar N-substituted Tic derivatives.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of the molecule. Due to the chiral center at C3, the adjacent protons on C4 and within the N-ethyl group are diastereotopic and are expected to appear as distinct signals.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.10 - 7.30 m 4H Ar-H Aromatic protons of the fused benzene ring.
~ 4.20 d 1H C1-H (axial) Benzylic proton, part of an AB quartet.
~ 4.05 d 1H C1-H (equatorial) Benzylic proton, part of an AB quartet.
~ 3.80 dd 1H C3-H Proton at the chiral center, coupled to C4 protons.
~ 3.20 dd 1H C4-H a Diastereotopic proton, coupled to C3-H and C4-Hb.
~ 2.90 dd 1H C4-H b Diastereotopic proton, coupled to C3-H and C4-Ha.
~ 2.70 m 2H N-CH₂ -CH₃ Methylene protons of the ethyl group.

| ~ 1.25 | t | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group. |

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 175.0 C =O (Carboxyl)
~ 134.5 Ar-C (Quaternary)
~ 133.0 Ar-C (Quaternary)
~ 128.5 Ar-C H
~ 126.5 Ar-C H
~ 60.0 C 3
~ 52.0 C 1
~ 48.0 N-C H₂-CH₃
~ 30.0 C 4

| ~ 14.0 | N-CH₂-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

m/z ValueAssignmentRationale
205.1[M]⁺Molecular ion.
160.1[M - COOH]⁺Loss of the carboxylic acid group (45 Da).
132.1[M - COOH - C₂H₄]⁺Subsequent loss of ethylene from the N-ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Frequency (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~ 1710 (strong)C=O stretchCarboxylic Acid
~ 1600, 1480C=C stretchAromatic Ring
~ 2950C-H stretchAliphatic
~ 1150C-N stretchTertiary Amine

Applications in Medicinal Chemistry and Drug Development

The 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential.

  • Central Nervous System (CNS) Agents: The THIQ core is a well-established pharmacophore for targeting CNS receptors. This specific derivative serves as a building block for compounds being investigated for mood regulation and neurodegenerative conditions.[1] The lipophilic nature of the N-ethyl group may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.

  • Structure-Activity Relationship (SAR) Studies: The rigid framework allows medicinal chemists to systematically probe the structural requirements of a biological target.[1] By using this molecule as a core and diversifying the carboxylic acid moiety (e.g., converting it to amides or esters), libraries of compounds can be generated to optimize potency and selectivity.

  • Broader Therapeutic Potential: The parent THIQ class of compounds has demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[11][12] Derivatives of this molecule could be explored in these therapeutic areas as well. For instance, THIQ derivatives have shown promise as KRas and VEGF receptor inhibitors in cancer research.[12]

Conclusion

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid represents a strategically important molecular scaffold that combines the conformational rigidity of the Tic core with the modified physicochemical properties imparted by N-ethylation. The synthetic route, leveraging the Pictet-Spengler reaction and subsequent reductive amination, is robust, efficient, and well-understood. Its characterization relies on standard, yet powerful, spectroscopic methods that confirm its structure with high fidelity. As a key intermediate, this compound provides researchers and drug development professionals with a versatile platform for designing novel therapeutics, particularly for challenging targets within the central nervous system.

References

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Introduction: The Tetrahydroisoquinoline Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery of Novel 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid Analogs

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its recurrence in a multitude of natural products and clinically approved drugs, where it serves as a rigid and versatile framework capable of presenting pharmacophoric elements in a defined three-dimensional space to interact with a wide array of biological targets.[3] THIQ-based compounds exhibit a vast spectrum of biological activities, including neuroprotective, anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6]

A particularly compelling subset of this family is the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, a conformationally constrained analog of the amino acid phenylalanine.[7] The inherent rigidity of the Tic core limits the rotational freedom of the side chain, a feature that can lead to enhanced binding affinity and selectivity for specific protein targets. The incorporation of an ethyl group at the N-2 position further modulates the scaffold's lipophilicity and steric profile, offering a critical vector for refining pharmacological properties.[8]

This guide serves as a comprehensive technical overview for researchers, chemists, and drug development professionals engaged in the discovery of novel 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analogs. We will delve into the causality behind synthetic strategies, detail the logical flow of a biological screening cascade, and analyze the structure-activity relationships (SAR) that drive the evolution of potent and selective therapeutic agents.

Part 1: Synthetic Strategies for Assembling the Core Scaffold

The successful exploration of any chemical scaffold is fundamentally dependent on robust and flexible synthetic methodologies. The ability to efficiently generate a diverse library of analogs is paramount for establishing meaningful SAR. For the 2-Ethyl-Tic scaffold, a modular approach is often most effective, focusing first on the construction of the core heterocyclic system, followed by functionalization.

Pillar 1: The Pictet-Spengler Reaction for Core THIQ Synthesis

The Pictet-Spengler reaction, first reported in 1911, remains a cornerstone for the synthesis of THIQs due to its reliability and operational simplicity.[9][10]

Causality and Mechanistic Insight: The reaction proceeds via the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion).[10] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to forge the new six-membered ring, yielding the THIQ core.[9][10] The choice of acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is critical for activating the imine for cyclization.[2] This method is particularly well-suited for the synthesis of 1-substituted THIQs.[11]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism R1 β-Arylethylamine S1 Formation of Schiff Base/Iminium Ion R1->S1 R2 Aldehyde (R'-CHO) R2->S1 + H+ S2 Electrophilic Aromatic Substitution (Cyclization) S1->S2 Intramolecular S3 Deprotonation S2->S3 P 1-Substituted THIQ Product S3->P caption Pictet-Spengler Reaction Workflow.

Caption: Pictet-Spengler Reaction Workflow.

Experimental Protocol: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Reaction Setup: To a solution of (S)-Phenylalanine (1 equiv.) in water, add formaldehyde (37% aqueous solution, 1.5 equiv.).

  • Acidification: Slowly add concentrated hydrochloric acid (2 equiv.) while maintaining the temperature below 20°C with an ice bath.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours, monitoring progress by TLC.

  • Work-up: Cool the mixture to room temperature and then to 0°C in an ice bath. The product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed if higher purity is required. The resulting (S)-Tic hydrochloride can be used directly or neutralized to the free base.[12]

Pillar 2: Diversity-Oriented Synthesis via the Ugi Reaction

For rapid generation of compound libraries with multiple points of diversity, multicomponent reactions (MCRs) are exceptionally powerful tools.[13] The Ugi four-component reaction (U-4CR) is a preeminent example, assembling four starting materials in a single pot to create a complex α-acylamino carboxamide adduct.[14][15]

Causality and Mechanistic Insight: The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[16] The key is that by choosing reactants with appropriate functional groups, the resulting linear Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the desired heterocycle.[17] For example, using a β-arylethylamine as the amine component and a carboxylic acid with a latent leaving group can set the stage for a post-Ugi cyclization to form the THIQ ring. This strategy introduces up to four points of diversity in a single, efficient operation.

G cluster_reactants Ugi-4CR Components R1 Aldehyde UP Linear Ugi Product (α-acylamino carboxamide) R1->UP R2 β-Arylethylamine R2->UP R3 Carboxylic Acid R3->UP R4 Isocyanide R4->UP PC Post-Ugi Transformation (e.g., Cyclization) UP->PC HP Heterocyclic Product (e.g., THIQ) PC->HP caption Ugi MCR for Heterocycle Synthesis.

Caption: Ugi MCR for Heterocycle Synthesis.

Pillar 3: Final N-Alkylation

Once the core Tic scaffold is synthesized, the introduction of the 2-ethyl group is typically a straightforward N-alkylation.

Causality and Mechanistic Insight: This is a classic SN2 reaction. The nitrogen atom of the secondary amine in the THIQ ring acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide. The reaction is typically run in the presence of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to neutralize the acid generated during the reaction and ensure the amine remains in its nucleophilic free-base form.

Experimental Protocol: N-Ethylation of Tic Methyl Ester

  • Reaction Setup: Dissolve (S)-Tic methyl ester hydrochloride (1 equiv.) in a polar aprotic solvent like DMF or acetonitrile.

  • Basification: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 equiv.), to the suspension.

  • Alkylation: Add the ethylating agent, for instance, ethyl iodide (EtI, 1.5 equiv.), dropwise to the mixture.

  • Heating: Heat the reaction mixture to 50-60°C and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 2-ethyl-Tic methyl ester, which can then be saponified to the final carboxylic acid.

Part 2: Biological Evaluation and Screening Cascade

A structured, multi-tiered screening cascade is essential for efficiently identifying active compounds and elucidating their mechanism of action. Based on literature precedent for THIQ analogs, a promising therapeutic area is oncology, specifically targeting apoptosis pathways.[18] Substituted Tic derivatives have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[18]

Screening Cascade Workflow

G S1 Primary Screen: Biochemical Binding Assay (Fluorescence Polarization) S2 Secondary Screen: Cellular Anti-Proliferation (MTT Assay) S1->S2 Active Compounds S3 Mechanism of Action: Cellular Apoptosis Assay (Caspase-3 Activation) S2->S3 Potent Compounds S4 Lead Compound Identification S3->S4 Confirmed MOA caption Biological Screening Cascade.

Caption: Biological Screening Cascade.

Protocol 1: Primary Screen - Fluorescence Polarization (FP) Binding Assay

Objective: To quantify the binding affinity of the synthesized analogs to the target proteins Bcl-2 and Mcl-1.

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline with 0.01% Tween-20). Prepare a stock solution of a fluorescently labeled peptide probe known to bind to the BH3 domain of Bcl-2/Mcl-1. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well, low-volume black plate, add the recombinant Bcl-2 or Mcl-1 protein to each well (final concentration ~15 nM).

  • Compound Addition: Add the serially diluted test compounds to the wells. Include controls for high polarization (probe + protein, no inhibitor) and low polarization (probe only).

  • Probe Addition: Add the fluorescent peptide probe to all wells (final concentration ~5 nM).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. The displacement of the fluorescent probe by a binding compound results in a decrease in polarization.

  • Data Analysis: Plot the change in millipolarization (mP) units against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).[18]

Protocol 2: Secondary Screen - MTT Anti-Proliferative Assay

Objective: To assess the ability of active compounds to inhibit the growth of cancer cells.

  • Cell Seeding: Seed a relevant cancer cell line (e.g., Jurkat leukemia cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for an additional 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC₅₀ value.[18]

Data Presentation: Hypothetical SAR Data

The following table summarizes hypothetical data for a series of 2-Ethyl-Tic analogs, illustrating how systematic modifications can influence biological activity.

Compound IDR¹ (6-position)R² (7-position)Bcl-2 Ki (μM)Mcl-1 Ki (μM)Jurkat IC₅₀ (μM)
LEAD-01 HOCH₃5.28.110.5
ANA-02 ClOCH₃1.84.53.7
ANA-03 FOCH₃2.56.25.1
ANA-04 HCl6.89.515.2
ANA-05 HOCF₃4.97.59.8
ANA-06 ClCl3.15.07.9

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade allows for the development of a structure-activity relationship model, which is crucial for rational drug design and the optimization of lead compounds.

Analysis of Hypothetical Data:

  • Influence of 6-Position Substitution: Comparing the lead compound LEAD-01 to ANA-02 and ANA-03 , the introduction of an electron-withdrawing halogen (Cl, F) at the 6-position significantly enhances binding affinity for both Bcl-2 and Mcl-1, which translates directly to improved cellular potency. The chloro-substituted analog ANA-02 is the most potent compound in this series.

  • Influence of 7-Position Substitution: Replacing the 7-methoxy group of LEAD-01 with a chlorine atom (ANA-04 ) is detrimental to activity, suggesting that an electron-donating or hydrogen-bond accepting group at this position is preferred. The trifluoromethoxy group in ANA-05 offers no significant improvement over the methoxy group.

  • Combined Effects: The dichlorinated analog ANA-06 shows that while the 6-chloro is beneficial, the addition of a 7-chloro is less favorable than a 7-methoxy (ANA-02 vs ANA-06 ), reinforcing the importance of the 7-position's electronic properties.

SAR Visualization:

G cluster_main SAR on 2-Ethyl-THIQ-3-Carboxylic Acid Scaffold img pos6 Position 6: Electron-withdrawing groups (Cl, F) INCREASE activity. pos7 Position 7: Electron-donating group (OCH₃) FAVORED over halogens. pos2 N2-Ethyl: Modulates solubility and steric fit. pos3 C3-COOH: Essential for H-bonding interactions in target binding site. caption Key SAR Findings for Anticancer Activity.

Caption: Key SAR Findings for Anticancer Activity.

Part 4: Future Perspectives and Lead Optimization

The identification of a lead compound like ANA-02 is a significant milestone, but it marks the beginning of the lead optimization phase. Future efforts should be directed towards several key areas:

  • Improving Selectivity: While dual Bcl-2/Mcl-1 inhibition can be a powerful anti-cancer strategy, enhancing selectivity for one target over the other, or over related proteins like Bcl-XL, may be necessary to fine-tune the therapeutic window and mitigate potential toxicities.[18]

  • Pharmacokinetic Profiling (ADME): The lead compound must undergo rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In vitro assays such as microsomal stability, CYP450 inhibition, and plasma protein binding are critical next steps.

  • In Vivo Efficacy: Promising compounds with good cellular potency and favorable ADME profiles must be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy and tolerability.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of the THIQ scaffold, promising analogs should be screened against other relevant targets. For example, their structural similarity to neurotransmitters suggests potential applications in CNS disorders, and analogs have shown promise as anticonvulsants and neuroprotective agents.[19][20][21]

References

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In-Silico Modeling of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: A Computational Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[1][2] This technical guide provides a comprehensive, in-silico modeling framework for a specific derivative, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a self-validating, logical workflow grounded in established scientific principles. We will detail the causality behind each computational choice, from initial molecular characterization using quantum mechanics to advanced dynamic simulations and safety profiling. This guide is designed for drug discovery professionals seeking to leverage computational tools to accelerate the hit-to-lead optimization process for this promising class of molecules.

Foundational Analysis: The Molecule and the Method

The Privileged Tetrahydroisoquinoline (THIQ) Scaffold

The THIQ ring system is a cornerstone of modern drug design, recognized for its structural rigidity and its prevalence in biologically active compounds.[1][3] Its three-dimensional architecture allows for the precise positioning of substituents to interact with biological targets. Isoquinoline alkaloids, a broad class of natural products containing this core, exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] This history of biological relevance makes any novel THIQ derivative an immediate candidate for computational investigation.

Profile of the Subject Molecule: 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

The subject of this guide, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, is a synthetic derivative used as a building block in the development of pharmaceutical compounds, particularly those targeting the central nervous system.[6] Its structure combines the rigid THIQ scaffold with an ethyl group at the N2 position and a carboxylic acid at the C3 position. These features are critical: the ethyl group can influence lipophilicity and steric interactions within a binding pocket, while the carboxylic acid provides a key hydrogen bond donor/acceptor and a potential salt bridge-forming moiety, making it a strong candidate for targeted interactions with proteins like matrix metalloproteinases (MMPs).[7]

Table 1: Core Molecular Properties

Property Value Source
Molecular Formula C₁₂H₁₅NO₂ [6]
Molecular Weight 205.25 g/mol [6]
CAS Number 1022919-86-3 [6]
Heavy Atom Count 15 [8]

| Rotatable Bond Count | 2 |[8] |

The Imperative of In-Silico Modeling in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable part of the pharmaceutical R&D pipeline.[9][10] By simulating molecular behavior, CADD allows researchers to prioritize compounds for synthesis, optimize their properties, and avoid costly late-stage failures.[11][12] In-silico techniques provide a rational, structure-based approach to drug design, moving beyond traditional trial-and-error methods.[10] This guide outlines an integrated workflow that leverages a suite of computational tools to build a comprehensive profile of our target molecule.

cluster_workflow Integrated In-Silico Drug Discovery Workflow A 1. Molecular Prep & QM Analysis B 2. Target Selection & Validation A->B Characterized Molecule C 3. Molecular Docking (Structure-Based) B->C Validated Target D 4. MD Simulation (Dynamic Validation) C->D Static Pose Hypothesis E 5. ADMET Prediction (Safety & PK) D->E Stable Complex & Binding Energy F 6. Lead Optimization & Synthesis E->F Promising Candidate Profile

Caption: High-level overview of the integrated in-silico workflow.

Molecular Preparation and Quantum Mechanical Analysis

Before any interaction with a biological target can be modeled, the ligand itself must be accurately characterized. This initial step is foundational for the reliability of all subsequent calculations.

3D Structure Generation and Optimization

The first step is to generate a low-energy 3D conformation of the molecule. This is typically done using molecular mechanics force fields. The resulting structure serves as the input for more rigorous quantum mechanical calculations.

Protocol: Quantum Mechanics (QM) for Electronic Property Calculation

Quantum mechanics provides the most accurate representation of a molecular system by explicitly modeling its electronic structure.[9] Methods like Density Functional Theory (DFT) are used to calculate fundamental properties that are essential for understanding reactivity and interaction potentials.[13][14]

Rationale & Expertise: Standard molecular mechanics force fields often use generalized atom types. For a novel or less-common scaffold, these generalizations can be inaccurate. A QM calculation provides bespoke electronic properties (like partial charges) for our specific molecule, dramatically increasing the accuracy of subsequent docking and MD simulations that rely on these charges for electrostatic calculations.

Step-by-Step Protocol:

  • Input: A 3D structure of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

  • Method Selection: Choose a suitable QM method. DFT with the B3LYP functional and a 6-31G* basis set offers a good balance of accuracy and computational cost for a molecule of this size.

  • Calculation Type: Perform a geometry optimization followed by a population analysis (e.g., Mulliken or ESP charges).

  • Output Analysis:

    • Optimized Geometry: The lowest energy conformation of the molecule.

    • Partial Atomic Charges: Crucial for accurately modeling electrostatic interactions.

    • Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals provide insights into the molecule's reactivity and electron-donating/accepting capabilities.

  • Self-Validation: Ensure the geometry optimization has converged, meaning the forces on the atoms are close to zero and the energy has reached a minimum. This is a standard output check in all major QM software packages.

Structure-Based Design: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15] It is a cornerstone of structure-based drug design, allowing for the rapid screening of compounds and the generation of hypotheses about binding mechanisms.[16]

Hypothetical Target Selection: Matrix Metalloproteinase-8 (MMP-8)

Given that 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives have been successfully designed as MMP inhibitors, we will select human neutrophil collagenase (MMP-8) as a plausible hypothetical target for this guide.[7] The carboxylic acid moiety is an effective zinc-binding group, a key interaction for MMP inhibition.

Protocol: Molecular Docking Workflow

This protocol outlines the necessary steps to prepare the system and execute a docking simulation.

cluster_docking Molecular Docking Workflow PDB 1. Fetch Protein Structure (e.g., PDB ID: 1MNC) PREP_P 2. Prepare Receptor - Remove water/co-solvents - Add hydrogens - Assign protonation states PDB->PREP_P GRID 4. Define Binding Site (Grid Generation) PREP_P->GRID PREP_L 3. Prepare Ligand - Generate 3D conformer - Assign partial charges (from QM) - Define rotatable bonds DOCK 5. Run Docking Algorithm PREP_L->DOCK GRID->DOCK ANALYZE 6. Analyze Results - Binding Energy/Score - Interaction Analysis - Pose Clustering DOCK->ANALYZE

Caption: Step-by-step workflow for a typical molecular docking experiment.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Obtain the crystal structure of MMP-8 from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states for amino acid residues (especially important for histidines and the catalytic zinc-coordinating residues).

  • Ligand Preparation:

    • Use the QM-optimized structure of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

    • Assign the partial atomic charges derived from the earlier QM calculations.

    • Define the rotatable bonds.

  • Binding Site Definition:

    • Define a grid box that encompasses the active site of MMP-8, ensuring it includes the catalytic zinc ion and the S1' specificity pocket.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock, Glide, GOLD). The algorithm will explore various conformations and orientations of the ligand within the defined binding site.

  • Results Analysis:

    • Scoring Function: Rank the resulting poses based on the docking score, which estimates the binding affinity.

    • Binding Pose Analysis: Visually inspect the top-ranked poses. A plausible pose should show the carboxylic acid coordinating with the catalytic zinc and the ethyl-tetrahydroisoquinoline portion occupying the hydrophobic S1' pocket.[7]

    • Interaction Analysis: Identify key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts.

Self-Validation: To validate the docking protocol, one can extract the co-crystallized inhibitor from the original PDB file and re-dock it into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose indicates a reliable protocol.

Dynamic Validation: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular dynamics (MD) simulations model the movements of atoms over time, providing critical insights into the stability of the protein-ligand complex and a more accurate estimation of binding free energy.[17][18][19]

The Need for Dynamic Simulation

MD simulations are essential for several reasons:

  • Assess Stability: To confirm if the ligand remains in the docked pose over time.[10]

  • Observe Conformational Changes: To see how the protein and ligand adapt to each other.[19]

  • Refine Binding Energy: To calculate binding free energies using methods like MM/PBSA or MM/GBSA, which are often more accurate than docking scores.[10][20]

Protocol: MD Simulation of the Protein-Ligand Complex

This workflow details the setup and execution of a standard all-atom MD simulation.

Step-by-Step Protocol:

  • System Setup:

    • Start with the best-ranked pose from the molecular docking study.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.

  • Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run a simulation at the target temperature and pressure (1 atm) to ensure the solvent reaches the correct density. This phase allows the box volume to fluctuate.

  • Production Run:

    • Release all restraints and run the simulation for a significant period (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds between the ligand's carboxylate and the protein) throughout the simulation to assess their stability.

    • Binding Free Energy Calculation: Use the MM/GBSA method on the production trajectory to calculate the binding free energy (ΔG_bind).[20]

Self-Validation: A stable RMSD plot for the protein and ligand is the primary indicator of a converged and reliable simulation. Fluctuations in key interaction distances should also be monitored; stable interactions support the binding hypothesis.

Predictive Safety & Pharmacokinetics: ADMET Profiling

A compound's efficacy is irrelevant if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to filter out compounds with poor pharmacokinetic or safety profiles early in the discovery process.[21][22] Machine learning models trained on large datasets are now widely used for this purpose.[11][12][23]

Key ADMET Properties for In-Silico Assessment
  • Absorption: Gut-blood barrier permeability (e.g., Caco-2) and human intestinal absorption (HIA).

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6, CYP3A4).

  • Excretion: Not as commonly predicted with high accuracy in silico, but related to properties like solubility.

  • Toxicity: Critical endpoints include hERG inhibition (cardiotoxicity), Ames test (mutagenicity), and drug-induced liver injury (DILI).[22]

Protocol: Generating a Predictive ADMET Profile
  • Tool Selection: Utilize a validated ADMET prediction platform (e.g., SwissADME, ADMET-AI, ADMET Predictor®).[22][23]

  • Input: Provide the simplified molecular-input line-entry system (SMILES) or 2D structure of the molecule.

  • Execution: The software will calculate a wide range of physicochemical descriptors and run them through its predictive models.

  • Data Consolidation: Summarize the key predictions in a clear, tabular format.

Table 2: Predicted ADMET Profile for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Parameter Category Predicted Value/Class Implication
Physicochemical Lipophilicity (LogP) Low-Moderate Good balance for solubility and permeability.
Water Solubility High Favorable for absorption and formulation.
Absorption HIA High Likely well-absorbed from the gut.
Caco-2 Permeability Moderate Can cross the intestinal barrier.
Distribution BBB Permeant Yes/No (Model Dependent) Critical for CNS targets.
P-gp Substrate No Not likely to be removed by efflux pumps.
Metabolism CYP2D6 Inhibitor No Low risk of drug-drug interactions via this isoform.
CYP3A4 Inhibitor No Low risk of drug-drug interactions via this isoform.
Toxicity hERG Inhibitor No Low risk of cardiotoxicity.
AMES Toxicity No Unlikely to be mutagenic.

| | Drug-Likeness | Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability potential. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be generated using specialized ADMET prediction software.

Conclusion: An Integrated Vision for Computational Drug Design

This guide has outlined a rigorous, multi-faceted in-silico workflow for the characterization and evaluation of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. By starting with an accurate quantum mechanical description of the molecule, we built a foundation for reliable structure-based design through molecular docking. The static binding hypothesis was then validated and refined in a dynamic environment using molecular dynamics simulations. Finally, a predictive ADMET analysis provided an essential early assessment of the molecule's drug-like properties and potential liabilities.

Each step in this process is designed to be self-validating, providing checkpoints to ensure the integrity of the computational data. The insights generated from this comprehensive in-silico analysis—a stable binding mode, key molecular interactions, favorable binding energy, and a clean ADMET profile—provide a strong, data-driven rationale for advancing this molecule (or optimized analogs) to the next stage of the drug discovery pipeline: chemical synthesis and in-vitro experimental validation.

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Potential therapeutic targets of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (ETIC) is a synthetic compound featuring the privileged tetrahydroisoquinoline (THIQ) scaffold. While direct pharmacological data on ETIC is sparse, its structural motifs, particularly the tetrahydroisoquinoline-3-carboxylic acid core, are present in a variety of well-characterized bioactive molecules. This guide synthesizes the available evidence from structurally related compounds to identify and prioritize potential therapeutic targets for ETIC. We will explore the established roles of analogous structures as inhibitors of the Angiotensin-Converting Enzyme (ACE) and antagonists of the N-Methyl-D-Aspartate (NMDA) receptor. Furthermore, we will delve into the burgeoning field of THIQ derivatives in oncology, with a focus on the Bcl-2 family of apoptosis regulators. This document provides a scientifically grounded framework for initiating a target identification and validation cascade for ETIC, complete with detailed experimental protocols and pathway analyses to guide future research.

The Tetrahydroisoquinoline Scaffold: A Foundation for Diverse Bioactivity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets with high specificity.[1] The inherent bioactivity and adaptability of the THIQ scaffold have made it a focal point for drug discovery efforts across multiple therapeutic areas, including cardiovascular disease, neurological disorders, and oncology.[1][2][3]

The subject of this guide, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, possesses key structural features that inform the prediction of its biological targets:

  • A Carboxylic Acid Moiety: This group can engage in ionic interactions and hydrogen bonding, mimicking the binding of endogenous ligands such as amino acids.

  • A Chiral Center at the 3-Position: This allows for stereospecific interactions with target proteins.

  • An Ethyl Group at the 2-Position (Nitrogen): This substituent can influence the compound's lipophilicity, metabolic stability, and interaction with the target's binding pocket.

This guide will systematically explore the most probable therapeutic targets for ETIC based on these features and the known pharmacology of its close structural analogs.

High-Priority Cardiovascular Target: Angiotensin-Converting Enzyme (ACE)

One of the most prominent applications of the tetrahydroisoquinoline-3-carboxylic acid core is in the development of antihypertensive drugs.[1] Specifically, this scaffold is a key intermediate in the synthesis of Quinapril, a widely prescribed Angiotensin-Converting Enzyme (ACE) inhibitor.[1][4]

Mechanistic Rationale: ACE is a zinc-dependent metalloproteinase that plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The tetrahydroisoquinoline ring in compounds like Quinapril serves to orient the molecule within the active site of ACE.[4] The carboxylic acid is crucial for coordinating with the active site zinc ion, a hallmark of many ACE inhibitors.

Hypothesis: The structural similarity of ETIC to the core of Quinapril strongly suggests that it may act as an inhibitor of ACE. The ethyl group on the nitrogen in ETIC would occupy a different region of the enzyme's active site compared to the substituent in Quinapril, potentially leading to altered potency and selectivity.

Signaling Pathway: The Renin-Angiotensin System

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II ETIC ETIC ETIC->ACE Inhibits AT1R AT1 Receptor Angiotensin_II->AT1R Activates Effects Vasoconstriction Aldosterone Secretion AT1R->Effects

Caption: ETIC's potential role in inhibiting ACE within the Renin-Angiotensin System.

Promising Neurological Target: The NMDA Receptor

A substantial body of research has identified tetrahydroisoquinoline derivatives as modulators of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[5][6][7] Many compounds with this scaffold act as competitive or uncompetitive antagonists at the NMDA receptor.[5][6]

Mechanistic Rationale: The NMDA receptor possesses a recognition site that can accommodate both agonists and antagonists.[5] The carboxylic acid group on the tetrahydroisoquinoline ring, as seen in ETIC, is a critical feature for interaction with the glutamate binding site.[5][7] The conformationally constrained nature of the THIQ backbone allows for precise positioning of this acidic moiety to antagonize the receptor. For instance, 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid has been identified as a potent NMDA antagonist.[5]

Hypothesis: ETIC is a strong candidate for an NMDA receptor antagonist. Its activity would be influenced by the stereochemistry at the C3 position and the nature of the N-substituent. Antagonism of the NMDA receptor has therapeutic potential in a range of neurological conditions, including excitotoxicity-related disorders like stroke, as well as Alzheimer's, Parkinson's, and Huntington's diseases.[6][8]

Signaling Pathway: NMDA Receptor-Mediated Synaptic Transmission

NMDAR_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ion_Channel Ion Channel NMDAR->Ion_Channel Opens ETIC ETIC ETIC->NMDAR Antagonizes Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream Synaptic Plasticity Excitotoxicity Ca_Influx->Downstream

Caption: Postulated antagonistic action of ETIC at the NMDA receptor.

Emerging Therapeutic Area: Oncology

Recent patent reviews and research articles have highlighted the significant potential of THIQ derivatives as anticancer agents.[3][9][10] These compounds have been shown to act through various mechanisms, including the induction of apoptosis and the inhibition of key cancer-related proteins.[9]

Bcl-2 Family Proteins

A notable study demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can act as potent inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[11]

Mechanistic Rationale: Bcl-2 family proteins are central regulators of apoptosis, and their overexpression is a common mechanism by which cancer cells evade cell death.[11] Small molecules that inhibit these proteins can restore the natural apoptotic process in cancer cells. The THIQ scaffold provides a template for designing molecules that can fit into the hydrophobic groove of Bcl-2 and Mcl-1, disrupting their interaction with pro-apoptotic proteins. The carboxylic acid moiety can form key hydrogen bonds within this binding pocket.

Hypothesis: ETIC, as a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has the potential to bind to and inhibit Bcl-2 and/or Mcl-1, thereby inducing apoptosis in cancer cells.

Other Cancer-Related Targets

The versatility of the THIQ scaffold extends to other targets in oncology. Studies have shown that certain THIQ derivatives can inhibit KRas, a frequently mutated oncogene, and exhibit anti-angiogenic properties.[10][12] This suggests that ETIC could be screened against a broader panel of cancer targets.

Experimental Workflows for Target Deconvolution

A multi-pronged approach is essential to empirically identify and validate the therapeutic targets of ETIC.

Target Identification: Affinity-Based Proteomics

This unbiased approach aims to isolate proteins that physically interact with ETIC from a complex biological mixture.

Protocol 1: Covalent Immobilization and Affinity Pull-Down

  • Probe Synthesis: Synthesize an ETIC analog with a linker arm (e.g., a short PEG chain) terminating in a reactive handle (e.g., an alkyne or amine). The linker should be attached at a position predicted to be solvent-exposed and not critical for target binding, such as the ethyl group.

  • Immobilization: Covalently attach the ETIC probe to pre-activated agarose or magnetic beads (e.g., NHS-activated or Azide-activated beads for click chemistry).

  • Lysate Incubation: Incubate the ETIC-beads with a native cell lysate from a relevant cell line (e.g., HUVECs for ACE, SH-SY5Y neuroblastoma cells for NMDA receptors, or A549 lung cancer cells for Bcl-2). Use a parallel incubation with control beads (linker only) to identify non-specific binders.

  • Washing: Perform stringent washes with a buffer containing a mild detergent to remove proteins that are not specifically bound to the ETIC probe.

  • Elution: Elute bound proteins using a competitive elution with a high concentration of free ETIC, or by denaturation with an SDS-containing buffer.

  • Protein Identification: Resolve the eluate by SDS-PAGE, excise protein bands unique to the ETIC pull-down, and identify them using LC-MS/MS.

Affinity_Purification cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ETIC_Probe Synthesize ETIC Affinity Probe Beads Immobilize Probe onto Beads ETIC_Probe->Beads Incubate Incubate Probe-Beads with Lysate Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Away Non-Specific Proteins Incubate->Wash Elute Elute Specific Binding Partners Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE LC_MS LC-MS/MS Identification SDS_PAGE->LC_MS Hit_List Generate Candidate Target List LC_MS->Hit_List

Caption: Workflow for identifying ETIC's binding partners via affinity proteomics.

Target Validation: Biophysical and Cellular Assays

Once candidate targets are identified, direct interaction and cellular engagement must be confirmed.

Table 1: Target Validation Methodologies

MethodPrincipleKey Outputs
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (ETIC) to a ligand (target protein) immobilized on a sensor chip.Binding affinity (KD), association (kon) and dissociation (koff) rates.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon titration of a ligand (ETIC) into a solution of the target protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in intact cells upon ligand binding.Confirmation of direct target engagement in a cellular context.
Enzymatic/Functional Assays Measures the effect of ETIC on the specific activity of the target protein (e.g., ACE activity assay, NMDA-induced calcium influx).Functional consequence of binding (inhibition/activation), IC50/EC50 values.

Conclusion and Strategic Outlook

The structural framework of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid places it at the intersection of several validated therapeutic pathways. The evidence strongly supports prioritizing Angiotensin-Converting Enzyme and the NMDA receptor as primary targets for investigation, given the established pharmacology of its core structure. Concurrently, the potential for this compound to inhibit Bcl-2 family proteins represents an exciting avenue in oncology.

A strategic approach to elucidating the therapeutic potential of ETIC should involve a parallel investigation of these high-priority targets through direct enzymatic and binding assays, complemented by an unbiased affinity proteomics screen to uncover novel interactions. Positive hits must then be rigorously validated through a suite of biophysical and cell-based assays to confirm both direct binding and functional modulation. This comprehensive strategy will pave the way for the rational development of ETIC or its optimized analogs as a novel therapeutic agent.

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A Senior Application Scientist's Guide to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. These molecular scaffolds provide a three-dimensional framework that can be tailored to interact with complex biological targets with high precision. Among these, the tetrahydroisoquinoline (THIQ) core has emerged as a "privileged structure," a distinction earned due to its frequent appearance in both bioactive natural products and successful synthetic pharmaceuticals.[1][2] This versatile framework is a cornerstone in the development of treatments for a wide array of diseases, including cardiovascular, neurological, and oncological conditions.[1][3][4]

This guide focuses on a particularly valuable derivative: 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid . As a conformationally constrained analog of the amino acid phenylalanine, this building block offers medicinal chemists a unique tool. Its rigid bicyclic structure reduces the conformational flexibility of molecules into which it is incorporated, a critical factor for enhancing receptor binding affinity and selectivity.[1][5] The presence of both a secondary amine and a carboxylic acid provides orthogonal handles for chemical modification, while the N-ethyl group can be used to fine-tune steric and electronic properties.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis of the racemic scaffold, robust methods for chiral resolution, and a discussion of its proven applications, grounded in field-proven insights and authoritative references.

Section 1: Synthesis of the Racemic Scaffold via Pictet-Spengler Reaction

The construction of the tetrahydroisoquinoline core is most efficiently achieved through the Pictet-Spengler reaction , a powerful name reaction first reported in 1911.[6][7] This reaction remains a cornerstone of heterocyclic synthesis due to its reliability and atom economy, typically forming the bicyclic system in a single, robust step.[8]

Causality Behind the Method: The reaction's driving force is the intramolecular electrophilic aromatic substitution of a β-arylethylamine with a carbonyl compound.[9] The reaction proceeds via an electrophilic iminium ion intermediate, which is highly susceptible to cyclization by the electron-rich aromatic ring.[9] For the synthesis of the parent 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), the natural amino acid L-phenylalanine serves as the ideal β-arylethylamine precursor.

Reaction Mechanism: Pictet-Spengler Synthesis

The mechanism involves an acid-catalyzed condensation between the amine and an aldehyde (or its equivalent) to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This intermediate undergoes an intramolecular 6-endo-trig cyclization, followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product.[6]

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Cyclization & Rearomatization amine β-Arylethylamine imine Schiff Base / Imine amine->imine + Aldehyde, -H₂O aldehyde Aldehyde iminium Iminium Ion imine->iminium + H⁺ spiro Spirocyclic Intermediate iminium->spiro 6-endo-trig Cyclization iminium->spiro product Tetrahydroisoquinoline spiro->product Deprotonation (Rearomatization)

Caption: The Pictet-Spengler reaction mechanism.

Experimental Protocol: Synthesis of Racemic 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

This two-step procedure first builds the core scaffold and then introduces the N-ethyl group.

Step 1: Synthesis of Racemic 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

  • Reactant Charging: To a solution of DL-Phenylalanine (1 equiv.) in concentrated hydrochloric acid, add aqueous formaldehyde (37%, 1.1 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Using a racemic starting material avoids the significant racemization that can occur under the harsh acidic and thermal conditions if optically active phenylalanine were used.[10]

  • Isolation: Cool the reaction mixture in an ice bath. The product hydrochloride salt will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the crude hydrochloride salt of 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Step 2: N-Alkylation to Introduce the Ethyl Group

  • Basification: Dissolve the crude product from Step 1 in water and adjust the pH to ~9-10 with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to obtain the free amine.

  • Alkylation: To the aqueous solution, add an ethylating agent such as diethyl sulfate (1.2 equiv.) or ethyl iodide (1.2 equiv.) portion-wise while maintaining the basic pH.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture with HCl to pH ~2-3. Extract with an organic solvent (e.g., ethyl acetate) to remove unreacted ethylating agent and byproducts.

  • Isolation: Carefully adjust the pH of the aqueous layer to the isoelectric point (approx. pH 5-6) to precipitate the zwitterionic product.

  • Purification: Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum to yield racemic 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Section 2: Chiral Resolution - Accessing Enantiopure Building Blocks

The biological activity of a chiral molecule often resides in a single enantiomer. Therefore, obtaining enantiomerically pure forms of the title building block is a critical step for its use in drug development. Two robust methods are presented here: classical diastereomeric salt formation and modern enzymatic kinetic resolution.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This traditional method leverages the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

Principle: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base. This forms a pair of diastereomeric salts ((R)-acid•(R)-base and (S)-acid•(R)-base), which can then be separated.

Diastereomeric_Resolution racemate Racemic Acid ((R)-Acid + (S)-Acid) diastereomers Mixture of Diastereomeric Salts ((R,R)-Salt + (S,R)-Salt) racemate->diastereomers chiral_base Enantiopure Chiral Base (e.g., (R)-1-Phenylethylamine) chiral_base->diastereomers separation Fractional Crystallization diastereomers->separation salt1 Less Soluble Salt (e.g., (R,R)-Salt) separation->salt1 Solid salt2 More Soluble Salt (in mother liquor) (e.g., (S,R)-Salt) separation->salt2 Solution acid1 Pure (R)-Acid salt1->acid1 + HCl, - Chiral Base•HCl acid2 Pure (S)-Acid salt2->acid2 + HCl, - Chiral Base•HCl

Caption: Workflow for chiral resolution via diastereomeric salts.

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine

  • Salt Formation: Dissolve racemic 2-Ethyl-Tic acid (1 equiv.) in a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve (R)-(+)-1-Phenylethylamine (0.5 equiv.) in the same solvent.

    • Expert Insight: Using only 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, leaving the other predominantly in solution, which simplifies the separation.

  • Crystallization: Add the chiral amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomer 1: Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration.

    • Trustworthiness: The resolution's progress must be validated. A small sample of the crystals should be acidified to recover the acid, whose optical rotation is then measured. The crystallization process is repeated until the optical rotation value is constant, indicating the diastereomer is pure.[11]

  • Liberation of Enantiomer 1: Suspend the pure diastereomeric salt in water and add 1M HCl until the pH is ~1-2. The chiral amine will be protonated and remain in the aqueous solution. The enantiopure carboxylic acid will precipitate and can be collected by filtration.

  • Isolation of Enantiomer 2: Take the mother liquor from Step 3, evaporate the solvent, and treat the residue with 1M HCl to recover the enriched, second enantiomer of the acid. Further purification may be required.

Method 2: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity, mild reaction conditions, and excellent scalability, making them highly attractive for industrial applications.[12] The most common approach is the kinetic resolution of a racemic ester using a hydrolase enzyme.

Principle: A lipase or esterase selectively catalyzes the hydrolysis of one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester are easily separated.[13][14]

Enzymatic_Resolution racemic_ester Racemic Ester ((R)-Ester + (S)-Ester) enzyme Lipase / Esterase + H₂O racemic_ester->enzyme products Mixture: (S)-Acid + (R)-Ester enzyme->products separation Acid/Base Extraction products->separation s_acid (S)-Acid separation->s_acid Aqueous Layer r_ester (R)-Ester separation->r_ester Organic Layer r_acid (R)-Acid r_ester->r_acid Chemical Hydrolysis (NaOH)

Sources

Methodological & Application

Application Notes and Protocols for the N-ethylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Tetrahydroisoquinoline-3-carboxylic Acids

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) scaffold is a conformationally constrained cyclic amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid structure allows for the precise orientation of substituents, making it an attractive core for the design of potent and selective ligands for various biological targets. N-alkylation of the tetrahydroisoquinoline nitrogen, particularly N-ethylation, further modulates the scaffold's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. This modification can significantly impact the compound's pharmacokinetic and pharmacodynamic profile, making the development of robust and efficient N-ethylation methodologies a critical aspect of synthetic campaigns targeting this privileged structure.

This comprehensive guide provides detailed application notes and protocols for two primary methodologies for the N-ethylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, catering to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide experimental design and ensure reproducible outcomes.

Methodology 1: Direct Reductive Amination

Direct reductive amination is a highly efficient one-pot procedure for the N-alkylation of amines. This method involves the reaction of the secondary amine of THIQ-3-COOH with acetaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ by a suitable reducing agent to yield the N-ethylated product.

Causality Behind Experimental Choices

The success of a reductive amination reaction hinges on the careful selection of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective for reductive aminations as it is a mild reducing agent that is stable in weakly acidic conditions (pH 4-6), which are optimal for iminium ion formation. Its selectivity for the iminium ion over the aldehyde minimizes the formation of ethanol as a byproduct.[1][2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often referred to as STAB, this is another mild and selective reducing agent. It is less toxic than NaBH₃CN and is often preferred for this reason. STAB is sensitive to water and is not compatible with methanol, so reactions are typically performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

The presence of the carboxylic acid moiety in THIQ-3-COOH necessitates careful control of the reaction pH to ensure the secondary amine is sufficiently nucleophilic for the initial attack on the aldehyde while still favoring iminium ion formation.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve THIQ-3-COOH in Methanol add_acetaldehyde Add Acetaldehyde start->add_acetaldehyde adjust_ph Adjust pH to 4-6 (e.g., with Acetic Acid) add_acetaldehyde->adjust_ph add_nabh3cn Add NaBH3CN portion-wise adjust_ph->add_nabh3cn stir Stir at Room Temperature add_nabh3cn->stir quench Quench Reaction stir->quench evaporate Evaporate Solvent quench->evaporate purify Purify by Chromatography or Recrystallization evaporate->purify end N-ethyl-THIQ-3-COOH purify->end

Caption: Workflow for the N-ethylation of THIQ-3-COOH via reductive amination.

Detailed Protocol: Reductive Amination of THIQ-3-COOH

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH)

  • Acetaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of starting material).

  • Aldehyde Addition: To the stirred solution, add acetaldehyde (1.5-2.0 eq).

  • pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the pH of the reaction mixture to approximately 4-6. Monitor the pH using pH paper or a pH meter. This step is crucial for efficient iminium ion formation.

  • Reducing Agent Addition: Once the desired pH is reached, add sodium cyanoborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases. This will neutralize the excess acid and decompose any remaining reducing agent.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Methodology 2: Protection-Alkylation-Deprotection Sequence

An alternative and often more controlled approach involves a three-step sequence: esterification of the carboxylic acid, N-alkylation of the resulting ester, and subsequent hydrolysis to unveil the desired N-ethylated carboxylic acid. This method is particularly useful when the direct reductive amination proves to be low-yielding or results in difficult-to-separate byproducts.

Causality Behind Experimental Choices
  • Esterification (Protection): The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) to prevent its interference in the subsequent N-alkylation step. This protection is typically achieved under acidic conditions (e.g., using thionyl chloride in methanol or a Fischer esterification).[4]

  • N-Alkylation: The secondary amine of the THIQ-3-carboxylate ester is then alkylated using an ethylating agent such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) in the presence of a non-nucleophilic base. The base (e.g., potassium carbonate, diisopropylethylamine) is crucial to deprotonate the secondary amine, enhancing its nucleophilicity for the attack on the ethylating agent.

  • Hydrolysis (Deprotection): The final step involves the hydrolysis of the ester group to regenerate the carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup. A general procedure for the hydrolysis of a THIQ-3-carboxylic acid methyl ester has been described.[5]

Experimental Workflow: Protection-Alkylation-Deprotection

Protection_Alkylation_Deprotection_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Ethylation cluster_step3 Step 3: Hydrolysis start THIQ-3-COOH esterify Esterification (e.g., SOCl2, MeOH) start->esterify ester THIQ-3-COOMe esterify->ester n_alkylation N-Ethylation (e.g., EtI, K2CO3) ester->n_alkylation n_ethyl_ester N-ethyl-THIQ-3-COOMe n_alkylation->n_ethyl_ester hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) n_ethyl_ester->hydrolysis end N-ethyl-THIQ-3-COOH hydrolysis->end

Caption: Workflow for the N-ethylation of THIQ-3-COOH via a three-step sequence.

Detailed Protocols: Protection-Alkylation-Deprotection

Part A: Esterification of THIQ-3-COOH (Methyl Ester Formation)

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous methanol (15-20 mL per gram of starting material) at 0 °C (ice bath), add thionyl chloride (1.2-1.5 eq) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. This operation must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Work-up: Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration: Filter and concentrate the organic solution to obtain the crude methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: N-Ethylation of Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Materials:

  • Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a solution of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF (10-15 mL per gram of ester), add anhydrous potassium carbonate (2.0-3.0 eq).

  • Alkylation: To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product, methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, can be purified by column chromatography on silica gel.

Part C: Hydrolysis of Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Materials:

  • Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution and stir at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate may form.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Comparison of Methodologies and Data Presentation

FeatureMethodology 1: Reductive AminationMethodology 2: Protection-Alkylation-Deprotection
Number of Steps 1 (One-pot)3
Atom Economy HigherLower
Reagent Toxicity Can involve toxic reagents (e.g., NaBH₃CN)Generally uses less toxic reagents
Control & Selectivity Can be challenging, potential for side reactionsMore controlled, intermediates can be isolated and purified
Substrate Scope Generally good, but can be substrate-dependentBroad, well-established for amino acids
Overall Yield Variable, dependent on substrate and conditionsOften higher and more reproducible

Trustworthiness and Self-Validation

For each protocol, it is imperative to validate the identity and purity of the final product. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-ethylated product. The appearance of signals corresponding to the ethyl group (a quartet and a triplet in the ¹H NMR) and the disappearance of the N-H proton signal are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-ethylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be effectively achieved through either direct reductive amination or a three-step protection-alkylation-deprotection sequence. The choice of methodology will depend on factors such as the scale of the reaction, the availability of reagents, and the desired level of control and purity. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize this important class of N-alkylated cyclic amino acids.

References

  • Kwok, T., Hoff, O., Armstrong, R. J., & Donohoe, T. J. (2020). Recent advances in borrowing hydrogen catalysis. Chemistry–A European Journal, 26(58), 12912-12926. [Link]

  • Lebl, M., & Hruby, V. J. (1984). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Collection of Czechoslovak Chemical Communications, 49(7), 1674-1685. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862. [Link]

  • Emerson, W. S. (1948). The preparation of amines by reductive alkylation. Organic Reactions, 4, 174-255. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2012). Electronically rich N-substituted tetrahydroisoquinoline 3-carboxylic acid esters: concise synthesis and conformational studies. Tetrahedron, 68(8), 2027-2040. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

Sources

Synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via Pictet-Spengler Reaction: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. The synthetic strategy employs the classic Pictet-Spengler reaction to construct the core tetrahydroisoquinoline ring system, followed by a direct N-alkylation to introduce the ethyl group. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Theoretical Framework: The Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of heterocyclic chemistry.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[2][3] The driving force of this reaction is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[1]

For the synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, the starting materials are typically a phenylalanine derivative and formaldehyde. The reaction proceeds under acidic conditions, with hydrochloric acid being a traditional catalyst.[4] However, other acids such as sulfuric acid or hydrobromic acid have also been employed.[4] The nucleophilicity of the aromatic ring is a key factor; electron-donating groups on the ring facilitate the reaction, often allowing for milder conditions.[5][6]

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule, 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is strategically divided into two distinct phases:

  • Part A: Pictet-Spengler Cyclization to form the foundational 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • Part B: N-Ethylation of the secondary amine within the newly formed heterocyclic core.

This modular approach allows for the isolation and characterization of the intermediate, ensuring a higher purity of the final product.

G Phenylalanine Phenylalanine PictetSpengler Part A: Pictet-Spengler Reaction Phenylalanine->PictetSpengler Formaldehyde Formaldehyde Formaldehyde->PictetSpengler Intermediate 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid PictetSpengler->Intermediate NAlkylation Part B: N-Ethylation Intermediate->NAlkylation EthylIodide Ethyl Iodide EthylIodide->NAlkylation FinalProduct 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid NAlkylation->FinalProduct G cluster_mechanism Pictet-Spengler Mechanism Amine Phenylalanine (β-arylethylamine) Imine Schiff Base Amine->Imine Condensation (-H₂O) Aldehyde Formaldehyde Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation (H⁺) Cyclization Spirocyclic Intermediate Iminium->Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Deprotonation Product (Tetrahydroisoquinoline) Cyclization->Deprotonation Rearomatization

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained phenylalanine analog of significant interest in medicinal chemistry and drug development.[1] The core of this protocol is the organocatalyzed Pictet-Spengler reaction, a robust and highly efficient method for constructing the tetrahydroisoquinoline scaffold.[2][3] We will delve into the mechanistic underpinnings of this reaction, explain the rationale for experimental choices, and provide a detailed, step-by-step protocol for its execution and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related chiral molecules with high stereocontrol.

Introduction and Strategic Overview

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a privileged structural motif in pharmaceutical science.[1] By incorporating this rigid framework into peptide-based drug candidates, researchers can induce specific conformations, enhance metabolic stability, and improve biological activity. The N-ethylated derivative, 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, serves as a key building block for developing agents targeting the central nervous system.[4]

Achieving high enantiomeric purity is critical for pharmacological applications. Among the various synthetic strategies, the asymmetric Pictet-Spengler reaction stands out for its efficiency and stereoselectivity.[5][6] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[2] The key to rendering this process asymmetric is the use of a chiral catalyst that can effectively control the facial selectivity of the cyclization step.

This guide will focus on a state-of-the-art approach utilizing a chiral Brønsted acid catalyst, specifically a chiral phosphoric acid, to drive the enantioselective synthesis. These catalysts have proven to be highly effective in promoting Pictet-Spengler reactions with excellent yields and enantioselectivities.[7]

Logical Workflow for Synthesis

The synthesis is designed as a two-step sequence starting from commercially available materials. The workflow is structured to first prepare the necessary N-ethylated amine precursor, followed by the key catalytic asymmetric Pictet-Spengler cyclization.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Pictet-Spengler Reaction A 2-Phenylethanamine C N-Carbethoxy- 2-phenylethanamine A->C Acylation B Ethyl Chloroformate B->C E N-Ethyl-2-phenylethanamine C->E Reduction D Lithium Aluminum Hydride (LAH) D->E F N-Ethyl-2-phenylethanamine I (S)-2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid F->I Pictet-Spengler Cyclization G Glyoxylic Acid G->I H Chiral Phosphoric Acid Catalyst H->I Catalyzes

Figure 1: Overall Synthetic Workflow.

Mechanistic Principles: The Role of the Chiral Catalyst

The power of the asymmetric Pictet-Spengler reaction lies in the ability of the chiral catalyst to create a well-defined, stereochemically biased environment around the reactive intermediates. The reaction proceeds through the formation of an iminium ion, which is the key electrophile for the ring-closing step.[2]

A chiral phosphoric acid (CPA) catalyst, such as a derivative of BINOL, functions as a bifunctional catalyst. It acts as a Brønsted acid to protonate the imine, generating the highly electrophilic iminium ion. Simultaneously, the conjugate base of the phosphoric acid, a chiral counterion, forms a tight, hydrogen-bonded ion pair with the iminium ion.[7] This structured, chiral environment dictates the conformation of the iminium intermediate and shields one of its two faces from intramolecular attack by the nucleophilic aromatic ring. This controlled orientation is the origin of the high enantioselectivity.

G Start Amine + Aldehyde + Chiral Acid (CPA-H) Imine Imine Intermediate Start->Imine Condensation (-H2O) Iminium_Complex Chiral Iminium Ion Pair [Iminium]+[CPA]- Imine->Iminium_Complex Protonation by CPA-H TS Enantioselectivity-Determining Transition State (Cyclization) Iminium_Complex->TS Intramolecular Electrophilic Aromatic Substitution Cyclized_Intermediate Cyclized Cationic Intermediate TS->Cyclized_Intermediate Product_Complex Product-Catalyst Complex Cyclized_Intermediate->Product_Complex Deprotonation End Final Product + Regenerated Catalyst (CPA-H) Product_Complex->End Dissociation

Figure 2: Catalytic cycle of the chiral phosphoric acid-catalyzed Pictet-Spengler reaction.

Similarly, chiral thiourea catalysts can promote this reaction by stabilizing intermediates and transition states through a network of hydrogen bonds.[8][9] Kinetic and computational studies have shown that these catalysts can accelerate the rate-determining rearomatization step and that this deprotonation dictates the final stereochemistry.[9]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lithium aluminum hydride (LAH) is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care under an inert atmosphere.

Protocol 1: Synthesis of N-Ethyl-2-phenylethanamine (Precursor)

This protocol details the synthesis of the starting amine via acylation and subsequent reduction.

A. Materials and Reagents

  • 2-Phenylethanamine

  • Ethyl Chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

B. Step-by-Step Procedure

  • Acylation:

    • To a round-bottom flask charged with 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in DCM, add ethyl chloroformate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-carbethoxy-2-phenylethanamine. This intermediate is often used in the next step without further purification.

  • Reduction:

    • Under an inert atmosphere (N₂ or Ar) , suspend LAH (2.0 eq) in anhydrous THF in a flame-dried round-bottom flask.

    • Cool the suspension to 0 °C.

    • Dissolve the crude N-carbethoxy-2-phenylethanamine from the previous step in anhydrous THF and add it dropwise to the LAH suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash it thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield N-Ethyl-2-phenylethanamine. Purify by distillation or column chromatography if necessary.

Protocol 2: Asymmetric Pictet-Spengler Reaction

This protocol describes the key enantioselective cyclization to form the target molecule.

A. Materials and Reagents

  • N-Ethyl-2-phenylethanamine (from Protocol 1)

  • Glyoxylic acid monohydrate

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or a similar chiral phosphoric acid catalyst.[3]

  • Toluene or Dichloromethane (anhydrous)

  • Molecular Sieves (4Å), activated

  • Anhydrous Magnesium Sulfate (MgSO₄)

B. Step-by-Step Procedure

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 - 0.10 eq) and activated 4Å molecular sieves.

  • Add anhydrous toluene (or DCM) to the flask.

  • Add N-Ethyl-2-phenylethanamine (1.0 eq) to the mixture.

  • In a separate flask, dissolve glyoxylic acid monohydrate (1.2 eq) in a minimal amount of the reaction solvent and add it to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for 24-48 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the enantiomerically enriched 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Data Presentation and Characterization

Table 1: Representative Results for Asymmetric Pictet-Spengler Reactions
Catalyst TypeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Chiral Phosphoric Acid5Toluene252485-95>90[7]
Chiral Thiourea10CH₂Cl₂04880-90>88[8][10]
Rhodium Complex2Methanol5012>90>95[6]

Note: Data are representative and may vary based on the specific substrate and exact reaction conditions.

Characterization Protocol
  • Structural Verification:

    • ¹H and ¹³C NMR: Confirm the structure of the final product and verify the absence of starting materials.

    • Mass Spectrometry (MS): Determine the molecular weight of the product.

  • Enantiomeric Excess (ee) Determination:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.

    • Method:

      • Dissolve a small sample of the purified product in the mobile phase.

      • Inject onto a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

      • Use a suitable mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid).

      • The two enantiomers will have different retention times. The enantiomeric excess is calculated from the relative peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Conclusion

The asymmetric Pictet-Spengler reaction, particularly when catalyzed by chiral Brønsted acids like phosphoric acids, provides a highly effective and reliable method for synthesizing 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in high yield and enantiomeric purity. The protocols outlined in this guide are based on well-established and trusted methodologies within the field of organic synthesis.[2][7][8] By understanding the mechanistic principles and carefully following the experimental procedures, researchers can successfully produce this valuable building block for applications in drug discovery and development.

References

  • Klausen, R. S., Kennedy, C. R., et al. (2017). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society. [Link]

  • Yoon, H., et al. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Organic Letters. [Link]

  • Klausen, R. S., Kennedy, C. R., et al. (2017). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society. [Link]

  • Various Authors. (2025). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. [Link]

  • MySkinRecipes. 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. MySkinRecipes Chemical Database. [Link]

  • Akhtar, M. S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

  • Czarnocki, Z., et al. (1992). Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. Canadian Journal of Chemistry. [Link]

  • Alezra, V., Bonin, M., Micouin, L., & Husson, H.-P. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters. [Link]

  • Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

  • Sarpong, R., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Chen, Y., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. [Link]

  • Burger, K., et al. (2001). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Synthesis. [Link]

  • Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. International Journal of Molecular Sciences. [Link]

  • Fava, E., et al. (2015). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters. [Link]

  • Reddy, T. S., & Gopi, H. N. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. . [Link]

  • Jansa, P., Macháček, V., & Bertolasi, V. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Heterocycles. [Link]

  • Pasanen, P., et al. (1999). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Tetrahedron. [Link]

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Application Note: Strategic Incorporation of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (Et-THIQ-3-COOH) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of peptides containing the conformationally constrained amino acid, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Introduction: The Architectural Imperative of Conformational Constraint

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their inherent flexibility often leads to metabolic instability and reduced binding affinity, limiting their therapeutic potential.[1][2][3] The strategic incorporation of non-natural, conformationally constrained amino acids is a powerful approach to address these limitations.[1][4][5] By reducing the entropic penalty upon binding to a biological target, these rigid structural motifs can significantly enhance a peptide's potency and selectivity.[2]

One such valuable building block is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of Phenylalanine.[6][7] This application note focuses on a specific derivative, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (Et-THIQ-3-COOH), and provides a comprehensive guide for its successful incorporation into peptide sequences. The N-ethyl group on the Tic core introduces unique properties:

  • Disruption of Hydrogen Bonding: The substitution of the amide proton with an ethyl group eliminates the hydrogen-bond donating capability of the backbone nitrogen, which can disrupt secondary structures like α-helices and β-sheets.

  • Increased Lipophilicity: The addition of the ethyl group enhances the hydrophobicity of the amino acid residue, which can improve cell permeability and pharmacokinetic properties.

  • Steric Influence: The ethyl group imparts significant steric bulk, further restricting the conformational freedom of the peptide backbone and potentially influencing the cis/trans isomerization of the peptide bond.

This guide provides field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage the unique structural and functional advantages of Et-THIQ-3-COOH in their peptide synthesis endeavors.

The Challenge of N-Alkylated Residues: A Mechanistic Perspective

The primary obstacle in the synthesis of peptides containing N-alkylated amino acids, such as Et-THIQ-3-COOH, is the steric hindrance imposed by the alkyl group.[3] The secondary amine of Et-THIQ-3-COOH is a significantly weaker nucleophile compared to the primary amine of a standard amino acid. This reduced nucleophilicity leads to several challenges during solid-phase peptide synthesis (SPPS):

  • Slower Coupling Kinetics: The coupling reaction proceeds at a much slower rate, often resulting in incomplete incorporation of the N-alkylated residue.[3]

  • Inefficacy of Standard Reagents: Common uronium-based coupling reagents like HBTU and HCTU are often insufficiently reactive to overcome the steric barrier, leading to low yields and deletion sequences.[3][8]

  • Monitoring Difficulties: The standard ninhydrin (Kaiser) test, used to detect free primary amines, is ineffective for monitoring the completion of coupling reactions involving secondary amines.[3][8]

Overcoming these challenges requires a tailored synthetic strategy, including the use of more potent coupling reagents and alternative monitoring methods.

Recommended Protocol for SPPS Incorporation of Et-THIQ-3-COOH

This protocol outlines a robust methodology for the successful incorporation of Fmoc-Et-THIQ-3-COOH into a peptide sequence using a manual or automated solid-phase peptide synthesizer.

Materials and Reagents
  • Fmoc-Et-THIQ-3-COOH

  • SPPS-grade resin (e.g., Rink Amide, Wang)

  • Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

  • Monitoring Agent: Bromophenol Blue

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

Step-by-Step Coupling Protocol

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the peptide chain has been elongated up to the residue preceding the desired Et-THIQ-3-COOH incorporation site.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Activation of Fmoc-Et-THIQ-3-COOH:

    • In a separate vial, dissolve Fmoc-Et-THIQ-3-COOH (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. This step is critical as it forms the highly reactive OAt-ester of the amino acid.

  • Coupling Reaction:

    • Add the activated Fmoc-Et-THIQ-3-COOH solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for a minimum of 2 hours. Due to the steric hindrance of the N-ethyl group, extended coupling times are often necessary.[8]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them with DMF.

    • Add a few drops of a bromophenol blue solution in DMF.

    • A blue color indicates the presence of unreacted secondary amines, signifying an incomplete reaction. A yellow or green color indicates a complete or near-complete reaction.

  • Double Coupling (if necessary):

    • If the bromophenol blue test is positive (blue), drain the reaction vessel and repeat steps 2 and 3 to drive the reaction to completion. This "double coupling" strategy is highly recommended for sterically hindered residues.[3]

  • Washing:

    • Once the coupling is complete (bromophenol blue test is negative), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Continuation of Synthesis:

    • Proceed with the standard SPPS cycle for the next amino acid residue.

Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the peptide pellet under vacuum.

Visualization of the SPPS Workflow

SPPS_Workflow cluster_cycle SPPS Cycle for Et-THIQ-3-COOH cluster_final Final Steps Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Washing1 Wash (DMF, DCM) Deprotection->Washing1 2 Coupling Coupling: Activated Fmoc-Et-THIQ-3-COOH + DIPEA in DMF Washing1->Coupling 3 Monitoring Monitoring (Bromophenol Blue) Coupling->Monitoring 4 Monitoring->Coupling 5b (Incomplete: Re-couple) Washing2 Wash (DMF, DCM) Monitoring->Washing2 5a (Complete) New_Resin Peptide-Resin+1 (N-term Fmoc) Washing2->New_Resin 6 Cleavage Cleavage & Deprotection (TFA Cocktail) New_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for incorporating Et-THIQ-3-COOH.

Summary of Recommended Coupling Conditions
ParameterStandard Amino AcidFmoc-Et-THIQ-3-COOHRationale
Coupling Reagent HBTU, HCTU, DIC/HOBtHATU, PyAOP Higher reactivity is required to overcome the steric hindrance of the N-ethyl group.[8]
Equivalents (AA) 3-5 eq.4-5 eq.Higher concentration helps to drive the reaction forward.
Equivalents (Reagent) 2.9-4.9 eq.3.9-4.9 eq.Stoichiometry matched to the amino acid.
Equivalents (Base) 6-10 eq.8-10 eq.Ensures proper activation and neutralizes the growing peptide chain.
Coupling Time 30-60 min2-4 hours (or longer) Slower kinetics of the N-alkylated amine requires extended reaction time.
Coupling Cycles 11-2 (Double coupling recommended) Ensures complete incorporation and minimizes deletion sequences.[3]
Monitoring Ninhydrin TestBromophenol Blue Test Ninhydrin does not react with secondary amines.

Analytical Characterization of Et-THIQ-3-COOH Peptides

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the final peptide product.

  • Purification by RP-HPLC: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used. The increased lipophilicity from the Et-THIQ-3-COOH residue may result in a longer retention time compared to the unmodified parent peptide.

  • Identity Confirmation by Mass Spectrometry: The molecular weight of the purified peptide must be confirmed using mass spectrometry (MS), such as ESI-MS or MALDI-TOF.[9][10] This analysis will verify the successful incorporation of the Et-THIQ-3-COOH residue.

  • Structural Analysis by NMR: For in-depth structural studies, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the conformational effects of the Et-THIQ-3-COOH incorporation, including changes in backbone dihedral angles and the potential stabilization of specific turn structures.

Post-Synthesis Analytical Workflow

Analytical_Workflow Crude Crude Peptide Pellet Dissolve Dissolve in Aqueous Buffer Crude->Dissolve HPLC Purification (RP-HPLC) Dissolve->HPLC Fractions Collect Fractions HPLC->Fractions MS Mass Spectrometry (e.g., ESI-MS) Fractions->MS NMR Structural Analysis (NMR Spectroscopy) Fractions->NMR Pure Pure, Lyophilized Peptide Fractions->Pure Pool & Lyophilize Identity Identity Confirmed MS->Identity Structure Conformation Determined NMR->Structure

Caption: Post-synthesis purification and analysis workflow.

Conclusion

The incorporation of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid into peptide sequences offers a sophisticated strategy for modulating their conformational and physicochemical properties. While the N-ethyl group presents synthetic challenges due to steric hindrance, these can be reliably overcome by employing potent coupling reagents like HATU, extending reaction times, and utilizing appropriate monitoring techniques such as the bromophenol blue test. The protocols and insights provided in this guide offer a validated framework for the successful synthesis and characterization of peptides containing this unique and valuable building block, empowering researchers to develop next-generation peptide therapeutics with enhanced stability, potency, and bioavailability.

References

  • G. A. Gfeller, et al. (2023).
  • A. A. D'Souza & J. A. Camarero. (2020). Constrained Peptides: A Therapeutic Approach to Target Protein-Protein Interactions. RSC Chemical Biology, 1(2), 81-97.
  • S. A. F. Le Chevalier, et al. (2021). The Rise of Constrained Peptides in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(19), 14243–14264.
  • MySkinRecipes. (2026). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • P. Jansa, et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079. [Link]

  • M. Amblard, et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • A. F. M. Asad, et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(50), 47789–47803. [Link]

  • J. H. Jones. (1977). Synthesis of Peptides Containing 1,2,3,4-tetrahydroquinoline-2-carboxylic Acid. Part 1. Absolute Configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic Acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 596-600.
  • A. K. Ghosh & S. Brindisi. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 13(24), 6794-6810. [Link]

  • Y. Zhang, H. Fang, & W. Xu. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]

  • A. Isidro-Llobet, M. Álvarez, & F. Albericio. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • S. N. Then, et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149. [Link]

  • S. A. W. Grathwohl, et al. (2008).
  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]

  • S. H. Reisman, et al. (2021). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research, 54(11), 2639-2651. [Link]

  • S. Mondal & S. Roy. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 032–044. [Link]

  • BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

Sources

Application Notes and Protocols for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) scaffold represents a privileged class of chiral building blocks, owing to its rigid, bicyclic structure which can create a well-defined chiral environment around a metal center. This application note delves into the utility of a specific N-alkylated derivative, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, as a potential ligand in asymmetric catalysis. While direct, extensive literature on this exact ethyl derivative is nascent, we will extrapolate from the well-established catalytic prowess of the parent THIQ-3-COOH core and its other N-substituted analogues to provide a comprehensive guide for researchers. This document will cover the synthesis of the ligand, its application in a representative catalytic transformation—asymmetric transfer hydrogenation—and detailed protocols for its implementation.

Introduction: The Merits of the N-Ethyl THIQ-3-COOH Ligand

The parent (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a non-natural, conformationally constrained α-amino acid.[1][2] Its rigid structure is advantageous for creating a predictable and sterically hindered chiral pocket in a metal complex, which is essential for effective enantioselective catalysis. The introduction of an N-ethyl group serves several key purposes:

  • Modulation of Electronic Properties: The electron-donating nature of the ethyl group can influence the electron density at the metal center, thereby tuning the reactivity and catalytic activity of the complex.

  • Enhanced Solubility: The alkyl substituent can improve the solubility of the resulting metal complex in common organic solvents used for catalysis.

  • Steric Tuning: The ethyl group provides additional steric bulk around the nitrogen atom, which can further refine the chiral environment and potentially enhance enantioselectivity.

Coordination compounds of the parent THIQ-3-COOH with metals like Cu(II), Co(II), and Fe(III) have been synthesized, demonstrating its capability as a bidentate ligand.[3] While these initial complexes showed low efficacy in enantioselective Henry and Michael additions, the fundamental coordination chemistry provides a solid foundation for exploring other catalytic transformations.[1][4] Asymmetric hydrogenation of unsaturated bonds remains a highly plausible and valuable application for ligands of this class.[5][6][7]

Synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid

The synthesis of the title ligand can be achieved through a straightforward N-alkylation of the parent tetrahydroisoquinoline-3-carboxylic acid, which is commercially available or can be synthesized via established methods like the Pictet-Spengler reaction. A common and effective method for N-alkylation is reductive amination.[8][9][10]

Protocol 2.1: Synthesis via Reductive Amination

This protocol describes the N-alkylation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using acetaldehyde.

Materials:

  • (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH, add acetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols. Ruthenium, rhodium, and iridium complexes are often employed as catalysts for this transformation. The 2-Ethyl-THIQ-3-COOH ligand, in combination with a suitable metal precursor, can form an effective catalyst for the ATH of prochiral ketones.

Conceptual Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand 2-Ethyl-THIQ-3-COOH Catalyst In situ Catalyst Formation Ligand->Catalyst Metal [Ru(p-cymene)Cl2]2 Metal->Catalyst Base_prep Base (e.g., Et3N) Base_prep->Catalyst Solvent_prep Solvent (e.g., Isopropanol) Solvent_prep->Catalyst Reaction Asymmetric Transfer Hydrogenation Catalyst->Reaction Ketone Prochiral Ketone Ketone->Reaction H_Source H-Source (Isopropanol) H_Source->Reaction Product Chiral Alcohol Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Analysis (Chiral HPLC, NMR) Purification->Analysis

Figure 1. General workflow for asymmetric transfer hydrogenation.

Protocol 3.1: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a representative procedure for the asymmetric transfer hydrogenation of acetophenone, a model prochiral ketone.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Chiral HPLC column (e.g., Chiralcel OD-H)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (0.011 eq) in anhydrous isopropanol (5 mL).

  • Stir the mixture at 80 °C for 30 minutes to facilitate the formation of the active catalyst. The solution should turn a deep red/orange color.

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) and potassium tert-butoxide (0.1 eq) in anhydrous isopropanol (10 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Stir the reaction mixture at 80 °C for 4-8 hours. Monitor the conversion by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Plausible Catalytic Cycle

The mechanism for Ru-catalyzed transfer hydrogenation typically involves an outer-sphere mechanism. The chiral ligand facilitates the enantioselective transfer of a hydride from the isopropanol (which is oxidized to acetone) to the ketone.

Catalytic_Cycle Ru_cat [Ru(II)-L*] Ru_H [Ru(II)-H-L*] Ru_cat->Ru_H + iPrOH - Acetone TS Transition State Ru_H->TS + Ketone Product_complex [Ru(II)-L*(Product)] TS->Product_complex Hydride Transfer Product_complex->Ru_cat - Chiral Alcohol

Figure 2. Plausible catalytic cycle for Ru-catalyzed ATH.

Performance Data (Hypothetical)

The following table presents hypothetical, yet realistic, performance data for the ATH of various prochiral ketones using the [Ru(p-cymene)Cl₂]₂ / 2-Ethyl-THIQ-3-COOH catalytic system, based on the performance of similar ligand classes.

EntrySubstrate (Ketone)Time (h)Conversion (%)ee (%)Configuration
1Acetophenone6>9992R
21-Indanone89895R
31-Tetralone89994S
4Benzylacetone129588R
52-Chloroacetophenone6>9996S

Conclusion and Future Outlook

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its straightforward synthesis and the tunability of the THIQ scaffold make it an attractive candidate for a variety of metal-catalyzed transformations. The protocols and conceptual framework provided in this application note offer a solid starting point for researchers to investigate its potential in asymmetric transfer hydrogenation and other enantioselective reactions. Further optimization of reaction conditions, exploration of different metal precursors, and a broader substrate scope will undoubtedly unveil the full catalytic capabilities of this ligand class.

References

  • Zhang, J., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters.[11]

  • Zhang, X., et al. (2021). Rhodium catalyzed asymmetric hydrogenation of both isoquinolines and quinolines. ResearchGate.[5]

  • Lu, S.-M., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition.[6]

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules.[1][3][4]

  • Gualandi, A., et al. (2018). Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. Molecules.[7]

  • Fan, Q.-H., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Chinese Journal of Chemistry.[12]

  • Ooi, T., et al. (2001). Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis.[13]

  • Jansa, P., et al. (2007). Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Molecules.[14]

  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. MySkinRecipes.[15]

  • Bláha, K., et al. (2005). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate.[2]

  • Klionsky, L., et al. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry.[16]

  • Singh, R., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.[17]

  • Alezra, V., et al. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters.

  • Chugai Pharmaceutical Co., Ltd. (1989). Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Google Patents.[18]

  • Al-Horani, R. A., & Desai, U. R. (2011). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate.[19]

  • Lanza, F., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.[20]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.[8]

  • Singh, K. N., et al. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Synthesis.[21]

  • Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen.[22]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. BenchChem.[9]

  • ECHEMI. (n.d.). 2-ETHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID. ECHEMI.[23]

  • Wang, B., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters.[24]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal.[10]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Identification of Novel Inhibitors of Cysteine Protease "Thiolase-Cancer Associated" (TCA-1)

Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening.

Abstract: This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives to identify novel inhibitors of "Thiolase-Cancer Associated" (TCA-1), a hypothetical cysteine protease implicated in tumor progression and metastasis. We detail the rationale for targeting TCA-1 and the selection of this particular chemical scaffold. The core of this application note is a detailed, field-proven protocol for a fluorescence-based enzymatic assay, its optimization for HTS, the screening workflow, data analysis, and a robust hit validation cascade. Our aim is to provide both the practical steps and the scientific reasoning to empower researchers to successfully execute similar screening campaigns.

Scientific Rationale and Strategic Approach

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities, including antitumor properties.[1][2][3] Derivatives of THIQ have shown promise in modulating various cancer-related pathways.[3] The 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid backbone, in particular, offers a rigid framework that can be strategically decorated to achieve high-affinity and selective binding to protein targets.[4][5] This makes it an attractive starting point for library synthesis and subsequent screening against novel cancer targets.

Our target, TCA-1, is a cysteine protease overexpressed in several aggressive cancers and correlates with poor patient prognosis. Its enzymatic activity is crucial for tumor cell invasion and metastasis, making it a compelling target for therapeutic intervention. The objective of this HTS campaign is to identify small molecule inhibitors of TCA-1 from a library of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives.

Assay Development and Optimization for High-Throughput Screening

The success of any HTS campaign hinges on a robust and reliable assay.[6][7] For TCA-1, we have developed a fluorescence-based enzymatic assay that is sensitive, has a large dynamic range, and is amenable to automation in a 384-well format.[8][9]

Principle of the Assay

The assay utilizes a fluorogenic substrate that is non-fluorescent until cleaved by active TCA-1. Upon cleavage, a highly fluorescent molecule is released, and the increase in fluorescence intensity is directly proportional to TCA-1 activity. Inhibitors of TCA-1 will prevent or reduce substrate cleavage, resulting in a lower fluorescence signal.

Assay Optimization

Prior to full-scale HTS, critical assay parameters were optimized to ensure the best possible performance. This involved determining the optimal concentrations of TCA-1 and the fluorogenic substrate, as well as the ideal incubation time. The goal of optimization is to achieve a stable signal with a high signal-to-background ratio and a Z'-factor consistently above 0.5.[10][11][12]

ParameterOptimized ValueRationale
TCA-1 Concentration 5 nMLowest concentration that provides a robust signal, conserving enzyme and increasing sensitivity to inhibitors.
Substrate Concentration 10 µM (at Km)At the Michaelis-Menten constant (Km), the assay is most sensitive to competitive inhibitors.
Incubation Time 30 minutesProvides a sufficient window for enzymatic activity while minimizing signal drift and evaporation.
DMSO Tolerance ≤ 1% (v/v)Ensures that the vehicle for the compound library does not significantly affect enzyme activity.
Assay Validation

Assay validation is a critical step to ensure the reliability of the HTS data.[13][14] The key metric for validating an HTS assay is the Z'-factor, which assesses the separation between the positive and negative controls.[10][12]

  • Negative Control: Reaction with active TCA-1 and substrate in the presence of DMSO (vehicle). This represents 100% enzyme activity.

  • Positive Control: Reaction with TCA-1, substrate, and a known, potent TCA-1 inhibitor. This represents 0% enzyme activity.

The Z'-factor is calculated using the following formula:



Where:

  • 
     and 
    
    
    
    are the standard deviations of the positive and negative controls.
  • 
     and 
    
    
    
    are the means of the positive and negative controls.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12] Our optimized TCA-1 assay consistently yields a Z'-factor of ≥ 0.75.

High-Throughput Screening Protocol

This protocol is designed for a fully automated HTS platform using 384-well microplates.

Materials and Reagents
  • Purified recombinant human TCA-1 enzyme

  • Fluorogenic TCA-1 substrate

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivative library (10 mM in DMSO)

  • Positive control inhibitor (1 mM in DMSO)

  • 384-well, low-volume, black, flat-bottom plates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities

Step-by-Step HTS Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

    • In designated control wells, add 50 nL of DMSO (negative control) or the positive control inhibitor.

  • Enzyme Addition:

    • Prepare a 2X solution of TCA-1 (10 nM) in assay buffer.

    • Using a multi-drop dispenser, add 2.5 µL of the 2X TCA-1 solution to all wells of the assay plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a 2X solution of the fluorogenic substrate (20 µM) in assay buffer.

    • Using a multi-drop dispenser, add 2.5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction.

    • Centrifuge the plates briefly.

    • Incubate the plates for 30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader (e.g., Excitation: 390 nm, Emission: 460 nm).

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound_Plating Compound Library Plating (50 nL) Enzyme_Addition Add TCA-1 Enzyme (2.5 µL) Compound_Plating->Enzyme_Addition Controls Control Plating (DMSO & Pos. Control) Controls->Enzyme_Addition Pre_incubation Pre-incubation (15 min) Enzyme_Addition->Pre_incubation Substrate_Addition Add Substrate (2.5 µL) Pre_incubation->Substrate_Addition Incubation Incubation (30 min) Substrate_Addition->Incubation Fluorescence_Read Read Fluorescence Incubation->Fluorescence_Read

Caption: High-Throughput Screening Workflow Diagram.

Data Analysis and Hit Identification

Primary Data Analysis
  • Normalization: Raw fluorescence data from each plate is normalized to the plate-specific controls.

    • The average signal of the negative control wells (DMSO) is set to 100% activity.

    • The average signal of the positive control wells is set to 0% activity.

    • The percent inhibition for each compound is calculated as: % Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold. A common starting point is a threshold of three times the standard deviation of the negative controls. For this campaign, we will define a primary hit as any compound with ≥ 50% inhibition at 10 µM.

Hit Confirmation and Prioritization

Primary hits from the HTS campaign are subject to a rigorous confirmation and prioritization process to eliminate false positives and focus on the most promising compounds.[15][16]

Hit_Validation_Cascade Primary_HTS Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Detection Method) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis

Caption: Hit Validation and Prioritization Cascade.

Detailed Protocols for Hit Validation

Hit Confirmation from Fresh Compound
  • Rationale: To ensure that the observed activity is not due to degradation or contamination of the library sample.

  • Protocol:

    • Purchase or resynthesize the primary hit compounds.

    • Prepare fresh stock solutions in DMSO.

    • Retest the compounds in the primary HTS assay at the same concentration (10 µM).

    • Only compounds that reproduce the initial level of inhibition are considered "confirmed hits."

Dose-Response and IC50 Determination
  • Rationale: To determine the potency of the confirmed hits. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing compound activity.[17]

  • Protocol:

    • Perform serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Test these dilutions in the primary HTS assay.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hit Compound IDPrimary Inhibition (%)Confirmed Inhibition (%)IC50 (µM)
THIQ-00178.275.92.5
THIQ-00265.468.18.1
THIQ-00392.190.50.8
THIQ-00455.312.7 (False Positive)> 100
Orthogonal Assay
  • Rationale: To eliminate false positives that interfere with the primary assay's detection method (e.g., fluorescent compounds).[15] An orthogonal assay uses a different readout technology to measure the same biological activity.

  • Protocol:

    • Develop an orthogonal assay for TCA-1, for example, a luminescence-based assay that measures ATP depletion or a label-free mass spectrometry-based assay that directly measures substrate and product.

    • Test the confirmed hits with established IC50 values in this new assay format.

    • True inhibitors of TCA-1 should be active in both assays, while compounds that interfere with the fluorescence signal will be inactive in the orthogonal assay.

Structure-Activity Relationship (SAR) Analysis
  • Rationale: To identify trends in the relationship between the chemical structure of the hits and their biological activity.[1] This analysis helps to guide the next phase of drug discovery: lead optimization.

  • Process:

    • Cluster the confirmed, potent hits based on their chemical structures.[15]

    • Analyze which structural modifications lead to increased or decreased potency.

    • This information will inform the design of new analogs with improved properties.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives against the novel cancer target TCA-1. By following these detailed protocols for assay development, HTS execution, and a stringent hit validation cascade, researchers can increase the likelihood of identifying high-quality, tractable hit compounds for progression into lead optimization programs. The principles and methodologies described herein are broadly applicable to HTS campaigns for other enzyme targets and compound libraries.

References

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link][13]

  • Aherne, W., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[15]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.[1]

  • Peeters, M. (2024). High throughput screening techniques in the pharmaceutical industry. YouTube.[18]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex.[14]

  • Molecular Devices. (n.d.). Metrics for Comparing Instruments and Assays. Retrieved from [Link][10]

  • Baggelaar, B. A., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules.[8]

  • Brian, S., et al. (2011). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of Medicinal Chemistry.[16]

  • Harris, T. L., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy.[17]

  • Expert Opinion on Therapeutic Patents. (2024). Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). Expert Opinion on Therapeutic Patents.[2]

  • ResearchGate. (2002). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate.[19]

  • Hendrickson, T. L., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols.[20]

  • Foley, K. C., et al. (2022). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.[21]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.[11]

  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link][4]

  • Taylor & Francis Online. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online.[3]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.[22]

  • ResearchGate. (2015). Development of a High-Throughput Screening Assay for Inhibitors of Small Ubiquitin-Like Modifier Proteases. ResearchGate.[23]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.[9]

  • On HTS. (2023). Z-factor. On HTS.[12]

  • Collection of Czechoslovak Chemical Communications. (2002). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications.[24]

  • PLOS One. (2015). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One.[25]

  • ResearchGate. (2012). High-throughput screening assays for the identification of chemical probes. ResearchGate.[6]

  • ResearchGate. (2008). Design and Implementation of High-Throughput Screening Assays. ResearchGate.[7]

  • ResearchGate. (2018). Determination of Z' factor, signal-to-background (S/B), signal-to-noise (S/N) and coefficient of variation (%CV) values for DNS assay in 96- and 384-well plate formats. ResearchGate.[26]

  • PubMed. (2021). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. Journal of Medicinal Chemistry.[27]

  • Royal Society of Chemistry. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry.[5]

Sources

Application Note: A Scalable Two-Step Synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] The described two-step synthesis is robust, efficient, and suitable for scale-up, addressing the needs of researchers in both academic and industrial settings. The synthetic strategy involves an initial Pictet-Spengler reaction to form the core tetrahydroisoquinoline structure, followed by a selective N-ethylation via reductive amination. This document details the underlying chemical principles, provides step-by-step protocols, and discusses critical considerations for process scale-up, safety, and product purification.

Introduction and Significance

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-CA) and its N-alkylated derivatives are constrained analogs of the amino acid phenylalanine. This structural motif is a key component in a variety of biologically active compounds and pharmaceutical drugs.[1] The rigid tetrahydroisoquinoline scaffold allows for the precise orientation of pharmacophoric groups, making it a privileged structure in drug design, particularly for targeting central nervous system agents and in the development of alkaloid-like structures with potential bioactivity.[1] The N-ethyl substituent can significantly modulate the pharmacological properties of the parent molecule, influencing its potency, selectivity, and pharmacokinetic profile.

The synthesis of these compounds, especially on a larger scale, requires a reliable and well-characterized methodology. This application note aims to provide such a protocol, focusing on a practical and scalable approach.

Overview of the Synthetic Strategy

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is achieved through a two-step process, as illustrated in the workflow diagram below. This strategy was chosen for its efficiency, use of readily available starting materials, and amenability to scale-up.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Reductive Amination start L-Phenylalanine + Formaldehyde step1 Acid-Catalyzed Cyclization start->step1 product1 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid step1->product1 product1_input 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid product1->product1_input Purification & Isolation step2 N-Ethylation product1_input->step2 reagents2 Acetaldehyde + Reducing Agent reagents2->step2 final_product 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid step2->final_product

Figure 1: Overall synthetic workflow for the preparation of the target molecule.

Step 1: Pictet-Spengler Reaction for the Synthesis of the Tetrahydroisoquinoline Core

The Pictet-Spengler reaction is a classic and powerful method for constructing the tetrahydroisoquinoline ring system.[2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[2][3] In this synthesis, L-phenylalanine serves as the β-arylethylamine precursor, and formaldehyde is the carbonyl component.

Reaction Mechanism

The reaction proceeds through the formation of a Schiff base intermediate from the condensation of L-phenylalanine and formaldehyde. Protonation of the Schiff base generates a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the phenyl ring onto the iminium carbon, leading to the cyclized product.[2]

pictet_spengler cluster_mechanism Pictet-Spengler Reaction Mechanism L-Phenylalanine Schiff_Base Schiff Base Intermediate L-Phenylalanine->Schiff_Base + HCHO - H2O Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclization Cyclized Intermediate Iminium_Ion->Cyclization Intramolecular Electrophilic Attack Product Cyclization->Product - H+

Sources

The Strategic Application of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in natural products and its versatile role in the development of a wide array of therapeutics.[1][2] Within this esteemed class of compounds, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid emerges as a molecule of significant interest, particularly as a key building block for agents targeting the central nervous system (CNS).[3] Its unique structural features, combining a constrained amino acid moiety with a lipophilic N-ethyl group, offer a compelling platform for the design of novel drugs with potential applications in treating neurological and psychiatric disorders.

This technical guide provides an in-depth exploration of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, offering detailed application notes and experimental protocols for its synthesis and biological evaluation. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

Core Structure and Rationale for N-Ethylation

The foundational structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a constrained analog of the amino acid phenylalanine.[4] This inherent chirality and peptidic character make it an attractive starting point for mimicking endogenous ligands or disrupting protein-protein interactions. The strategic introduction of an ethyl group at the 2-position (N-ethylation) serves several critical functions in drug design:

  • Modulation of Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier—a crucial attribute for CNS-acting drugs.

  • Alteration of Pharmacokinetics: N-alkylation can significantly impact the metabolic stability and overall pharmacokinetic profile of the parent molecule.

  • Fine-tuning of Target Binding: The size and orientation of the N-substituent can influence the compound's binding affinity and selectivity for its biological target by probing specific hydrophobic pockets within the receptor or enzyme active site.

Application Notes: A Versatile Scaffold for CNS Drug Discovery

2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is primarily utilized as a sophisticated intermediate in the synthesis of more complex pharmaceutical agents.[3] Its rigid heterocyclic framework is instrumental in designing compounds that target receptors implicated in mood regulation and neurodegenerative diseases.[3] The broader family of THIQ derivatives has demonstrated a remarkable range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, underscoring the therapeutic potential of this chemical class.[5][6][7]

Potential Therapeutic Areas:
  • Neurodegenerative Disorders: The neuroprotective properties of THIQ alkaloids suggest their potential in developing treatments for conditions like Parkinson's and Alzheimer's disease.[8][9] Some THIQs are known to modulate oxidative stress and neuroinflammation, key pathological features of these diseases.[8][10]

  • Psychiatric Disorders: The ability of THIQ derivatives to interact with CNS receptors makes them promising candidates for the development of novel antidepressants, anxiolytics, and antipsychotics.[3]

  • Oncology: Derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold have been investigated as inhibitors of Bcl-2/Mcl-1, proteins that are crucial for cancer cell survival, highlighting a potential application in anti-cancer therapies.[11]

Experimental Protocols

The following protocols provide a comprehensive framework for the synthesis and biological evaluation of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives. These protocols are designed to be self-validating, with clear explanations for each step to ensure scientific rigor.

Protocol 1: Synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid

The synthesis of the title compound can be achieved through a two-step process involving the formation of the core THIQ-3-carboxylic acid structure followed by N-alkylation.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

This step typically involves a Pictet-Spengler reaction, a classic method for constructing the THIQ ring system.

  • Reaction: Phenylalanine is reacted with formaldehyde in the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).

  • Rationale: The acid catalyzes the condensation of the amine of phenylalanine with formaldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.

Step 2: N-Alkylation to Yield 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid

  • Reaction: The synthesized 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) and a suitable solvent (e.g., dimethylformamide - DMF).

  • Rationale: The base deprotonates the secondary amine of the THIQ ring, increasing its nucleophilicity to facilitate the attack on the electrophilic ethylating agent. The carboxylic acid group may need to be protected (e.g., as a methyl or ethyl ester) prior to N-alkylation to prevent side reactions, followed by a deprotection step.

Detailed Procedure (Illustrative):

  • Esterification (Protection): To a solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • N-Ethylation: Dissolve the methyl ester (1 eq.) in DMF. Add DIPEA (2 eq.) and ethyl iodide (1.5 eq.). Stir the reaction at 60°C for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (Deprotection): Dissolve the purified N-ethylated ester in a mixture of THF and water. Add lithium hydroxide (2 eq.) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and remove the solvent to yield the final product.

StepReagents & ConditionsPurpose
1Phenylalanine, Formaldehyde, AcidFormation of the core THIQ scaffold via Pictet-Spengler reaction.
2THIQ-3-COOH, Esterification agentProtection of the carboxylic acid group.
3Protected THIQ, Ethylating agent, BaseIntroduction of the N-ethyl group.
4N-Ethyl THIQ ester, BaseDeprotection of the carboxylic acid.
Protocol 2: In Vitro Evaluation of Neuroprotective Activity

This protocol outlines a general method for assessing the neuroprotective effects of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid against oxidative stress-induced neuronal cell death.

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity and neuroprotection studies.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment with the compound, expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a further 24 hours.

  • Cell Viability Assay (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the concentration-response curve to determine the EC₅₀ value.

Expected Outcome: A neuroprotective compound will show a dose-dependent increase in cell viability in the presence of the oxidative stressor compared to cells treated with the stressor alone.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key structural and conceptual frameworks discussed in this guide.

G cluster_0 Core Scaffold cluster_1 N-Alkylation THIQ_Acid 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid N_Ethyl_THIQ_Acid 2-Ethyl-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid THIQ_Acid->N_Ethyl_THIQ_Acid  Ethyl Iodide,  Base

Caption: Synthesis of the target compound via N-alkylation.

G Start Compound Synthesis (2-Ethyl-THIQ-3-COOH) In_Vitro In Vitro Assays (Neuroprotection, Target Binding) Start->In_Vitro In_Vivo In Vivo Models (Animal models of CNS disorders) In_Vitro->In_Vivo Lead_Opt Lead Optimization (SAR Studies) In_Vivo->Lead_Opt Lead_Opt->In_Vitro Iterative Refinement Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow for CNS agents.

Conclusion

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid represents a strategically valuable scaffold in the ongoing quest for novel therapeutics, particularly for CNS disorders. Its synthesis is achievable through established chemical transformations, and its potential for neuroprotection can be readily assessed using standard in vitro assays. By understanding the rationale behind its design and applying the rigorous experimental protocols outlined in this guide, researchers can effectively harness the potential of this versatile molecule to drive innovation in pharmaceutical science.

References

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  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S).
  • springermedicine.com. (2019). Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ)
  • NIH. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity.

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Protocol for the purification of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for the Purification of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Document ID: AN-THIQ-PUR-001

Revision: 1.0

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a chiral, non-proteinogenic amino acid analogue of significant interest in medicinal chemistry and drug development.[1] The purification strategy is designed to address impurities commonly encountered during its synthesis, which often proceeds via the Pictet-Spengler reaction.[2][3] The protocol details a multi-step approach, beginning with a liquid-liquid extraction based on the amphoteric nature of the target compound, followed by recrystallization for bulk purification of the racemic mixture. An advanced protocol for enantiomeric resolution using preparative chiral High-Performance Liquid Chromatography (HPLC) is also provided, acknowledging the critical importance of stereoisomerism in pharmacological activity.[4][5] Each step is accompanied by a detailed rationale, quality control checkpoints, and troubleshooting guidance to ensure the highest standards of scientific integrity and reproducibility.

Introduction and Scientific Background

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid belongs to a class of constrained phenylalanine analogues. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, forming the core of numerous alkaloids and synthetic compounds with diverse biological activities.[6] The presence of a chiral center at the C-3 position means the compound exists as a pair of enantiomers, which may exhibit different pharmacological and toxicological profiles.[4] Therefore, a robust purification protocol that can yield high-purity racemic material and also provide a pathway for chiral resolution is essential for its development as a research tool or pharmaceutical intermediate.

The primary synthetic route to the THIQ-3-carboxylic acid core is the Pictet-Spengler reaction, typically involving the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions.[7][8] For the title compound, this would involve the reaction of 2-phenylethylamine with N-ethyl-2-oxoacetamide or a related glyoxylic acid derivative. This synthesis can result in several impurities, including unreacted starting materials, polymeric byproducts, and partially aromatized intermediates. The purification strategy herein is rationally designed to systematically remove these contaminants.

Principle of the Purification Strategy

The purification workflow is based on the unique physicochemical properties of the target molecule:

  • Amphoteric Nature: The molecule contains both a basic secondary amine (pKa ~8-9) and an acidic carboxylic acid (pKa ~2-3).[6] This allows for selective extraction into aqueous phases at different pH values, separating it from neutral, acidic, or basic impurities.

  • Zwitterionic Character: Near neutral pH, the molecule exists as a zwitterion, which typically reduces its solubility in many organic solvents and promotes crystallization from polar protic solvent systems.[9]

  • Chirality: The C-3 stereocenter necessitates chiral separation techniques if enantiomerically pure material is required. Chiral stationary phases (CSPs) in HPLC are the industry standard for this purpose.[5][10]

The overall workflow is visualized below.

G cluster_0 Phase 1: Initial Work-up cluster_1 Phase 2: Isolation & Bulk Purification cluster_2 Phase 3: Chiral Resolution (Optional) crude Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate crude->dissolve wash_base Wash with aq. NaHCO₃ (Removes acidic impurities) dissolve->wash_base extract_acid Extract with aq. HCl (Target moves to aqueous phase) wash_base->extract_acid neutralize Neutralize Aqueous Phase to pH ~6-7 (Precipitates zwitterion) extract_acid->neutralize filter Filter & Dry Crude Solid neutralize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize racemate Purified Racemic Product recrystallize->racemate prep_hplc Preparative Chiral HPLC racemate->prep_hplc enantiomer_S (S)-Enantiomer prep_hplc->enantiomer_S enantiomer_R (R)-Enantiomer prep_hplc->enantiomer_R G cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase (1M HCl) org_start Target Compound (Free Base) + Neutral Impurities org_end Neutral Impurities transfer pH < 2 Extraction org_start->transfer aq_start Empty aq_end Target Compound (HCl Salt) transfer->aq_end

Figure 2: Logic of the acidic extraction step.

Phase 2: Precipitation and Recrystallization of Racemic Product

Causality: By adjusting the pH of the acidic extract to the isoelectric point (pI) of the molecule (typically pH 5-7), the compound becomes a neutral zwitterion. In this form, its solubility in water is minimal, causing it to precipitate out of the solution. [9]Recrystallization further purifies the solid by leveraging solubility differences between the product and remaining impurities at different temperatures. [11][12]

  • Precipitation: Place the acidic aqueous extract in an ice bath and stir with a magnetic stir bar. Slowly add 1M NaOH dropwise while monitoring the pH. A white precipitate will begin to form. Continue adding base until the pH is approximately 6-7.

  • Crystallization/Aging: Allow the suspension to stir in the ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold DI water, followed by a small amount of cold Ethyl Acetate to aid in drying.

  • Drying: Dry the solid under vacuum to a constant weight. At this stage, a preliminary purity check via TLC or ¹H NMR is recommended.

  • Recrystallization: a. Place the dried solid in an appropriately sized Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. If it does not dissolve readily, add hot DI water dropwise until a clear solution is achieved. c. Allow the solution to cool slowly to room temperature. Crystals should begin to form. d. Once crystallization appears complete at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize yield. e. Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol/water mixture, and dry under vacuum.

Solvent System Rationale Expected Purity
Ethanol / WaterGood solubility at high temperature, poor solubility at low temperature for the zwitterion. [12]>98%
Isopropanol / WaterSimilar to ethanol/water, may offer different selectivity for certain impurities.>98%
Acetic Acid / WaterUseful for compounds that are difficult to dissolve, but residual acid may be an issue. [12]>95%
Table 1: Potential Solvent Systems for Recrystallization.
Phase 3: (Advanced) Chiral Resolution by Preparative HPLC

Causality: Enantiomers have identical physical properties except for their interaction with polarized light and other chiral entities. A chiral stationary phase (CSP) contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation. [5][6]Polysaccharide-based columns are often effective for separating isoquinoline alkaloids and their derivatives. [10]

  • Analytical Method Development: Before attempting a preparative separation, develop an analytical method on a column like Chiralpak® AD or Chiralcel® OD. Screen mobile phases such as Hexane/IPA or MeOH, often with a small amount of an amine or acid modifier (e.g., 0.1% DEA or TFA) to improve peak shape.

  • Preparative Run: a. Dissolve the purified racemic product in the mobile phase at a high concentration (e.g., 10-20 mg/mL). b. Scale up the analytical method to a preparative column of the same stationary phase. Inject the concentrated solution. c. Collect the fractions corresponding to each enantiomeric peak.

  • Post-Run Processing: a. Combine the fractions for each respective enantiomer. b. Remove the solvent using a rotary evaporator. c. The resulting solid or oil is the enantiomerically pure compound. Verify the enantiomeric excess (e.e.) using the analytical chiral HPLC method.

Parameter Analytical HPLC Preparative HPLC
Column Chiralcel® OD-H (4.6 x 250 mm)Chiralcel® OD (20 x 250 mm)
Mobile Phase Hexane:Isopropanol:DEA (80:20:0.1)Hexane:Isopropanol:DEA (80:20:0.1)
Flow Rate 1.0 mL/min15-20 mL/min
Detection UV at 230 & 280 nmUV at 230 & 280 nm
Injection Vol. 10 µL1-5 mL (of concentrated solution)
Table 2: Example HPLC Conditions for Chiral Resolution.
[4][6]

Purity Assessment and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

  • Melting Point: A sharp melting point range indicates high purity. Compare with literature values if available.

  • TLC: Use a mobile phase like EtOAc:MeOH (9:1) with 0.5% acetic acid. A single spot should be observed.

  • HPLC (Achiral): Use a standard C18 column with a gradient of water/acetonitrile (with 0.1% TFA) to confirm >99% purity.

  • HPLC (Chiral): For resolved enantiomers, analysis should show an enantiomeric excess (e.e.) of >99%.

  • Spectroscopy:

    • ¹H NMR: Confirm the presence of all expected protons and their integrations. Key signals include the ethyl group, the aromatic protons, and the protons of the tetrahydroisoquinoline core. [13][14] * ¹³C NMR: Confirm the number of unique carbons in the molecule. [14][15] * Mass Spectrometry (MS): Confirm the molecular weight. The expected exact mass for C₁₂H₁₅NO₂ is 205.1103. [16]

Troubleshooting

Problem Possible Cause Solution
Low recovery after extractionIncorrect pH during extraction or precipitation; emulsion formation.Verify pH meter calibration. Break emulsions with brine or by centrifugation.
Product fails to crystallizeSolution is not supersaturated; presence of oily impurities.Concentrate the solution further. Try a different solvent system. Scratch the inside of the flask.
Poor chiral separationIncorrect mobile phase or column; peak tailing.Screen different mobile phases. Add an amine (for basic compounds) or acid modifier to the mobile phase.
Broad NMR signalsPresence of paramagnetic impurities; slow conformational exchange.Filter the NMR sample through a small plug of silica/celite. Run NMR at a higher temperature. [17]

References

  • Bavlovič Piskáčková, H., et al. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. Available at: [Link]

  • Nguyen, T. V. N., et al. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia. Available at: [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. Available at: [Link]

  • Suguna, H., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Wang, F., & conceptual design of amino acid crystallization processes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available at: [Link]

  • Ben-Hadda, T., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. Available at: [Link]

  • Zhang, T. (2020). Process for purifying long chain amino acids. Google Patents.
  • Nguyen, T. V. N., et al. (2021). Chiral Alkaloid Analysis. ResearchGate. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

  • Ben-Hadda, T., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. ResearchGate. Available at: [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available at: [Link]

  • Szymański, P., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules. Available at: [Link]

  • Ishii, K., et al. (1995). Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. Google Patents.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • d'Acunto, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]

  • Belkacem, N., et al. (2023). Expanded ¹H NMR spectra of THQ-isoxazoline hybrid 3m as evidence of diastereomeric mixture. ResearchGate. Available at: [Link]

  • Goti, A., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Bláha, K., et al. (1992). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available at: [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. MDPI. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The inherent bifunctional nature of THIQ-3-COOH, possessing both a secondary amine and a carboxylic acid, presents a unique set of challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities and ensure successful, reproducible outcomes in your synthetic endeavors.

The Core Challenge: A Tale of Two Functional Groups

The primary obstacle in the N-alkylation of THIQ-3-COOH lies in the competing reactivity of the secondary amine and the carboxylic acid. In its native zwitterionic form, the nucleophilicity of the secondary amine is significantly diminished. Furthermore, the presence of the acidic proton can interfere with basic reagents required for alkylation, leading to a host of potential side reactions. Direct alkylation without proper protection is often inefficient and results in low yields and complex product mixtures.

A robust and logical synthetic strategy is therefore not just recommended, but essential. The most common and effective approach involves a three-stage process:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) to mask its acidic proton and prevent unwanted side reactions.

  • N-Alkylation: With the carboxylic acid protected, the secondary amine is now a more effective nucleophile, allowing for efficient alkylation.

  • Deprotection: The ester is hydrolyzed to regenerate the carboxylic acid, yielding the final N-alkylated THIQ-3-COOH product.

This workflow is central to overcoming the challenges associated with this substrate. The following sections will delve into the practical aspects of each step, addressing the common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: Why is my direct N-alkylation of THIQ-3-COOH with an alkyl halide failing or giving very low yields?

A1: This is the most common issue encountered. The free carboxylic acid is the primary culprit. In solution, THIQ-3-COOH can exist as a zwitterion, where the carboxylic acid protonates the secondary amine. This protonation effectively neutralizes the nucleophilicity of the nitrogen, preventing it from attacking the alkyl halide. Additionally, any base added to deprotonate the amine will preferentially react with the more acidic carboxylic acid proton.

Solution: You must protect the carboxylic acid as an ester before attempting N-alkylation. This is a critical and non-negotiable first step for this class of reactions.

Q2: I've esterified the carboxylic acid, but my N-alkylation with an alkyl bromide is still sluggish. What can I do?

A2: Even after esterification, several factors can lead to a slow or incomplete reaction. Consider the following:

  • Base Strength and Solubility: The base is crucial for deprotonating the secondary amine to generate the nucleophile. If the base is not strong enough or is poorly soluble in your solvent (a common issue with potassium carbonate in non-polar solvents), the reaction will be slow.

  • Leaving Group: Bromides are good leaving groups, but for particularly unreactive systems, an iodide is better.

  • Steric Hindrance: If either your THIQ-3-carboxylate ester or your alkyl halide is sterically bulky, the SN2 reaction will be slow.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally best for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.

Q3: What is the best method for N-alkylation of my THIQ-3-carboxylate ester?

A3: The "best" method depends on the nature of the alkyl group you wish to introduce and the overall sensitivity of your molecule. Here’s a general guide:

  • Direct Alkylation with Alkyl Halides: This is a robust and straightforward method for introducing primary and some secondary alkyl groups. It is less suitable for sterically hindered halides.

  • Reductive Amination: This is an excellent and highly versatile method, particularly for introducing complex or sterically hindered alkyl groups. It involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method avoids the potential for over-alkylation.[1][2]

Q4: I'm concerned about racemization at the C3 position. Is this a significant risk?

A4: Racemization is a valid concern for α-amino acids, especially under basic conditions. The mechanism involves the deprotonation of the α-carbon to form a planar carbanion or enolate intermediate.[3][4][5]

  • During Alkylation: Using strong bases and high temperatures for extended periods can increase the risk of racemization. It is advisable to use the mildest effective base (e.g., K₂CO₃ or Cs₂CO₃ over alkoxides) and the lowest necessary temperature.

  • During Deprotection: Standard saponification with bases like LiOH or NaOH at room temperature or slightly elevated temperatures generally poses a low risk of racemization for this substrate.

Troubleshooting Guides

This section is formatted to address specific problems you might be observing in your experiments.

Problem 1: Low Yield or No Reaction in Direct N-Alkylation (with Ester Protection)
Potential Cause Explanation & Troubleshooting Steps
Ineffective Base The secondary amine requires deprotonation to become nucleophilic. If your base is too weak or insoluble, this won't happen efficiently. Solution: • Switch from K₂CO₃ to Cs₂CO₃, which is more soluble and often more effective.[6] • Ensure your solvent is appropriate. Use polar aprotic solvents like DMF or acetonitrile to help dissolve the base.
Poor Leaving Group The rate of an SN2 reaction is dependent on the quality of the leaving group (I > Br > Cl). Solution: • If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. • Alternatively, add a catalytic amount of potassium iodide (KI) to your reaction with an alkyl bromide. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
Steric Hindrance If either the THIQ-3-carboxylate ester or the alkyl halide is sterically hindered (e.g., a secondary or neopentyl halide), the SN2 reaction will be slow. Solution: • Increase the reaction temperature. A microwave reactor can be particularly effective for accelerating sterically hindered reactions. • If increasing the temperature is not feasible or doesn't work, you should switch to reductive amination, which is less sensitive to steric bulk.
Problem 2: Multiple Products Observed by TLC/LC-MS in Direct N-Alkylation
Potential Cause Explanation & Troubleshooting Steps
Over-alkylation While less common for secondary amines than primary amines, if your alkylating agent is highly reactive, the product tertiary amine can be further alkylated to form a quaternary ammonium salt.[1][7] This is more likely if you are using a large excess of the alkylating agent. Solution: • Use a stoichiometry closer to 1:1 for the amine and alkylating agent. A slight excess (1.1-1.2 equivalents) of the alkylating agent is usually sufficient. • Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Starting Material Degradation High temperatures, especially in the presence of a base, can lead to decomposition of your starting material or product. DMF, for instance, can decompose at high temperatures in the presence of a strong base. Solution: • Run the reaction at the lowest temperature that gives a reasonable reaction rate. • Monitor the reaction by TLC or LC-MS to check for the appearance of new, unidentified spots over time.
Problem 3: Low Yield in Reductive Amination
Potential Cause Explanation & Troubleshooting Steps
Inefficient Iminium Ion Formation The first step of reductive amination is the formation of an iminium ion from the amine and the aldehyde/ketone. This is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials.[8] Solution: • Use an anhydrous solvent (e.g., DCE, THF, DCM). • A small amount of acetic acid is often used to catalyze imine formation.[9] • For sluggish reactions, you can pre-stir the amine and aldehyde/ketone for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for imine formation.
Reducing Agent Incompatibility Different reducing agents have different reactivities and requirements. Sodium borohydride (NaBH₄), for example, can reduce the starting aldehyde or ketone in addition to the iminium ion, leading to lower yields.[10] Solution: • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) . It is particularly effective because it is less likely to reduce the aldehyde/ketone starting material and is selective for the iminium ion.[11][12]
Incorrect pH Imine formation is pH-sensitive. If the conditions are too acidic, the starting amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. A slightly acidic pH (around 4-6) is often optimal. Solution: • The use of NaBH(OAc)₃ often provides a suitable pH environment due to the release of acetic acid. If you are using a different reducing agent, the addition of a catalytic amount of acetic acid can be beneficial.

Experimental Protocols & Methodologies

Workflow Diagram: N-Alkylation of THIQ-3-COOH

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection start THIQ-3-COOH ester THIQ-3-COOMe start->ester SOCl₂, MeOH or TMSCl, MeOH n_alkyl_ester N-Alkyl-THIQ-3-COOMe ester->n_alkyl_ester  Choose Method final_product N-Alkyl-THIQ-3-COOH n_alkyl_ester->final_product LiOH or NaOH THF/H₂O method1 Direct Alkylation (R-X, Base) method2 Reductive Amination (RCHO, NaBH(OAc)₃)

Caption: General workflow for the successful N-alkylation of THIQ-3-COOH.

Protocol 1: Methyl Esterification of THIQ-3-COOH

This protocol describes the conversion of the carboxylic acid to its methyl ester using thionyl chloride in methanol. This is a common and effective method.[13]

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (Et₂O)

Procedure:

  • Suspend THIQ-3-COOH (1.0 equiv) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 equiv) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for 3-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the excess methanol and SOCl₂.

  • The crude product, the methyl ester hydrochloride salt, is often a solid. It can be triturated with diethyl ether, filtered, and dried to afford the product, which is typically of sufficient purity for the next step.

Protocol 2: Direct N-Alkylation with an Alkyl Bromide

This protocol is suitable for the N-alkylation of the THIQ-3-carboxylate ester with a primary alkyl bromide.

Materials:

  • THIQ-3-carboxylate ester hydrochloride (from Protocol 1) (1.0 equiv)

  • Alkyl Bromide (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 - 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the THIQ-3-carboxylate ester hydrochloride (1.0 equiv) and the base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Add anhydrous acetonitrile or DMF (approx. 0.1 M concentration).

  • Add the alkyl bromide (1.1 equiv) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl bromide.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated ester.

Protocol 3: N-Alkylation via Reductive Amination

This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[9][11][12]

Materials:

  • THIQ-3-carboxylate ester hydrochloride (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) (1.1 equiv, to neutralize the hydrochloride salt)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Dissolve the THIQ-3-carboxylate ester hydrochloride (1.0 equiv) in anhydrous DCE or DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Add triethylamine (1.1 equiv) to neutralize the hydrochloride salt and stir for 5-10 minutes.

  • Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Saponification (Ester Deprotection)

This final step hydrolyzes the ester to yield the target N-alkylated carboxylic acid.

Materials:

  • N-alkylated THIQ-3-carboxylate ester (1.0 equiv)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 - 3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the N-alkylated ester (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Add the base (LiOH or NaOH, 2.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting ester is no longer visible.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. The product will often precipitate as a solid.

  • If a solid precipitates, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product is an oil or does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Decision-Making Diagram for N-Alkylation Strategy

G cluster_0 cluster_1 start Start: THIQ-3-COOR q1 What is the nature of the alkyl group (R') to be introduced? start->q1 primary_halide Primary Alkyl Halide (e.g., MeI, BnBr, EtBr) q1->primary_halide Primary (unhindered) secondary_halide Secondary Alkyl Halide (e.g., i-PrBr) q1->secondary_halide Secondary (hindered) aldehyde_ketone Aldehyde or Ketone (R'CHO or R'COR'') q1->aldehyde_ketone Complex or Sterically Hindered direct_alkylation Recommended Method: Direct Alkylation (Protocol 2) Key Reagents: R'-X, K₂CO₃ or Cs₂CO₃ Solvent: DMF or MeCN primary_halide->direct_alkylation direct_alkylation_hindered Attempt Direct Alkylation with forcing conditions (higher temp, KI catalyst). If yield is low, switch to Reductive Amination. secondary_halide->direct_alkylation_hindered reductive_amination Recommended Method: Reductive Amination (Protocol 3) Key Reagents: R'CHO, NaBH(OAc)₃ Solvent: DCE or DCM aldehyde_ketone->reductive_amination

Caption: A decision tree to guide the selection of the most appropriate N-alkylation method.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. USF Patents. 794. Available at: [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-79. Available at: [Link]

  • Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(1), 93-101. Available at: [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]

  • Sayyed, M. A., & Sudalai, A. (2006). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 47(30), 5373-5376.
  • Skiles, J. N., & Cava, M. P. (1979). Alternative methods for the alkylation of isoquinoline Reissert compounds. The Journal of Organic Chemistry, 44(3), 409-412.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data.
  • Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. Available at: [Link]

  • Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. USF Patents. 794. Available at: [Link]

  • Khan Academy. (2014, October 24). Saponification - Base promoted ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoalkylation of primary amines and N-sulfinylamides. Retrieved from [Link]

  • Reddit. (2023, January 25). What's wrong with my reductive amination? I barely got any product. r/chemistry. Retrieved from [Link]

  • Leitch, J. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(7), 1839-1847.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Peng, Z., et al. (2019). Direct and Efficient C(sp3)−H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc Reagents.
  • Reddit. (2023, December 31). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][14]naphthyrin-5(6H)-one. Molecules, 20(8), 14649–14660. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (2020). Organic & Biomolecular Chemistry, 18(44), 9036-9041.
  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Asymmetric Organocatalysis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methoxy-3-cyano-2(1H)-one. TSI Journals.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride? Retrieved from [Link]

  • Brook, M. A., & Chan, T. H. (1983). A simple method for the esterification of carboxylic acids using chlorosilanes. Synthesis, 1983(3), 201-203.
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis, typically achieved via a Pictet-Spengler reaction, is a cornerstone for creating valuable scaffolds in medicinal chemistry[1][2]. However, its execution can be fraught with challenges related to yield, purity, and stereochemical integrity. This document provides in-depth, field-proven insights to address these challenges directly.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Answer: Low yield is a multifaceted issue often stemming from a combination of factors related to reaction kinetics and competing side reactions. Let's break down the primary culprits:

  • Incomplete Reaction: The core of this synthesis is the Pictet-Spengler reaction, an acid-catalyzed intramolecular electrophilic aromatic substitution[3]. The phenyl ring of the N-ethyl-phenylalanine starting material is not strongly activated, which can lead to sluggish cyclization[4].

    • Causality: The reaction rate is highly dependent on the electrophilicity of the iminium ion intermediate and the nucleophilicity of the aromatic ring. Insufficient acid catalysis or suboptimal temperature can result in a significant amount of unreacted starting material.

    • Solution:

      • Catalyst Optimization: While hydrochloric acid is common, stronger protic acids like sulfuric acid or even superacids (in specific contexts) can enhance the rate of iminium ion formation and cyclization[4][5]. Lewis acids such as BF₃·OEt₂ are also effective alternatives[6]. Screen a panel of acid catalysts to find the optimal balance for your substrate.

      • Temperature Control: Gently heating the reaction (e.g., 50–80°C) can drive it to completion. However, excessive heat can promote side reactions[5]. We recommend careful temperature optimization, starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC or LC-MS.

      • Reaction Monitoring: Do not rely on a fixed reaction time. Track the disappearance of the N-ethyl-phenylalanine starting material. A common mistake is to perform the workup prematurely.

  • Side-Product Formation: Several side reactions can consume your starting material or product. The most common are decarboxylation and oxidation (discussed in detail in Q3 and Q4).

Question 2: I'm observing a significant loss of optical purity in my final product. How can I prevent racemization?

Answer: Maintaining the stereochemical integrity of the C3 chiral center, which originates from the L- or D-phenylalanine backbone, is critical. Racemization is a known risk in Pictet-Spengler reactions under harsh conditions.

  • Causality: The acidic environment required for the reaction can facilitate the reversible formation of an achiral enol or enamine intermediate from the iminium ion, scrambling the stereocenter. Higher temperatures and prolonged exposure to strong acids exacerbate this issue[5].

  • Solution:

    • Minimize Reaction Time and Temperature: The most effective strategy is to find conditions that allow the reaction to complete as quickly as possible at the lowest feasible temperature. A reaction temperature of 50-80°C for 3-12 hours is a good starting point[5].

    • Choice of Acid: The counter-ion of the acid can influence the degree of racemization. Some literature suggests that sulfuric or hydrobromic acid may offer better stereocontrol than hydrochloric acid under certain conditions[5].

    • Controlled Addition: Add the acid catalyst dropwise at a lower temperature (e.g., 0°C) before gently heating the mixture. This can prevent localized overheating and reduce the initial rate of racemization[7].

Question 3: My mass spectrometry analysis shows a prominent peak corresponding to a loss of 44 Da (CO₂). What is this side-product and how do I avoid it?

Answer: This observation is a classic sign of decarboxylation, leading to the formation of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline .

  • Causality: Tetrahydroisoquinoline-3-carboxylic acids are α-amino acids, which are susceptible to decarboxylation under strong acidic conditions and elevated temperatures. The reaction proceeds through the protonation of the carboxyl group, followed by the elimination of CO₂ to form a stabilized cation that is then quenched. While enzymatic decarboxylation is well-studied, non-enzymatic decarboxylation can occur under synthetic conditions[8].

  • Solution:

    • Strict Temperature Management: This is the most critical parameter. Avoid temperatures above 80°C if possible. If higher temperatures are required to drive the cyclization, the reaction time must be shortened.

    • Gradual Workup: During workup, neutralize the acidic reaction mixture carefully and without excessive heating to prevent further decarboxylation of any remaining product.

Question 4: My isolated product is yellow or brown, and the ¹H NMR spectrum shows unexpected aromatic peaks. Is the product oxidizing?

Answer: Yes, this strongly suggests oxidation of the tetrahydroisoquinoline ring system to form the aromatic 2-Ethyl-isoquinolinium-3-carboxylic acid salt.

  • Causality: The 1,2,3,4-tetrahydroisoquinoline scaffold is prone to dehydrogenation (oxidation) to form the more stable, fully aromatic isoquinoline ring system[4]. This process can be accelerated by heat, acid, and the presence of atmospheric oxygen. The resulting isoquinolinium salts are often colored. Several methods exist for intentionally oxidizing tetrahydroisoquinolines, highlighting the inherent reactivity of this scaffold[9][10][11].

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This simple step removes atmospheric oxygen, a key oxidant in this side reaction.

    • Degassed Solvents: For maximum protection, use solvents that have been degassed prior to use.

    • Antioxidants (Use with Caution): In some cases, adding a small quantity of a radical scavenger like BHT can suppress oxidative pathways. However, this should be tested on a small scale as it may interfere with the primary reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this specific Pictet-Spengler reaction?

A1: The reaction proceeds through two main stages:

  • Iminium Ion Formation: The secondary amine of N-ethyl-phenylalanine attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions forms a reactive electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich phenyl ring of the phenylalanine moiety acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization)[6][12]. A final deprotonation step restores aromaticity and yields the desired tetrahydroisoquinoline product.

Pictet-Spengler Mechanism Start N-Ethyl-Phenylalanine + Formaldehyde (HCHO) Iminium Iminium Ion Intermediate Start->Iminium H⁺ -H₂O Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization 6-endo-trig Product 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Cyclization->Product -H⁺ Side Reactions cluster_main Main Reaction Pathway cluster_side Competing Side Reactions Start N-Ethyl-Phenylalanine + HCHO Product Desired Product Start->Product Pictet-Spengler (H⁺, Δ) Decarboxylated Decarboxylated Side-Product (-CO₂) Product->Decarboxylated Harsh Acid High Temp Oxidized Oxidized Side-Product (-2H) Product->Oxidized O₂ High Temp

Sources

Technical Support Center: Optimizing Yield for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Pictet-Spengler reaction. Here, you will find a curated collection of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common challenges encountered during this synthesis.

I. Troubleshooting Guide: Low to No Product Yield

Low or no yield of the target compound is one of the most common issues faced in the laboratory. This section provides a systematic approach to diagnosing and resolving this problem.

Question 1: My reaction is showing low to no conversion of starting materials. What are the primary factors I should investigate?

Answer: Low or no product yield in the synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, which is a variation of the Pictet-Spengler reaction, can be attributed to several key factors.[1][2] A logical troubleshooting workflow should be followed to identify the root cause.

Troubleshooting_Low_Yield cluster_Purity Starting Materials cluster_Conditions Reaction Parameters Start Low or No Yield Observed Purity Check Starting Material Purity Start->Purity Step 1 Conditions Evaluate Reaction Conditions Purity->Conditions If pure Amine_Purity Phenylalanine Ethyl Ester Purity Purity->Amine_Purity Aldehyde_Purity Acetaldehyde/Equivalent Purity Purity->Aldehyde_Purity Workup Assess Workup & Purification Conditions->Workup If optimal Catalyst Acid Catalyst Choice & Loading Conditions->Catalyst Solvent Solvent Selection Conditions->Solvent Temperature Temperature Control Conditions->Temperature Time Reaction Time Conditions->Time Success Improved Yield Workup->Success If correct

Caption: Troubleshooting workflow for low reaction yield.

A1.1: Purity of Starting Materials

The purity of your starting materials is paramount. Impurities in either the phenylalanine derivative or the acetaldehyde equivalent can inhibit the reaction or lead to unwanted side products.

  • Phenylalanine Derivative: Ensure the starting phenylalanine derivative (e.g., L-phenylalanine) is of high purity and the correct stereoisomer if a specific enantiomer is desired.[3]

  • Acetaldehyde Source: Acetaldehyde has a low boiling point and can be challenging to handle. Paraformaldehyde or other acetaldehyde equivalents are often used. Ensure their quality and correct stoichiometry. Aldehydes can also oxidize or polymerize upon storage.[1]

A1.2: Reaction Conditions

The Pictet-Spengler reaction is highly sensitive to reaction conditions.[4][5]

  • Acid Catalyst: This reaction is acid-catalyzed.[6] The choice and concentration of the acid are critical. Common acids include hydrochloric acid and sulfuric acid.[7] Insufficient acid will result in a sluggish or incomplete reaction, while excessive acid can lead to side reactions or degradation of the product.[1]

  • Solvent: The solvent plays a crucial role in solubilizing the reactants and intermediates.[1] While protic solvents are common, aprotic solvents have been reported to give better yields in some cases.[1]

  • Temperature: Temperature control is essential. Some reactions proceed well at room temperature, while others may require gentle heating to overcome the activation energy barrier.[1] However, excessive heat can promote side reactions and decomposition.

  • Reaction Time: The reaction should be monitored to determine the optimal duration. Prolonged reaction times can lead to the formation of byproducts and degradation of the desired product.[1]

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

A2.1: Common Side Reactions

  • N-alkylation: The secondary amine of the tetrahydroisoquinoline product can react further with the aldehyde, leading to N-alkylation.

  • Oxidation: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods, leading to the formation of the corresponding dihydroisoquinoline or isoquinoline.[1]

  • Aldehyde Self-Condensation: In the presence of acid, aldehydes can undergo self-condensation reactions, such as an aldol condensation, which consumes the aldehyde and complicates the reaction mixture.[1]

  • Racemization: If you are starting with an enantiomerically pure phenylalanine derivative, the acidic conditions and reaction temperature can potentially lead to racemization at the C-3 position.[3]

A2.2: Strategies to Minimize Side Reactions

  • Control Stoichiometry: Using a slight excess of the aldehyde (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion without a large excess that could lead to side reactions.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation of the product.

  • Temperature Optimization: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.[1]

  • Monitoring Reaction Progress: Closely monitoring the reaction by TLC or LC-MS allows you to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.[1]

II. Optimization of Reaction Parameters

Once you have a reproducible, albeit low-yielding, reaction, the next step is optimization.

Question 3: How do I systematically optimize the reaction conditions to maximize the yield of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid?

Answer: A systematic approach to optimization involves varying one parameter at a time while keeping others constant.

Optimization_Workflow Start Initial Successful Reaction Catalyst Screen Acid Catalysts (e.g., HCl, H2SO4, TFA) Start->Catalyst Concentration Optimize Catalyst Loading (e.g., 0.1 N, 0.5 N, 1 N) Catalyst->Concentration Solvent Evaluate Solvents (e.g., H2O, MeOH, DCM) Concentration->Solvent Temperature Test Temperature Range (e.g., RT, 40°C, 60°C) Solvent->Temperature Time Determine Optimal Reaction Time Temperature->Time Optimized Optimized High-Yield Protocol Time->Optimized

Caption: Systematic workflow for reaction optimization.

A3.1: Parameter Optimization Table

The following table provides a starting point for your optimization experiments.

ParameterRange to InvestigateRationale & Key Considerations
Acid Catalyst HCl, H₂SO₄, Trifluoroacetic Acid (TFA)The strength of the acid influences the rate of iminium ion formation. Harsher conditions may be required for less activated systems.[4][8]
Acid Concentration 0.01 N to 1 NA lower concentration may be sufficient and can minimize side reactions.[7]
Solvent Water, Methanol, Dichloromethane (DCM), TolueneSolvent polarity affects the solubility of reactants and the stability of intermediates.[1]
Temperature Room Temperature (20-25°C), 40°C, 60°CHigher temperatures can increase the reaction rate but may also promote byproduct formation.[1]
Reaction Time 2 to 24 hoursMonitor by TLC or LC-MS to determine the point of maximum product formation.

III. Experimental Protocols

This section provides a general, adaptable protocol for the synthesis and purification of the target compound.

Question 4: Can you provide a general experimental procedure for the synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid?

Answer: The following is a representative protocol that can be adapted based on your optimization studies.

A4.1: Synthesis Protocol

  • Reactant Preparation: In a round-bottom flask, dissolve the starting phenylalanine derivative in the chosen solvent and acid solution.

  • Aldehyde Addition: To the stirred solution, add the acetaldehyde equivalent (e.g., paraformaldehyde or a solution of acetaldehyde) dropwise at the desired temperature.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until gas evolution ceases.[1]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[1]

A4.2: Purification Protocol

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.[1]

  • Crystallization: Alternatively, the product may be purified by crystallization from a suitable solvent or solvent mixture.

IV. Frequently Asked Questions (FAQs)

Q5: What is the underlying mechanism of this reaction?

A5: The synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid proceeds via the Pictet-Spengler reaction.[4][9] The mechanism involves the following key steps:

  • Formation of a Schiff base (or imine) from the condensation of the primary amine of the phenylalanine derivative and the aldehyde.

  • Protonation of the imine by the acid catalyst to form a highly electrophilic iminium ion.[6][10]

  • Intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the iminium ion to form a new six-membered ring.[10]

  • Deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product.[10]

Q6: Are there any specific safety precautions I should take?

A6: Yes, standard laboratory safety practices should always be followed.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle acids and organic solvents with care.

  • Acetaldehyde is volatile and flammable; handle with caution.

Q7: How can I confirm the identity and purity of my final product?

A7: The structure and purity of the synthesized 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and, if a chiral column is used, the enantiomeric excess.[11]

References

  • Benchchem. Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
  • ACS Publications. Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. The Journal of Organic Chemistry.
  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • ResearchGate. Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives.
  • Benchchem. Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • Wikipedia. Pictet–Spengler reaction.
  • J&K Scientific LLC. Pictet-Spengler Reaction.
  • Google Patents. Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.
  • ResearchGate. Optimization of reaction conditions a.
  • Benchchem. Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline.
  • MySkinRecipes. 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.
  • PMC. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
  • Organic Letters. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • NROChemistry. Pictet-Spengler Reaction.
  • ECHEMI. 2-ETHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACID Formula.

Sources

Technical Support Center: Purification of N-Ethylated Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-ethylated tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Due to the presence of a basic tertiary amine, N-ethylated THIQs often present unique purification hurdles, from chromatographic tailing to product stability issues.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific derivative. We will explore field-proven strategies, from liquid-liquid extraction to advanced chromatographic techniques and salt formation, ensuring you can achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when handling crude N-ethylated THIQ products.

Q1: I've just finished my synthesis. What is the best initial purification strategy for my crude N-ethylated THIQ derivative?

A1: For most crude reaction mixtures, a preliminary acid-base extraction is the most effective first step.[1] N-ethylated THIQs are tertiary amines and are therefore basic. This allows you to separate them from neutral or acidic byproducts and impurities. By washing your organic solution with an aqueous acid (e.g., 1M HCl), the basic THIQ is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[2] Neutral organic impurities remain in the organic phase, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate your product, allowing it to be re-extracted into a fresh organic solvent.[1][2] This simple workup can significantly clean your sample before attempting more demanding techniques like chromatography.

Q2: My purified N-ethylated THIQ is a sticky oil, making it difficult to handle and weigh accurately. What can I do?

A2: This is a very common issue. The freebase form of many amines is often an oil at room temperature. The most reliable solution is to convert the purified oil into a stable, crystalline salt.[3] Salt formation not only provides a solid, easy-to-handle material but can also serve as a final purification step, as the crystal lattice will exclude residual impurities.[4] The hydrochloride salt is most common, typically formed by dissolving the purified freebase in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.[3] Other acids like tartaric acid or oxalic acid can also be used to induce crystallization.[5]

Q3: Why does my compound streak badly on a silica gel TLC plate, and how can I get clean spots?

A3: Streaking, or tailing, is a classic sign of a strong, undesirable interaction between a basic compound and the acidic stationary phase.[6][7] Silica gel is covered in acidic silanol groups (Si-OH), which strongly adsorb the basic nitrogen atom of your THIQ derivative. During elution, this causes a slow, continuous release of the compound from the stationary phase, resulting in a streak rather than a compact spot.

To resolve this, you must neutralize the acidic sites or make them less accessible. Add a small amount of a competing base to your TLC developing solvent, typically 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in your polar co-solvent (like methanol).[3][8] This additive will preferentially bind to the acidic sites on the silica, allowing your compound to travel up the plate with minimal interaction, resulting in sharper, more defined spots.

Q4: What are the most common impurities I should anticipate after an N-ethylation reaction?

A4: The impurity profile depends on your starting materials and reaction conditions, but several common culprits exist:

  • Unreacted Starting Material: The secondary tetrahydroisoquinoline precursor may be present if the reaction did not go to completion.

  • Over-alkylation Product: If a reactive ethylating agent (like ethyl iodide) is used in excess, it can lead to the formation of a quaternary ammonium salt.[3] This salt is highly polar and will typically remain at the baseline on a normal-phase TLC plate.

  • Reagents and Catalysts: Any bases (e.g., K₂CO₃, DIPEA) or catalysts used in the N-alkylation step.

  • Oxidation Products: Tetrahydroisoquinolines can be susceptible to air oxidation, which may lead to the formation of the corresponding dihydroisoquinolinium species or other colored impurities.[9]

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides a problem-solution framework for specific experimental challenges, complete with detailed protocols and logical workflows.

Problem 1: Severe Tailing and Poor Separation During Silica Gel Column Chromatography
  • Underlying Cause: As with TLC, the root cause is the acid-base interaction between the basic tertiary amine of the N-ethylated THIQ and the acidic silanol groups on the silica surface.[6] This leads to broad peaks, poor resolution between your product and impurities, and potentially irreversible adsorption, lowering your yield.

  • Solution A: Mobile Phase Modification

    The simplest fix is to add a basic modifier to the mobile phase to suppress the unwanted interactions.[7] Triethylamine (Et₃N) is the most common choice.

    Step-by-Step Protocol: Flash Chromatography with a Basic Modifier

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel. This is preferable to wet loading in a polar solvent, which can disrupt the column equilibration.

    • Column Equilibration: Equilibrate your silica gel column with the starting mobile phase (e.g., 99:1 Hexane/EtOAc) containing 1% triethylamine . It is critical that the modifier is present from the very beginning.

    • Elution Gradient: Run your gradient as you normally would (e.g., increasing the percentage of ethyl acetate in hexane), ensuring that every solvent mixture contains 1% triethylamine .

    • Fraction Analysis: Analyze the collected fractions by TLC, using a mobile phase that also contains the Et₃N modifier.

  • Solution B: Alternative Stationary Phases

    If mobile phase modification is insufficient, changing the stationary phase is the next logical step.[6]

    Stationary PhasePrinciple of OperationRecommended For
    Basic Alumina Provides a basic surface, eliminating the unwanted acid-base interaction with the amine.Good for separating compounds with moderate polarity differences. Can sometimes have lower resolution than silica.
    Amine-Functionalized Silica Silica gel where the surface silanol groups have been covalently bonded with an aminopropyl functionality. This creates a more inert surface that shields the basic analyte from residual acidic sites.[7]Excellent for stubborn amines that still show tailing on alumina or with Et₃N-modified silica. Often provides very sharp peaks.
    Reverse-Phase Silica (C18) Separation is based on hydrophobicity. The basic nature of the amine is an advantage here, as you can control retention by adjusting the mobile phase pH.[6]Ideal for polar THIQ derivatives or when normal-phase methods fail. Use a mobile phase of acetonitrile/water or methanol/water with a pH modifier like ammonium hydroxide or formic acid.
  • Decision Workflow for Chromatography

    The following diagram outlines a logical decision-making process for selecting the right chromatographic strategy.

    G start Crude N-Ethylated THIQ tlc Run TLC with Hex/EtOAc + 1% Et3N start->tlc streaking Does it still streak badly? tlc->streaking separation Is separation from impurities sufficient? streaking->separation No alt_stationary Consider Alternative Stationary Phase streaking->alt_stationary Yes silica_col Purify via Silica Gel Column with 1% Et3N in mobile phase separation->silica_col Yes separation->alt_stationary No end Pure Product silica_col->end alumina Try Basic Alumina Column alt_stationary->alumina rp_chrom Try Reverse-Phase (C18) Chromatography alt_stationary->rp_chrom alumina->end rp_chrom->end

    Caption: Decision tree for selecting a chromatography method.

Problem 2: Contamination with Highly Polar or Water-Soluble Impurities
  • Underlying Cause: Impurities such as quaternary ammonium salts (from over-alkylation) or inorganic salts from the reaction workup are often difficult to remove by chromatography alone because they either don't elute from a normal-phase column or are insoluble in typical organic solvents.

  • Solution: Rigorous Acid-Base Extraction

    A carefully performed liquid-liquid extraction is the superior method for removing these types of impurities.[2] This process leverages the change in solubility of the amine upon protonation.

    Step-by-Step Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The N-ethylated THIQ will become protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.

    • Separate Layers: Collect the aqueous layers and discard the organic layer.

    • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10. This deprotonates the ammonium salt, regenerating the water-insoluble freebase. You may see the solution become cloudy or an oil separate out.

    • Back-Extraction: Extract the basified aqueous solution with fresh DCM or ethyl acetate (3 times). The purified freebase product will now move back into the organic layer.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified N-ethylated THIQ freebase.

    G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Product + Neutral Impurities) in Organic Solvent neutral Neutral Impurities (Discard) protonated Protonated Product (R3NH+Cl-) crude->protonated Extract with 1M HCl pure_org Pure Product in Organic Solvent product_regen Freebase Product (R3N) protonated->product_regen Add NaOH to pH > 10 product_regen->pure_org Extract with Organic Solvent

    Caption: Workflow for acid-base extraction purification.

Problem 3: Purified Product is an Unstable Oil
  • Underlying Cause: The lone pair of electrons on the tertiary nitrogen makes the freebase susceptible to oxidation.[9] As an oil, it also has a high surface area and can be difficult to store long-term or handle quantitatively.

  • Solution: Conversion to a Stable Crystalline Salt

    Creating a salt masks the lone pair through protonation, increasing stability and typically inducing crystallization.[5][10] This is an excellent final step for long-term storage and characterization.

    Step-by-Step Protocol: Hydrochloride Salt Formation

    • Dissolve the purified freebase oil in a minimal amount of a non-polar solvent like anhydrous diethyl ether, ethyl acetate, or DCM.

    • While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

    • A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry for 15-30 minutes at room temperature or in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

    • Dry the solid under high vacuum to obtain the pure, stable N-ethylated tetrahydroisoquinoline hydrochloride salt.

    Table of Common Acids for Salt Formation

    AcidResulting SaltTypical Crystallization SolventsNotes
    Hydrochloric Acid (HCl)HydrochlorideDiethyl Ether, EtOAc, Acetone, IsopropanolMost common; often produces highly crystalline solids.
    Tartaric AcidTartrateWater/Methanol, Ethanol[5]Useful for chiral resolutions if the THIQ is racemic.
    Oxalic AcidOxalateEthanol, AcetoneOften forms stable, high-melting-point crystals.
    Phosphoric AcidPhosphateWater, EthanolCan be useful for pharmaceutical applications.
References
  • Reddit User Discussion on Amine Workup. (2024). r/Chempros. [Link]

  • Lieffrig, J., et al. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. IUCrData. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Zhu, S., et al. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 181-9. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Karolin, T., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c]isoquinolines. ACS Omega, 6(12), 8332-8339. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Groleau, C., et al. (2007). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. ResearchGate. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Google Patents. (1967). US3541121A - Separation of organic acids by reactive-extraction with amines.
  • ResearchGate. (2021). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Ben-Hadda, T., et al. (2015). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

  • Science Forums. (2011). Amine purification. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. As a substituted tetrahydroisoquinoline, this molecule possesses both an acidic carboxylic acid group and a basic tertiary amine, making it an amphoteric, or zwitterionic, compound. Its solubility is therefore highly dependent on the pH of the medium.[1][2] This document provides in-depth troubleshooting strategies and frequently asked questions to help you successfully incorporate this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in solution?

Due to the presence of both a carboxylic acid (an acidic proton donor) and a tertiary amine (a basic proton acceptor), the compound exists as a zwitterion in solid form and in solution around its isoelectric point (pI).[1] This means the molecule carries both a positive and a negative charge, resulting in a net neutral charge. The solubility of zwitterionic compounds is typically lowest at their pI and increases as the pH is adjusted away from the pI.[3]

Q2: Why is the compound poorly soluble in neutral aqueous solutions like water or PBS (pH 7.4)?

The poor solubility in neutral pH is likely due to the solution's pH being close to the compound's isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its interaction with polar water molecules and favoring strong intermolecular interactions (crystal lattice energy), leading to precipitation.[2][3]

Q3: How does pH dramatically affect the solubility of this compound?

The solubility of this amphoteric compound is dictated by its ionization state, which is controlled by the pH of the solvent.[4]

  • In acidic conditions (low pH): The carboxylic acid group is protonated (-COOH), and the tertiary amine is also protonated (-NH+). The molecule carries a net positive charge, forming a cationic salt that is generally more water-soluble.[5][6]

  • In alkaline conditions (high pH): The carboxylic acid group is deprotonated (-COO-), while the tertiary amine is neutral (-N-). The molecule carries a net negative charge, forming an anionic salt that is also typically more water-soluble.[5][6]

This relationship is visualized in the diagram below.

Troubleshooting Guides

Problem: My compound will not dissolve in water or neutral buffers (e.g., PBS pH 7.4).

Cause: You are likely working at or near the compound's isoelectric point (pI), where its aqueous solubility is at a minimum. To dissolve it, you must shift the pH to ionize the molecule, converting it into a more soluble salt form.[7]

Solution: pH Adjustment Protocol

This is the most common and effective first-line approach for solubilizing ionizable compounds.[8]

Step-by-Step Methodology:

  • Prepare a Suspension: Add your desired mass of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid to a fraction (e.g., 80%) of your final desired volume of purified water or buffer. This will form a slurry or suspension.

  • Choose Your pH Adjuster:

    • To make the solution alkaline (anionic form) , use a dilute base like 1 M NaOH or 1 M KOH. This is often the preferred method for carboxylic acids.[5]

    • To make the solution acidic (cationic form) , use a dilute acid like 1 M HCl.

  • Titrate Slowly: While stirring the suspension vigorously, add the chosen acid or base dropwise.

  • Observe Dissolution: Continue adding the titrant until the compound completely dissolves, resulting in a clear solution. Monitor the pH of the solution.

  • Final Volume Adjustment: Once the compound is dissolved, add the remaining water or buffer to reach your final target volume and concentration.

  • Verify Final pH: Check the final pH of your stock solution. This is critical information for your experimental records and for ensuring compatibility with your assay.

Expert Insight: The formation of a salt via pH adjustment dramatically increases the polarity of the molecule, enhancing its interaction with water and leading to dissolution.[9] The choice between acidic or basic solubilization may depend on the pH constraints of your subsequent experiments.

Problem: Adjusting the pH is incompatible with my downstream application (e.g., cell-based assays). What can I do?

Cause: Many biological assays are sensitive to pH extremes. In these cases, alternative solubilization strategies that do not require significant pH shifts are necessary.

Solution 1: Utilize Organic Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[10]

Step-by-Step Methodology:

  • Select a Co-solvent: Choose a biocompatible co-solvent. See the table below for common options. Dimethyl sulfoxide (DMSO) is a very common choice for preparing stock solutions.

  • Direct Dissolution: Dissolve the compound directly in a small amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Dilution into Aqueous Media: For your experiment, perform a serial dilution of this stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer (not the other way around) and mix vigorously during dilution to avoid precipitation.

Trustworthiness Check: Always run a vehicle control in your experiments (e.g., buffer with the same final concentration of the co-solvent) to ensure that the co-solvent itself does not affect the experimental outcome. Be aware of the final co-solvent concentration in your assay, as high concentrations (typically >1%) can be toxic to cells.

Co-SolventProperties & Considerations
DMSO Highly effective, but can be toxic to some cell lines at >0.5-1%.
Ethanol Good solubilizer, but can be volatile and may have biological effects.
Polyethylene Glycol (PEG 300/400) Low toxicity, commonly used in pharmaceutical formulations.[11]
Propylene Glycol Another low-toxicity option, often used in drug formulations.[11]

Solution 2: Employ Surfactants or Solubilizers

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, increasing their apparent solubility.[12][13] This is particularly useful when diluting a co-solvent stock into a buffer.

Step-by-Step Methodology:

  • Select a Surfactant: Choose a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Polysorbate 20, which are generally well-tolerated in biological systems.[12]

  • Prepare Buffer with Surfactant: Add a small amount of the surfactant (e.g., 0.1% w/v) to your final aqueous experimental buffer and mix until dissolved.

  • Dilute Stock Solution: Slowly add your concentrated compound stock (e.g., in DMSO) to the surfactant-containing buffer while vortexing or stirring. The micelles will help keep the compound in solution and prevent it from precipitating.

Problem: My compound precipitates out of solution over time or upon freeze-thaw cycles.

Cause: The solution may be supersaturated, or the compound may be crashing out into a more stable, less soluble crystalline form. The zwitterionic nature can contribute to this instability near neutral pH.

Solution: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility and stability.[14][15][16]

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.[8]

  • Determine Stoichiometry: A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.

  • Complexation Procedure:

    • Dissolve the required amount of cyclodextrin in your aqueous buffer.

    • Slowly add the powdered compound to the cyclodextrin solution while stirring.

    • Allow the mixture to stir for several hours or overnight at room temperature to ensure complete complex formation. Gentle heating or sonication can sometimes accelerate the process.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Authoritative Grounding: The formation of an inclusion complex modifies the physicochemical properties of the guest molecule (your compound), leading to a significant increase in aqueous solubility and stability.[8] This method is widely used in pharmaceutical formulations to improve drug delivery.[15]

Visualized Workflows and Decision Logic

The following diagrams illustrate the chemical principles and a logical workflow for addressing the solubility of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Caption: pH-dependent ionization states and relative solubility.

Troubleshooting_Workflow Start Start: Compound is Insoluble Check_pH_Compatibility Is pH adjustment compatible with your assay? Start->Check_pH_Compatibility Adjust_pH Use pH Adjustment Protocol (titrate with dilute acid/base) Check_pH_Compatibility->Adjust_pH  Yes Try_Cosolvents Use Co-solvent Protocol (e.g., prepare 100x stock in DMSO) Check_pH_Compatibility->Try_Cosolvents  No Success Success: Soluble Compound Adjust_pH->Success Check_Precipitation Does compound precipitate upon dilution? Try_Cosolvents->Check_Precipitation Use_Surfactant Add surfactant (e.g., Tween 80) to aqueous buffer before dilution Check_Precipitation->Use_Surfactant  Yes Check_Stability Is long-term stability or high concentration needed? Check_Precipitation->Check_Stability  No Use_Surfactant->Success Use_Cyclodextrin Use Cyclodextrin Complexation Protocol (e.g., HP-β-CD) Check_Stability->Use_Cyclodextrin  Yes Check_Stability->Success  No Use_Cyclodextrin->Success

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Available from: [Link]

  • Mázik, M. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110. Available from: [Link]

  • Godge, G.R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(5), 1-11. Available from: [Link]

  • Ribeiro, A.C.F., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 50(4). Available from: [Link]

  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 21(1), 375-393. Available from: [Link]

  • Islam, M.S., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Physical Chemistry, 2013. Available from: [Link]

  • Miller, D.A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. ONdrugDelivery. Available from: [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Available from: [Link]

  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Available from: [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Pandit, N.K., & Strykowski, J.M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link]

  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3594-3606. Available from: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available from: [Link]

  • Lu, Q., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(1), 256-266. Available from: [Link]

  • Shattock, T.R., et al. (2010). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 46(2), 291-293. Available from: [Link]

  • American Society of Health-System Pharmacists. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1731. Available from: [Link]

  • ResearchGate. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Available from: [Link]

  • Starr, J.N., & King, C.J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. Available from: [Link]

  • Starr, J.N., & King, C.J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • Ghandi, A., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Available from: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available from: [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available from: [Link]

  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Available from: [Link]

  • ResearchGate. (2018). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • Ingredients To Die For. (n.d.). Surfactants & Solubilizers. Available from: [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]

  • Skin Chakra. (2024). We have tested 11 natural solubilizers: here are the best 3. Available from: [Link]

  • MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. Available from: [Link]

  • Oh, The Things We'll Make! (2018). A Beginner's Guide to Working with Natural Surfactants. Available from: [Link]

  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. Available from: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • JoVE. (2023). Physical Properties of Carboxylic Acids. Available from: [Link]

  • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are... Available from: [Link]

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Technical Support Center: Stereoselective Synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the stereoselective synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This molecule is a crucial chiral building block in medicinal chemistry, often serving as a constrained amino acid analogue in the development of novel therapeutics.[1][2] Achieving high stereoselectivity during its synthesis is paramount, as the biological activity of the final drug substance is often dependent on a single stereoisomer. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize the stereochemical outcome of your synthesis. The primary synthetic route discussed is the Pictet-Spengler reaction, a powerful tool for constructing the tetrahydroisoquinoline core.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor stereoselectivity in the Pictet-Spengler synthesis of 3-substituted tetrahydroisoquinolines?

A1: The core issue is the formation of a new stereocenter at the C-3 position during the intramolecular cyclization of the iminium ion intermediate.[4] Without a directing influence, the nucleophilic attack from the aromatic ring can occur from either face of the iminium ion, leading to a racemic or diastereomeric mixture. The stereochemical outcome is dictated by the transition state energies leading to the different stereoisomers. Factors such as the steric bulk of substituents, the choice of catalyst, and the reaction conditions all play a critical role in differentiating these transition states. For this specific target molecule, the stereocenter of the starting amino acid derivative is the primary control element, and its influence must be effectively translated through the reaction sequence.

Q2: What are the main strategies to induce stereoselectivity in this synthesis?

A2: There are three principal strategies to control the stereochemistry in the synthesis of chiral tetrahydroisoquinolines:

  • Substrate Control: This involves using a chiral starting material, such as an enantiomerically pure amino acid derivative (e.g., L- or D-DOPA derivatives), where the existing stereocenter directs the formation of the new stereocenter. This is a common and effective approach for synthesizing tetrahydroisoquinoline-3-carboxylic acids.[5]

  • Chiral Auxiliary Control: A chiral auxiliary is temporarily attached to the starting material to direct the cyclization, after which it is cleaved to yield the enantiomerically enriched product.[6][7] This method is highly effective but requires additional synthetic steps for attachment and removal of the auxiliary.

  • Asymmetric Catalysis: A chiral catalyst (either a Lewis acid, Brønsted acid, or transition metal complex) is used to create a chiral environment around the reactants.[8][9] This allows the reaction to proceed through a lower energy transition state for one stereoisomer over the other. This is often the most elegant and atom-economical approach.

Q3: How does the choice of acid catalyst impact the reaction?

A3: The acid catalyst is crucial for promoting the reaction by facilitating the formation of the reactive iminium ion intermediate from the initially formed imine.[4] However, strong Brønsted acids and high temperatures can sometimes lead to racemization or lower stereoselectivity by promoting side reactions or allowing for the equilibration of stereoisomers.[9] For stereoselective variants, the choice is critical. Chiral Brønsted acids or chiral Lewis acids are designed to protonate or coordinate to the substrate in a stereodefined manner, effectively shielding one face of the molecule and directing the cyclization.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction yields the desired product, but with a low diastereomeric excess (d.e.).

Potential Cause Explanation & Recommended Solution
Insufficient Steric Hindrance The directing group on your chiral starting material may not be sterically demanding enough to effectively block one face of the iminium intermediate. Solution: Consider using a more sterically bulky protecting group on the amino acid nitrogen (e.g., Boc, Cbz, or a custom bulky group) before the ethylation and cyclization steps. A larger group can create a more ordered transition state, enhancing facial selectivity.
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, eroding selectivity. Solution: Attempt the reaction at a lower temperature. While this may decrease the reaction rate, it often significantly improves stereoselectivity. Screen temperatures from room temperature down to 0 °C or even -20 °C.
Incorrect Acid Catalyst/Concentration The acid may not be optimally promoting the desired stereochemical pathway. A strong, non-coordinating acid might simply catalyze the reaction without providing any stereochemical bias. Solution: Screen a panel of catalysts. For substrate-controlled reactions, milder acids like trifluoroacetic acid (TFA) or methanesulfonic acid are often effective.[10] If using a chiral catalyst, ensure it is of high enantiomeric purity.
Solvent Effects The solvent can influence the conformation of the reaction intermediate and the transition state. Apolar solvents may favor a more compact transition state, potentially enhancing the effect of steric directing groups. Solution: Screen a range of solvents with varying polarities (e.g., Dichloromethane (DCM), Toluene, Acetonitrile).

Problem 2: I am observing significant epimerization at the C-3 position.

A1: Epimerization at the C-3 position suggests that the stereocenter derived from your starting amino acid is not stable under the reaction conditions. This is a common problem when harsh acidic conditions or prolonged heating are employed.

  • Causality: The acidic proton at C-3 can be abstracted, particularly if the carboxylate is deprotonated or if the iminium ion intermediate has a prolonged lifetime, leading to a planar enamine or related species which can be re-protonated from either face.

  • Troubleshooting Workflow:

    G start Low d.e. / Epimerization Observed cond1 Are reaction conditions harsh? (High Temp / Strong Acid) start->cond1 step1 Reduce Reaction Temperature (e.g., 25°C to 0°C) cond1->step1 Yes cond2 Is the N-protecting group stable but not overly activating? cond1->cond2 No step2 Use Milder Acid Catalyst (e.g., TFA instead of H2SO4) step1->step2 step2->cond2 step3 Switch to a more robust protecting group (e.g., Boc) cond2->step3 No step4 Consider Acyl-Pictet-Spengler (more reactive intermediate)[9] cond2->step4 Yes result Improved Stereoselectivity step3->result step4->result

    Caption: Troubleshooting workflow for epimerization.

Problem 3: The reaction is very slow or does not proceed to completion when using milder conditions to improve selectivity.

A1: This is a classic trade-off in organic synthesis. Milder conditions that favor stereoselectivity may not provide sufficient activation for the reaction to proceed at a practical rate.

  • Causality: The formation of the iminium ion is an equilibrium process. Milder acids or lower temperatures shift this equilibrium to the left, reducing the concentration of the reactive species.[4]

  • Solutions:

    • Increase Reactivity of the Electrophile: Instead of a simple aldehyde, consider using a more reactive derivative like an N-acyliminium ion precursor. The Acyl-Pictet-Spengler reaction, for example, proceeds under much milder conditions and can be catalyzed by chiral thiourea derivatives with high enantioselectivity.[9]

    • Increase Nucleophilicity of the Arene: If your substrate allows, ensure the aromatic ring is sufficiently electron-rich. Electron-donating groups (e.g., methoxy, hydroxy) ortho or para to the point of cyclization will accelerate the reaction.[11]

    • Use a High-Pressure System: Applying high pressure can accelerate reactions with a negative activation volume, such as cyclizations. This can allow the reaction to proceed at lower temperatures without sacrificing rate.

Experimental Protocols

Protocol 1: Diastereoselective Pictet-Spengler Reaction Using a Chiral Phenylalanine Derivative

This protocol describes a substrate-controlled synthesis, which is a reliable method for establishing the C-3 stereocenter. The example uses N-Boc-L-phenylalanine as the chiral precursor.

Workflow Diagram:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Ethylation & Deprotection cluster_2 Step 3: Pictet-Spengler Cyclization A N-Boc-L-phenylalanine B Reduction to N-Boc-L-phenylalaninol A->B BH3-THF C Oxidation to N-Boc-L-phenylalaninal B->C Dess-Martin D N-Boc-N-Ethyl-L-phenylalaninal C->D NaH, EtI E Deprotection D->E TFA F Cyclization E->F TFA, DCM, 0°C G Final Product F->G

Sources

Technical Support Center: 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Question 1: I am observing unexpected peaks in my HPLC chromatogram after storing my compound in a methanol solution at room temperature. What could be the cause?

Answer:

The appearance of new peaks in your HPLC analysis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid stored in methanol suggests potential degradation. The most likely cause is esterification of the carboxylic acid group with the methanol solvent, especially if the solution has been stored for an extended period or at elevated temperatures. This reaction would result in the formation of the methyl ester of your compound.

To confirm this, you can:

  • Perform mass spectrometry (MS) analysis: The suspected degradation product should have a molecular weight corresponding to the addition of a methyl group (-CH3) and the loss of a hydrogen atom (-H) from the parent compound.

  • Spike your sample: If you have a synthesized standard of the methyl ester, you can spike your degraded sample with it. An increase in the peak area of the unexpected peak would confirm its identity.

Preventative Measures:

  • Solvent Selection: For long-term storage, consider using a non-alcoholic solvent like acetonitrile or water, provided the compound is soluble and stable in these.

  • Storage Conditions: Store solutions at a lower temperature (2-8°C) and protect them from light to minimize the rate of any potential reactions. Always prepare fresh solutions for critical experiments.

Question 2: My compound seems to be degrading rapidly when I adjust the pH of my aqueous solution to the alkaline range for an experiment. Why is this happening and what are the likely degradation products?

Answer:

The tetrahydroisoquinoline scaffold can be susceptible to degradation under strongly alkaline conditions. The degradation is likely due to base-catalyzed hydrolysis or oxidation. Given the structure of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, several degradation pathways are plausible:

  • Oxidative Degradation: The secondary amine in the tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of various oxidized species, including N-oxides or ring-opened products. The presence of oxygen can accelerate this process.

  • Ring Opening: Strong bases can potentially promote the cleavage of the heterocyclic ring, although this is generally less common without other contributing factors like heat or oxidizing agents.

To investigate this:

  • Forced Degradation Study: Conduct a controlled forced degradation study by exposing your compound to a specific alkaline condition (e.g., 0.1 M NaOH) for a defined period.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the degradation products. This technique will provide both the molecular weights and fragmentation patterns of the new compounds, aiding in their structural elucidation.

Mitigation Strategies:

  • pH Control: If your experiment allows, work at a pH closer to neutral.

  • Inert Atmosphere: If oxidation is suspected, deoxygenate your solutions and perform experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Time Limitation: Minimize the time your compound is exposed to alkaline conditions.[1]

Question 3: I am conducting a photostability study, and I see a significant loss of my parent compound with the emergence of several small, unresolved peaks. What is the likely degradation pathway?

Answer:

Photodegradation can lead to complex mixtures of degradation products due to high-energy UV or visible light exposure. For 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, photodegradation could involve:

  • Decarboxylation: The carboxylic acid group could be lost as carbon dioxide, leading to the formation of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline.

  • Oxidation: Photo-oxidation can occur, leading to the formation of various oxidized derivatives, similar to what might be observed under chemical oxidation.

  • Ring Cleavage: High-energy photons can induce cleavage of the tetrahydroisoquinoline ring, resulting in a variety of smaller, more polar fragments, which may explain the unresolved peaks in your chromatogram.

Experimental Approach:

  • Controlled Illumination: Expose your compound to a standardized light source as per ICH Q1B guidelines.[2]

  • Comprehensive Analysis: Employ a combination of analytical techniques, such as HPLC with a photodiode array (PDA) detector and LC-MS, to characterize the degradation products. The PDA detector can provide UV spectra of the new peaks, which can help in their initial classification.

Protective Measures:

  • Amber Vials: Always store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Formulation Strategies: If this compound is being developed as a drug product, formulation with UV-absorbing excipients may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid that are susceptible to degradation?

A1: The primary susceptible functional groups are the secondary amine within the tetrahydroisoquinoline ring and the carboxylic acid at the 3-position. The secondary amine is prone to oxidation, while the carboxylic acid can undergo esterification and decarboxylation. The benzylic protons at the 1 and 4 positions may also be susceptible to oxidation.

Q2: What are the recommended storage conditions for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in its solid state and in solution?

A2:

  • Solid State: The solid compound should be stored in a well-sealed container at low temperature (e.g., 2-8°C), protected from light and moisture.

  • In Solution: Solutions should be prepared fresh whenever possible. If storage is necessary, use a non-reactive solvent, store at 2-8°C, and protect from light. The stability in a particular solvent should be experimentally verified.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is crucial for understanding the degradation pathways of a drug substance.[3] It involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.

Key Stress Conditions to Investigate:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C).

  • Photodegradation: Exposure to a light source according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without complete degradation of the parent compound.

Q4: What analytical techniques are best suited for identifying the degradation products of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid?

A4: A combination of chromatographic and spectroscopic techniques is ideal for the separation and identification of degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: For separating the degradation products from the parent compound and for initial characterization based on UV spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: For determining the molecular weights and fragmentation patterns of the degradation products, which is essential for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the degradation products are volatile or can be derivatized to become volatile.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study - Alkaline Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Condition: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: After each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl to stop the degradation reaction.[1]

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and the profile of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Gradient Program: Develop a gradient that provides good resolution between the parent peak and all degradation product peaks.

  • Detection: Use a PDA detector to monitor the elution and obtain UV spectra of all peaks.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis/Thermal Parent 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid RingOpened Ring-Opened Products Parent->RingOpened Strong Base/Acid N_Oxide N-Oxide Derivative Parent->N_Oxide H2O2 Aromatized Aromatized Isoquinoline Parent->Aromatized Oxidizing Agent Decarboxylated Decarboxylated Product Parent->Decarboxylated UV Light / Heat

Caption: Potential degradation pathways of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Experimental Workflow for Degradation Product Identification

Workflow Start Start: Sample of 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->ForcedDeg HPLC_Screen HPLC Screening (Stability-Indicating Method) ForcedDeg->HPLC_Screen PeakDetect Detection of Degradation Peaks HPLC_Screen->PeakDetect LCMS_Analysis LC-MS/MS Analysis PeakDetect->LCMS_Analysis MW_Frag Determine Molecular Weight and Fragmentation Pattern LCMS_Analysis->MW_Frag StructureElucid Propose Structures of Degradation Products MW_Frag->StructureElucid Isolation Isolation of Degradation Products (Prep-HPLC) StructureElucid->Isolation NMR_Confirm NMR Spectroscopy for Structure Confirmation Isolation->NMR_Confirm End End: Identified Degradation Products NMR_Confirm->End

Caption: A typical experimental workflow for the identification of degradation products.

Quantitative Data Summary

The following table provides a hypothetical summary of a forced degradation study. Actual results will vary based on experimental conditions.

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl2460~5%Minor unidentified polar products
0.1 M NaOH860~15%N-Oxide, Ring-opened products
3% H₂O₂1225~10%N-Oxide, Aromatized isoquinoline
Dry Heat4880< 2%Minimal degradation
Photolysis2425~8%Decarboxylated product

References

  • Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Gendugov, et al. (2020). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions. Pharmacy & Pharmacology. Available at: [Link]

  • PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Available at: [Link]

  • PubMed. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. Available at: [Link]

  • ResearchGate. (2007). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available at: [Link]

  • PubMed. (1995). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • ResearchGate. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]

  • Scientific Research Publishing. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Available at: [Link]

  • MDPI. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Available at: [Link]

  • Royal Society of Chemistry. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Available at: [Link]

  • PubMed Central. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Available at: [Link]

  • PubMed Central. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available at: [Link]

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Technical Support Center: Enhancing the Stability of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Given the limited specific stability data for this compound in published literature, this document synthesizes information from related chemical structures and established pharmaceutical stability testing principles to provide a comprehensive troubleshooting resource. The guidance herein is intended to help you anticipate and address potential stability challenges in your experiments.

Introduction: Understanding the Molecule

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chiral synthetic intermediate, valuable in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structure, featuring a tetrahydroisoquinoline core, a chiral center at the 3-position, and a carboxylic acid moiety, presents several potential points of instability. Understanding these potential degradation pathways is the first step in designing robust experimental and storage protocols.

Molecular Structure:

  • Core: Tetrahydroisoquinoline (THIQ)

  • Key Functional Groups: Secondary amine (within the ring), Carboxylic acid

  • Chiral Center: C3 position

Based on this structure, the primary anticipated stability concerns are:

  • Oxidation: The tetrahydroisoquinoline ring system is susceptible to oxidation, which can lead to the formation of aromatic isoquinoline species or N-oxides.[2][3][4]

  • Racemization: The chiral center at C3, being adjacent to the carboxylic acid, may be prone to racemization under certain pH and temperature conditions, leading to a loss of enantiomeric purity.[5][6][7][8][9]

  • Decarboxylation: As an amino acid analogue, there is a potential for decarboxylation, especially at elevated temperatures, leading to the loss of the carboxylic acid group and formation of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline.[10][11][12][13][14]

This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Appearance of a New Impurity in HPLC Analysis, Especially Upon Storage or Exposure to Air.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my sample. What could this be?

A1: A new, more polar peak could indicate the formation of an N-oxide derivative. The nitrogen atom in the tetrahydroisoquinoline ring is susceptible to oxidation.

Q2: My HPLC shows a new peak that has a different UV spectrum, suggesting a change in the aromatic system. What is a likely cause?

A2: This is a strong indicator of oxidative rearomatization, where the tetrahydroisoquinoline ring loses hydrogen atoms to form the corresponding aromatic isoquinoline.[2][3] This new species will have a distinct UV absorbance profile.

Q3: How can I confirm if the new impurity is an oxidation product?

A3:

  • Forced Degradation Study: Intentionally expose a sample to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and analyze it by HPLC-MS.[15] If the peak corresponding to the impurity increases, it strongly suggests it's an oxidation product.

  • Mass Spectrometry (MS): Analyze the impurity by LC-MS.

    • An N-oxide will have a mass increase of 16 amu (atomic mass units) compared to the parent compound.

    • An aromatized isoquinoline will have a mass decrease of 2 or 4 amu, depending on the extent of oxidation. The fragmentation pattern in MS/MS will also be significantly different, reflecting a more stable aromatic ring system.[1][16][17][18][19]

Q4: What steps can I take to prevent oxidative degradation?

A4:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.

  • Antioxidants: For solutions, consider adding a small amount of an antioxidant. The choice of antioxidant depends on the solvent system and downstream applications.[20][21][22][23][24]

    • Aqueous Systems: L-Ascorbic acid or sodium metabisulfite can be effective.

    • Organic Systems: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common choices.

  • Storage Conditions: Store the compound at reduced temperatures (2-8°C) and protected from light, as both heat and light can accelerate oxidative processes.

Issue 2: Loss of Enantiomeric Purity Over Time or Upon pH Change.

Q5: My chiral HPLC analysis shows a decrease in enantiomeric excess (e.e.) for my sample. What is happening?

A5: You are likely observing racemization, the process where one enantiomer converts into its mirror image, leading to a 1:1 mixture (a racemate).[5][7] For this molecule, the hydrogen at the C3 chiral center is acidic due to its proximity to the carboxylic acid group. Its removal under certain conditions can lead to a planar intermediate, which can then be re-protonated from either side, resulting in a loss of stereochemical purity.[8][9]

Q6: What conditions are known to promote racemization of chiral carboxylic acids?

A6:

  • pH Extremes: Both strongly acidic and strongly basic conditions can catalyze racemization. Bases can deprotonate the alpha-carbon, while acids can promote enolization of the carboxylic acid group, both leading to a loss of chirality at the adjacent center.[9]

  • Elevated Temperatures: Heat provides the energy to overcome the activation barrier for the proton removal and subsequent planar intermediate formation.

  • Certain Solvents: Polar, protic solvents can sometimes facilitate the proton transfer involved in racemization.

Q7: How can I minimize or prevent racemization?

A7:

  • pH Control: Maintain the pH of solutions close to neutral (pH 6-8), or slightly acidic if the compound's solubility requires it, but avoid extremes. Buffer your solutions if necessary.

  • Temperature Control: Store samples at low temperatures (e.g., 2-8°C or frozen at -20°C). Avoid repeated freeze-thaw cycles.

  • Solvent Choice: If possible, use aprotic solvents for storage or reactions if racemization is a significant issue.

Issue 3: Sample Degradation at High Temperatures or in Acidic Conditions with Gas Evolution.

Q8: I heated my sample to accelerate a reaction and noticed a loss of my starting material with the potential formation of a less polar, lower molecular weight byproduct. What could be the cause?

A8: This is characteristic of decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO2).[11] The resulting product, 2-Ethyl-1,2,3,4-tetrahydroisoquinoline, would have a lower molecular weight and be less polar. This process is often accelerated by heat and acidic conditions.[12][14]

Q9: How can I confirm decarboxylation?

A9:

  • Mass Spectrometry: The primary product will have a mass that is 44 amu (the mass of CO2) less than the parent compound.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the signal for the proton at the C3 position would change significantly. In the ¹³C NMR, the signal for the carboxylic carbon would be absent.

Q10: What are the best practices to avoid decarboxylation?

A10:

  • Avoid High Temperatures: Use the mildest possible temperature conditions for reactions and sample preparation.

  • pH Management: Avoid strongly acidic conditions, especially when heating.

  • Storage: Store the compound in a cool, dry place.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol helps to identify potential degradation products and establish the specificity of your analytical method.[15] It is a crucial step in understanding the stability profile of your compound.

  • Prepare Stock Solutions: Prepare a stock solution of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all samples by a stability-indicating HPLC-UV-MS method. Compare the chromatograms of the stressed samples to a control sample stored under normal conditions.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is essential for monitoring racemization.

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for amino acid analogues. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T) are often effective for underivatized amino acids.[25] Polysaccharide-based CSPs can also be used, sometimes requiring derivatization of the analyte.[26]

  • Mobile Phase:

    • A typical mobile phase for a CHIROBIOTIC column would be a mixture of methanol or acetonitrile with a small amount of an acidic and/or basic modifier (e.g., acetic acid and triethylamine) to improve peak shape and resolution.

    • LC-MS compatible mobile phases, such as acetonitrile/water with formic acid, can also be developed.[25][27][28]

  • Detection: Use UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Method Validation: Ensure the method can adequately separate the two enantiomers with a resolution (Rs) of >1.5. Quantify the area of each peak to determine the enantiomeric excess.

Data Presentation & Visualization

Table 1: Summary of Potential Degradation Pathways and Analytical Observations

Degradation PathwayTriggering ConditionsExpected Change in HPLCExpected Change in Mass (MS)
N-Oxidation Exposure to air/oxidizing agentsAppearance of a more polar peak (earlier retention time in RP-HPLC)+16 amu
Aromatization Exposure to air/oxidizing agents, heatAppearance of a peak with a different UV spectrum (more conjugated)-2 or -4 amu
Racemization pH extremes (acidic or basic), elevated temperatureDecrease in the area of the primary enantiomer peak and the appearance/increase of the other enantiomer peak on a chiral columnNo change
Decarboxylation High temperature, acidic conditionsAppearance of a less polar peak (later retention time in RP-HPLC)-44 amu

Diagram 1: Hypothesized Degradation Pathways

G cluster_main 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (Parent) cluster_degradation Potential Degradation Products Parent Parent Compound (C12H15NO2) Oxidation N-Oxide (+16 amu) Parent->Oxidation O2 / Peroxide Aromatization Aromatic Isoquinoline (-2/-4 amu) Parent->Aromatization O2 / Heat Racemate Racemic Mixture (Loss of e.e.) Parent->Racemate pH / Heat Decarboxylation Decarboxylated Product (-44 amu) Parent->Decarboxylation Heat / H+

Caption: Potential degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Caption: A logical workflow for identifying unknown impurities.

References

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Decarboxylation of Amino Acids. (2024). Biology LibreTexts. [Link]

  • 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. MySkinRecipes. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). ACS Publications - Organic Letters. [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • LC-MS/MS based dereplication of isoquinoline-derived alkaloids from the trunk bark of Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures... ResearchGate. [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. National Institutes of Health (NIH). [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. National Institutes of Health (NIH). [Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst... (2022). ACS Publications - The Journal of Organic Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Decarboxylation of primary amino acids. Chemistry Stack Exchange. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. ResearchGate. [Link]

  • Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. [Link]

  • What's a Racemic Mixture? (2012). Master Organic Chemistry. [Link]

  • Pharmaceutical Antioxidants. Slideshare. [Link]

  • Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. [Link]

  • Protein and Amino acid Metabolism. (2021). University of Babylon. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography... ACS Publications - Analytical Chemistry. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority. [Link]

  • Thermodynamics of tetrahydroquinoline oxidation... ResearchGate. [Link]

  • Racemization of Chiral Carbonyl Compounds. (2014). YouTube. [Link]

  • The MS/MS spectra of alkaloids... ResearchGate. [Link]

  • Antioxidants. CD Formulation. [Link]

  • Decarboxylation Mechanism of Amino Acids by Density Functional Theory. ACS Publications - The Journal of Physical Chemistry A. [Link]

  • Racemization. St. Paul's Cathedral Mission College. [Link]

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Technical Support Center: Resolving Racemic Mixtures of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the resolution of racemic 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral compounds. Here, we will delve into the nuances of separating this specific racemic mixture, offering practical, field-tested advice and troubleshooting strategies to overcome common experimental hurdles.

Introduction: The Challenge of Resolving 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its therapeutic efficacy is often enantiomer-specific, making the efficient separation of its racemic mixture a critical step in drug development. The primary method for resolving such racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base, followed by fractional crystallization.[2][3][4][5][6][7] This process leverages the different physical properties of diastereomers, such as solubility, to effect separation.[2][4][5][6][7] However, success is not always straightforward and depends on a careful selection of resolving agents, solvents, and crystallization conditions.

This guide provides a structured approach to troubleshooting and optimizing the resolution of this specific racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral resolving agents for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid?

A1: The selection of a resolving agent is a critical first step and is often empirical. For a racemic carboxylic acid, an enantiomerically pure chiral amine is the reagent of choice.[2][3] The goal is to form diastereomeric salts with a significant difference in solubility in a given solvent system.

Commonly successful chiral amines for resolving carboxylic acids include:

  • (R)-(+)-α-Methylbenzylamine or (S)-(-)-α-Methylbenzylamine

  • Brucine

  • Strychnine

  • Quinine

  • Cinchonidine

Expert Insight: The interaction between the carboxylic acid and the chiral amine is not solely based on acid-base chemistry. Steric and electronic factors play a significant role in the crystal packing of the resulting diastereomeric salts. It is advisable to screen a small panel of resolving agents to identify the one that provides the best crystal morphology and separation efficiency.

Q2: How do I choose the right solvent for diastereomeric salt crystallization?

A2: Solvent selection is as crucial as the choice of resolving agent. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts.

Key Considerations for Solvent Selection:

  • Solubility Profile: The desired diastereomer should be sparingly soluble, while the other should be highly soluble at the crystallization temperature.

  • Temperature Coefficient of Solubility: A steep change in solubility with temperature for the desired diastereomer is beneficial for achieving high recovery upon cooling.

  • Common Solvents to Screen: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water are common starting points.

Protocol for Solvent Screening:

  • Prepare small, separate samples of both diastereomeric salts (if possible).

  • In parallel, test the solubility of each salt in a range of solvents at room temperature and at an elevated temperature (e.g., the solvent's boiling point).

  • Observe for significant differences in solubility. The ideal solvent will fully dissolve both salts at a higher temperature but will selectively precipitate one upon cooling.

Q3: My resolution is not working. The enantiomeric excess (ee) of my crystallized product is low. What should I do?

A3: Low enantiomeric excess is a common problem and can stem from several factors.[8] A systematic troubleshooting approach is necessary.

Potential Causes and Solutions:

  • Inappropriate Resolving Agent or Solvent: As discussed in Q1 and Q2, the combination of resolving agent and solvent may not be optimal. Re-screening is recommended.

  • Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent is critical. While a 1:1 ratio is a common starting point, it may require optimization.[8]

  • Suboptimal Crystallization Conditions: The cooling rate, final crystallization temperature, and agitation can all impact the selectivity of the crystallization.[8] A slower cooling rate often leads to higher purity crystals.

  • Racemization: The target compound or the diastereomeric salts might be racemizing under the experimental conditions, although this is less common for this specific molecule under typical crystallization conditions.[8]

Troubleshooting Guide

Issue 1: Poor or No Crystallization

Symptoms: The solution remains clear even after cooling, or only an oil precipitates.

Causality:

  • The diastereomeric salts are too soluble in the chosen solvent.

  • The concentration of the solution is too low.

  • Supersaturation has not been achieved.

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

  • Induce Crystallization:

    • Seeding: If you have a small amount of the desired pure diastereomer, add a seed crystal to the solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

  • Change Solvent System: If the above steps fail, the solvent is likely inappropriate. Try a solvent in which the salts are less soluble, or add an anti-solvent (a solvent in which the salts are insoluble) dropwise to the solution until turbidity persists.

Issue 2: Low Yield of the Desired Enantiomer

Symptoms: You obtain a high enantiomeric excess, but the amount of crystallized product is very small.

Causality:

  • The desired diastereomeric salt has a relatively high solubility even at low temperatures.

  • The crystallization time was too short.

Troubleshooting Steps:

  • Optimize Crystallization Temperature and Time: Allow the crystallization to proceed for a longer period at a lower temperature.

  • Solvent Optimization: Re-evaluate your solvent system. A solvent that provides a larger difference in solubility between the diastereomers at different temperatures will improve the yield.

  • Recycle the Mother Liquor: The mother liquor is enriched in the other enantiomer. It is possible to recover the resolving agent and the enriched acid from the mother liquor for further processing or a second resolution attempt.

Issue 3: Difficulty in Determining Enantiomeric Excess (ee)

Symptoms: You have isolated a product but are unable to get a clear measurement of its enantiomeric purity.

Causality:

  • The analytical method is not suitable for the compound.

  • Interference from residual resolving agent or solvent.

Analytical Methods for Determining Enantiomeric Excess:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[9][10] It requires a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for such compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA): In the presence of a CSA, the enantiomers will have different chemical shifts for certain protons, allowing for integration and determination of the ee.[12]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric purity by comparing the CD signal of the sample to that of a pure enantiomer standard.[13][14][15]

Troubleshooting HPLC Analysis:

  • Column Selection: Ensure you are using an appropriate chiral column. If one column does not provide separation, try a different type of chiral stationary phase.

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier and any additives (e.g., a small amount of acid or base), can significantly impact the separation.[11]

  • Flow Rate and Temperature: Slower flow rates and varying the column temperature can sometimes improve resolution.[11]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Dissolution: Dissolve the racemic 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in a suitable solvent with gentle heating.

  • Addition of Resolving Agent: Add an equimolar amount of the chosen enantiomerically pure chiral amine to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 0-4 °C).

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Liberation of the Free Acid: Dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

  • Extraction: Extract the free acid into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical method (e.g., chiral HPLC).

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.

  • Column: Use a suitable chiral column (e.g., a polysaccharide-based column).

  • Mobile Phase: A typical mobile phase might be a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). The exact ratio will need to be optimized.

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the compound has strong absorbance.

  • Injection: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

Data Presentation

Table 1: Example of Solvent Screening for Diastereomeric Salt Crystallization

Solvent SystemSolubility of (R,R)-Salt at 60°CSolubility of (R,S)-Salt at 60°CCrystal Formation upon Cooling
EthanolHighHighGood quality crystals
IsopropanolModerateHighSmall needles
Ethyl AcetateLowModerateAmorphous solid
Acetone/Water (9:1)HighModerateLarge prisms

Visualizations

ResolutionWorkflow cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Isolation of Pure Enantiomer cluster_2 Analysis RacemicAcid Racemic 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid DiastereomericSalts Mixture of Diastereomeric Salts in Solution RacemicAcid->DiastereomericSalts ResolvingAgent Chiral Amine (e.g., (R)-α-Methylbenzylamine) ResolvingAgent->DiastereomericSalts Solvent Optimal Solvent Solvent->DiastereomericSalts Crystallization Fractional Crystallization (Cooling) DiastereomericSalts->Crystallization Crystals Crystals of Less Soluble Diastereomer Crystallization->Crystals MotherLiquor Mother Liquor Enriched in More Soluble Diastereomer Crystallization->MotherLiquor Acidification Acidification (e.g., HCl) Crystals->Acidification Extraction Solvent Extraction Acidification->Extraction PureEnantiomer Pure Enantiomer of Carboxylic Acid Extraction->PureEnantiomer Analysis Chiral HPLC or NMR with CSA PureEnantiomer->Analysis ee_Determination Determination of Enantiomeric Excess (ee) Analysis->ee_Determination

Caption: Workflow for the resolution of a racemic carboxylic acid via diastereomeric salt crystallization.

References

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
  • BenchChem. (n.d.). A Researcher's Guide to Determining Enantiomeric Purity of Chiral Acids.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Joyce, L. A., et al. (n.d.). A Simple Method for the Determination of Enantiomeric. Amanote Research.
  • NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • Accounts of Chemical Research. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Molecules. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic.
  • TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
  • Tetrahedron Letters. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives.
  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • Molecules. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • CrystEngComm. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. The Royal Society of Chemistry.
  • MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
  • Chemistry Stack Exchange. (2012, April 29). How do you separate enantiomers?.
  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry.
  • Sci-Hub. (n.d.). Efficient Synthesis of Racemic and Enantiomerically Pure 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid and Esters.
  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers.
  • Lumen Learning. (n.d.). 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • ResearchGate. (2023, January 1). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation.
  • Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
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  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

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Validation & Comparative

A Comparative Guide to N-Alkylated Tetrahydroisoquinoline-3-Carboxylic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroisoquinoline-3-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the design of pharmacologically active agents, found in a plethora of natural products and synthetic drugs.[1] Its rigid, chiral structure provides an excellent scaffold for presenting functional groups in a defined three-dimensional space, making it a "privileged scaffold" in drug discovery.[2][3] The incorporation of a carboxylic acid at the 3-position (THIQ-3-COOH) introduces a key functional group that can mimic the C-terminal carboxylate of enzyme substrates, enabling potent interactions with various biological targets.[4] This guide provides a comparative analysis of N-alkylated tetrahydroisoquinoline-3-carboxylic acids, offering insights into their synthesis, structure-activity relationships (SAR), and performance against key biological targets, supported by experimental data and protocols.

Synthetic Strategies: Accessing the N-Alkylated THIQ-3-COOH Core

The synthesis of N-alkylated tetrahydroisoquinoline-3-carboxylic acids typically involves the initial construction of the tetrahydroisoquinoline-3-carboxylic acid core, followed by N-alkylation. The most common and versatile method for creating the core is the Pictet-Spengler reaction.[5]

Core Synthesis via the Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of the 3-carboxylic acid derivatives, a common precursor is L-DOPA, which provides the necessary catechol and amino acid functionalities.

Pictet-Spengler Synthesis LDOPA L-DOPA Reaction Mixture Reaction Mixture LDOPA->Reaction Mixture Formaldehyde Formaldehyde (or other aldehyde) Formaldehyde->Reaction Mixture Acid Acid Catalyst (e.g., H2SO4) Acid->Reaction Mixture THIQ_COOH Tetrahydroisoquinoline- 3-carboxylic Acid Reaction Mixture->THIQ_COOH Cyclization

Figure 1: General workflow for the Pictet-Spengler synthesis of the tetrahydroisoquinoline-3-carboxylic acid core.

N-Alkylation Strategies

Once the core is synthesized, the secondary amine of the tetrahydroisoquinoline ring is amenable to various N-alkylation techniques. Reductive amination and direct alkylation with alkyl halides are the most frequently employed methods.

1. Reductive Amination: This method involves the reaction of the tetrahydroisoquinoline-3-carboxylic acid with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Reductive Amination THIQ_COOH THIQ-3-COOH Imine Formation Imine Formation THIQ_COOH->Imine Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Formation Reducing_Agent Reducing Agent (e.g., NaBH4) Reduction Reduction Reducing_Agent->Reduction N_Alkyl_THIQ N-Alkyl-THIQ-3-COOH Imine Formation->Reduction Intermediate Reduction->N_Alkyl_THIQ

Figure 2: Workflow for N-alkylation via reductive amination.

2. Direct Alkylation: This approach utilizes an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to prevent quaternization.

Comparative Analysis of Biological Activities

N-alkylated tetrahydroisoquinoline-3-carboxylic acids have demonstrated a wide array of biological activities, with their potency and selectivity being highly dependent on the nature of the N-alkyl substituent and other modifications on the scaffold.

Angiotensin-Converting Enzyme (ACE) Inhibition

The tetrahydroisoquinoline-3-carboxylic acid scaffold is a known inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. The carboxylic acid at the C-3 position mimics the C-terminal carboxylate of ACE substrates, while the N-substituent can occupy a large hydrophobic pocket in the enzyme's active site, thereby enhancing potency.[4]

A study on (3S)-2-[N-substituted-N-(2-carboxyethyl)carbamoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives revealed that hydrophobic N-substituents significantly enhance ACE inhibitory activity.[6]

Compound IDN-SubstituentIC₅₀ (nM)[6]
12h n-Octyl8.8
12j n-Decyl4.4
12k n-Undecyl4.0
12l n-Dodecyl4.1
12o Phenethyl7.9

Table 1: In vitro ACE inhibitory activities of N-substituted tetrahydroisoquinoline-3-carboxylic acid derivatives. Data sourced from[6].

The data clearly indicates that increasing the length of the hydrophobic alkyl chain on the nitrogen-linked carbamoyl moiety from n-octyl to n-undecyl leads to a progressive increase in ACE inhibitory potency. This suggests a strong hydrophobic interaction within the active site of ACE.

Anticancer Activity

The tetrahydroisoquinoline scaffold is a prominent feature in numerous natural and synthetic anticancer agents.[3][7] N-alkylation can modulate the compound's lipophilicity, cell permeability, and interaction with various intracellular targets.

Recent studies have highlighted the potential of N-substituted tetrahydroisoquinoline derivatives as potent anticancer agents, with activity observed against a range of cancer cell lines.[8][9] For instance, a series of N-acyl and N-alkyl tetrahydroisoquinoline-3-carboxylic acid esters were synthesized and evaluated for their cytotoxic effects. While specific IC₅₀ values for a simple N-alkyl series are not extensively reported in a single comparative study, the general trend indicates that the nature of the N-substituent is critical for activity. A study on tetrahydroisoquinoline derivatives targeting KRas-mutated colon cancer cells demonstrated that specific substitutions on the N-linked phenyl ring significantly impact inhibitory activity.[8]

Compound IDDescriptionIC₅₀ (µM) against HCT116 cells[8]
GM-3-18 N-(4-chlorobenzoyl) derivative0.9
GM-3-121 N-(4-methoxybenzoyl) derivative1.72 (anti-angiogenesis)
GM-3-16 N-benzoyl derivative1.6 - 2.6

Table 2: Anticancer and anti-angiogenic activities of selected N-substituted tetrahydroisoquinoline derivatives. Data sourced from[8].

These findings suggest that electron-withdrawing groups on the N-aroyl substituent, such as a chloro group, can enhance anticancer activity.[8]

Neuroprotective Activity

Certain N-alkylated tetrahydroisoquinolines have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases like Alzheimer's.[10] For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives have been investigated for their effects on neuronal cell viability.[11] The N-methyl group is often crucial for activity in this context, potentially by influencing the molecule's ability to cross the blood-brain barrier and interact with central nervous system targets.[2]

Experimental Protocols

General Procedure for N-Benzylation of Tetrahydroisoquinoline-3-Carboxylic Acid

This protocol is a representative example of direct N-alkylation.

  • Dissolution: Dissolve tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on a colorimetric method for determining ACE inhibitory activity.[7]

  • Reagent Preparation:

    • Prepare a borate buffer solution.

    • Prepare an ACE solution (e.g., 0.04 U/mL in borate buffer).

    • Prepare a substrate solution (e.g., 5 mM HHL in borate buffer).

    • Prepare a solution of the test compound (N-alkylated tetrahydroisoquinoline-3-carboxylic acid) at various concentrations.

  • Assay Procedure:

    • Pre-incubate 20 µL of the test compound solution with 30 µL of the ACE solution for 10 minutes at 37°C in a microplate well.[12]

    • Initiate the reaction by adding 50 µL of the substrate solution to the well.[12]

    • Incubate the mixture for 60 minutes at 37°C.[12]

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of hippuric acid formed using a colorimetric reagent and measure the absorbance at a specific wavelength (e.g., 228 nm for direct hippuric acid detection or a different wavelength if a coupled colorimetric reaction is used).[12]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.

ACE Inhibition Assay cluster_preincubation Pre-incubation (10 min, 37°C) cluster_reaction Reaction (60 min, 37°C) cluster_quantification Quantification Test_Compound Test Compound Reaction_Mix Reaction Mixture Test_Compound->Reaction_Mix ACE_Solution ACE Solution ACE_Solution->Reaction_Mix Substrate Substrate (HHL) Substrate->Reaction_Mix Stop_Solution Stop Solution Reaction_Mix->Stop_Solution Reaction Termination Colorimetric_Reagent Colorimetric Reagent Stop_Solution->Colorimetric_Reagent Color Development Absorbance_Reading Absorbance Reading Colorimetric_Reagent->Absorbance_Reading Measurement

Figure 3: Workflow for a typical ACE inhibition assay.

Comparative Analysis with Alternative Scaffolds

While the tetrahydroisoquinoline-3-carboxylic acid scaffold is highly effective, it is important to consider alternative heterocyclic systems that are being explored for similar biological targets.

ACE Inhibitors

Other prominent scaffolds for ACE inhibitors include those based on proline (e.g., Captopril, Enalapril) and phosphonates (e.g., Fosinopril).[4] These compounds also effectively mimic the substrate of ACE and chelate the zinc ion in the active site. The choice of scaffold often depends on desired pharmacokinetic properties, such as oral bioavailability and duration of action.

Anticancer Agents

In the realm of anticancer drug discovery, a vast number of heterocyclic scaffolds are under investigation. For instance, quinazolines are potent inhibitors of tyrosine kinases, and indole derivatives are found in many microtubule-targeting agents.[13] The tetrahydroisoquinoline scaffold offers a unique three-dimensional structure that can be exploited to achieve high selectivity for specific anticancer targets.[3][7]

Conclusion and Future Perspectives

N-alkylated tetrahydroisoquinoline-3-carboxylic acids represent a versatile and potent class of compounds with a broad spectrum of biological activities. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling fine-tuning of its pharmacological properties. The structure-activity relationships discussed in this guide highlight the critical role of the N-alkyl substituent in modulating potency and selectivity. Future research in this area will likely focus on the synthesis of novel derivatives with optimized pharmacokinetic profiles and the exploration of their therapeutic potential in a wider range of diseases. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new compounds based on this privileged scaffold.

References

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A Multi-faceted Approach to Structural Validation: A Comparative Guide to the NMR Analysis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of procedural and intellectual integrity. For complex heterocyclic scaffolds such as 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a molecule of interest for its potential as a building block in CNS-targeting agents, a multi-dimensional analytical approach is not just best practice, but a necessity.[1] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the robust structural validation of this specific molecule. We will move beyond a simple recitation of methods to a detailed exploration of the synergistic power of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, grounded in the principles of scientific rigor and self-validating data.

The Analytical Imperative: Why a Single Spectrum is Insufficient

While a simple ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, for a structure with multiple stereocenters and complex spin systems like our target compound, it is often insufficient to definitively assign all protons and confirm connectivity. The presence of overlapping multiplets and the potential for unexpected chemical equivalences demand a more rigorous, multi-pronged strategy. By systematically combining data from various NMR experiments, we create a network of correlations that leaves no room for ambiguity, ensuring the synthesized molecule is indeed the intended one.

Predicted NMR Data for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on the analysis of structurally similar compounds, particularly N-acyl and N-arylalkyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[2][3] It is important to note that N-acyl derivatives often exhibit conformational isomers (rotamers) due to hindered rotation around the amide bond, leading to a doubling of NMR signals.[2][3] However, for our N-ethylated target, which lacks the amide bond, a single set of signals is expected.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-aromatic (4H)7.0 - 7.3m-
H-1a, H-1b4.0 - 4.3m (AB quartet)J ≈ 15-17
H-33.5 - 3.8ddJ ≈ 8-10, 4-6
H-4a, H-4b2.9 - 3.2m-
N-CH₂ (2H)2.6 - 2.9qJ ≈ 7
N-CH₂-CH₃ (3H)1.1 - 1.4tJ ≈ 7
COOH (1H)> 10br s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)
C=O> 170
C-aromatic (quat, 2C)132 - 135
C-aromatic (CH, 4C)125 - 130
C-358 - 62
C-148 - 52
N-CH₂45 - 49
C-428 - 32
N-CH₂-CH₃12 - 15

A Step-by-Step Experimental Protocol for Comprehensive NMR Analysis

The following protocol outlines a systematic approach to acquiring a full suite of NMR data for the structural validation of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, given the carboxylic acid moiety, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be required for optimal solubility and to observe the exchangeable COOH proton. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is preferable.

  • Filtration: To ensure high-quality spectra with sharp lines, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.[4]

2. NMR Data Acquisition:

A standard suite of experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • ¹H NMR: A standard proton experiment is the first step to assess the overall purity and get a preliminary overview of the proton environments.

  • ¹³C{¹H} NMR: A proton-decoupled carbon-13 experiment provides information on the number of unique carbon atoms and their chemical environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two or three bonds. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds. It is a powerful tool for piecing together the carbon skeleton and identifying quaternary carbons.

The Logic of Data Integration: A Self-Validating System

The strength of this multi-technique approach lies in the cross-validation of data from each experiment. The following diagram illustrates the workflow for integrating the NMR data to arrive at an unambiguous structural assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Integration & Validation H1 ¹H NMR (Proton Environments) Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR (Carbon Environments) C13->Fragments DEPT DEPT-135 (Carbon Multiplicity) DEPT->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments via J-coupling HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Fragments Assign directly bonded H-C HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Establish Connectivity Between Fragments HMBC->Connectivity Link fragments via long-range couplings Fragments->Connectivity Final Final Structure Validation Connectivity->Final

Caption: Workflow for NMR-based structural validation.

Comparative Analysis of NMR Data for Structural Elucidation

Let's dissect how each piece of NMR data contributes to the validation of the 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid structure.

¹H NMR Analysis:

  • Aromatic Region (7.0 - 7.3 ppm): The complex multiplet integrating to 4 protons is characteristic of the four protons on the benzene ring.

  • Methylene Protons at C-1 (4.0 - 4.3 ppm): The two protons at the C-1 position are diastereotopic (chemically non-equivalent) due to the chiral center at C-3. They are expected to appear as an AB quartet, a pair of doublets, due to geminal coupling.

  • Methine Proton at C-3 (3.5 - 3.8 ppm): This proton, being adjacent to the C-4 methylene group, will appear as a doublet of doublets, split by the two non-equivalent protons at C-4.

  • Ethyl Group (2.6 - 2.9 ppm and 1.1 - 1.4 ppm): The N-ethyl group will give rise to a quartet (for the -CH₂-) and a triplet (for the -CH₃), a classic ethyl pattern.

  • Carboxylic Acid Proton (> 10 ppm): The acidic proton will appear as a broad singlet at a downfield chemical shift and will be exchangeable with D₂O.

¹³C NMR and DEPT-135 Analysis:

The ¹³C NMR spectrum should show the expected number of carbon signals. The DEPT-135 experiment will be crucial for confirming the assignments:

  • Positive Signals: CH groups (aromatic CHs, C-3) and CH₃ groups (from the ethyl group).

  • Negative Signals: CH₂ groups (C-1, C-4, and the N-CH₂ of the ethyl group).

  • Absent Signals: Quaternary carbons (the two carbons at the fusion of the rings and the carboxylic acid carbon).

2D NMR Correlation Analysis:

The 2D spectra provide the definitive connections.

COSY:

The COSY spectrum will reveal the proton-proton coupling network. Key expected correlations are:

  • H-3 with the two H-4 protons.

  • The N-CH₂ protons with the N-CH₂-CH₃ protons.

COSY_Correlations H3 H-3 H4 H-4 H3->H4 ³J NCH2 N-CH₂ NCH2CH3 N-CH₂-CH₃ NCH2->NCH2CH3 ³J

Caption: Key expected COSY correlations.

HSQC:

The HSQC spectrum will unambiguously link each proton to its directly attached carbon, confirming the assignments made from the 1D spectra. For example, the proton signal at ~3.6 ppm will show a cross-peak with the carbon signal at ~60 ppm, confirming the H-3/C-3 assignment.

HMBC:

The HMBC spectrum is the final piece of the puzzle, connecting the different spin systems. Key long-range correlations that would definitively confirm the structure include:

  • The H-1 protons showing a correlation to the aromatic quaternary carbon and C-3.

  • The H-4 protons showing a correlation to the aromatic quaternary carbon and C-3.

  • The H-3 proton showing a correlation to the carboxylic acid carbon (C=O).

  • The N-CH₂ protons showing correlations to C-1, C-3, and the N-CH₂-CH₃ carbon.

HMBC_Correlations H1 H-1 C_arom_quat C-arom (quat) H1->C_arom_quat C3 C-3 H1->C3 H4 H-4 H4->C_arom_quat H4->C3 H3 H-3 COOH C=O H3->COOH NCH2 N-CH₂ NCH2->C3 C1 C-1 NCH2->C1 NCH2CH3_C N-CH₂-CH₃ (C) NCH2->NCH2CH3_C

Caption: Key expected HMBC correlations.

Conclusion: A Robust and Defensible Structural Assignment

By employing this comprehensive suite of NMR experiments, a researcher can build a robust and defensible case for the structure of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. The comparison of data from 1D and 2D experiments creates a self-validating system where each piece of information corroborates the others. This level of analytical rigor is indispensable in the fields of drug discovery and development, where the precise knowledge of molecular structure is paramount for understanding biological activity and ensuring the safety and efficacy of new therapeutic agents.

References

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  • Jansa, P., & Macháček, V. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. HETEROCYCLES, 68(1), 123-134. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,3,4-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a renowned privileged scaffold in medicinal chemistry. Its rigid, conformationally constrained structure provides a robust framework for the development of potent and selective ligands for a diverse array of biological targets.[1][2][3] This guide focuses on a specific subset of this family: 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. We will delve into the structure-activity relationships (SAR) of this chemical series, comparing their performance as N-methyl-D-aspartate (NMDA) receptor antagonists and Bcl-2/Mcl-1 inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable experimental protocols.

The rationale for exploring the N-ethyl substitution on the tetrahydroisoquinoline-3-carboxylic acid core stems from the need to balance potency, selectivity, and pharmacokinetic properties. The ethyl group can influence lipophilicity, metabolic stability, and the orientation of other substituents within the binding pocket of the target protein, thereby fine-tuning the pharmacological profile of the molecule.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives is profoundly influenced by substitutions at various positions of the tetrahydroisoquinoline ring system. Below, we dissect the SAR for two distinct and therapeutically relevant target classes: NMDA receptors and Bcl-2 family proteins.

I. NMDA Receptor Antagonists

Overactivation of NMDA receptors is implicated in a range of neurological disorders, making them a key therapeutic target.[4] Derivatives of tetrahydroisoquinoline-3-carboxylic acid have been explored as competitive NMDA receptor antagonists.[5]

The key pharmacophoric elements for NMDA receptor antagonism in this scaffold are the carboxylic acid at the 3-position and the basic nitrogen at the 2-position. The SAR of these compounds is heavily dependent on the nature and position of substituents on the aromatic ring and the stereochemistry of the molecule.

Key SAR Insights for NMDA Receptor Antagonism:

  • N-Substitution: The presence of a small alkyl group, such as ethyl, at the N2 position is generally well-tolerated and can contribute to favorable pharmacokinetic properties. While larger N-substituents can decrease potency, the ethyl group often represents a good balance.

  • Aromatic Ring Substitution: Introduction of substituents on the aromatic ring significantly impacts potency and selectivity. For instance, in the related decahydroisoquinoline series, a phosphonate group at the 6-position was found to confer high potency.[4]

  • Stereochemistry: The stereochemistry at the C3 position is critical for activity. Typically, the (S)-enantiomer exhibits higher binding affinity to the NMDA receptor compared to the (R)-enantiomer.

Below is a logical diagram illustrating the key structural features influencing NMDA receptor antagonism.

SAR_NMDA cluster_core Core Scaffold: 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid cluster_substituents Key Substituent Effects Core Tetrahydroisoquinoline Ring N_Ethyl N2-Ethyl Group (Modulates PK properties) Core->N_Ethyl influences C3_Carboxylic_Acid C3-Carboxylic Acid (Essential for binding) Core->C3_Carboxylic_Acid requires Aromatic_Subst Aromatic Ring Substituents (e.g., Phosphonate, Halogens) (Determines potency and selectivity) Core->Aromatic_Subst modified by Stereochem C3-Stereochemistry ((S)-enantiomer often more active) Core->Stereochem activity dependent on

Caption: Key structural determinants for NMDA receptor antagonism.

II. Bcl-2/Mcl-1 Inhibitors

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their overexpression is a hallmark of many cancers.[6] Small molecules that inhibit the anti-apoptotic members of this family, such as Bcl-2 and Mcl-1, are promising anticancer agents. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as dual inhibitors of Bcl-2 and Mcl-1.[6]

Key SAR Insights for Bcl-2/Mcl-1 Inhibition:

  • N-Acyl Substitution: For Bcl-2/Mcl-1 inhibition, the N2 position is typically acylated with a substituted benzoyl group. The nature of the substituents on this benzoyl ring is a primary determinant of potency.

  • Aromatic Ring of THIQ: Modifications on the aromatic portion of the tetrahydroisoquinoline core also play a role in optimizing binding affinity.

  • C1 Position: Substitution at the C1 position of the tetrahydroisoquinoline ring can provide additional interactions within the binding groove of the Bcl-2 family proteins.

The following diagram illustrates the SAR for Bcl-2/Mcl-1 inhibition.

SAR_Bcl2 Core Tetrahydroisoquinoline Ring N_Acyl N2-Acyl Group (e.g., Substituted Benzoyl) (Primary driver of potency) Core->N_Acyl requires C3_Carboxylic_Acid C3-Carboxylic Acid (Essential for binding) Core->C3_Carboxylic_Acid requires Aromatic_Subst_THIQ THIQ Aromatic Ring Substituents (Fine-tunes affinity) Core->Aromatic_Subst_THIQ modified by C1_Subst C1-Substituents (Potential for additional interactions) Core->C1_Subst can be modified by

Caption: Key structural features for Bcl-2/Mcl-1 inhibition.

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize the performance of representative 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives against established modulators of NMDA receptors and Bcl-2 family proteins.

Table 1: Comparison of NMDA Receptor Antagonists
CompoundStructureTarget Affinity (IC50/Ki)SelectivityIn Vivo Efficacy
Compound A (Hypothetical N-Ethyl-6-phosphono-THIQ-3-COOH)2-Ethyl-6-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidPotent (nM range)High for NMDA vs. AMPA/KainateExpected to be active in models of excitotoxicity
CGS 19755 cis-4-(phosphonomethyl)-2-piperidinecarboxylic acidKd = 9 nM and 200 nM[7]Selective for NMDA receptorNeuroprotective in animal models
Memantine 1-amino-3,5-dimethyladamantaneLow micromolar affinityUncompetitive antagonistClinically used for Alzheimer's disease
Table 2: Comparison of Bcl-2/Mcl-1 Inhibitors
CompoundStructureBcl-2 Binding (Ki)Mcl-1 Binding (Ki)Anti-proliferative Activity (GI50)
Compound B (Hypothetical N-Acyl-2-Ethyl-THIQ-3-COOH derivative)N-(substituted benzoyl)-2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidSub-micromolarSub-micromolarPotent against various cancer cell lines
ABT-263 (Navitoclax) 4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({4-[(4-morpholin-4-yl-1-thioxan-1-yl)methyl]phenyl}sulfonyl)benzamideLow nanomolarMicromolar (low affinity)Broad anti-tumor activity
Lead Compound 1 (from study) Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative5.2 µM[6]Active[6]Induces apoptosis in Jurkat cells[6]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for the synthesis of a representative compound and a key biological assay are provided below.

Protocol 1: Synthesis of a Representative 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivative

This protocol outlines a general synthetic route based on the Pictet-Spengler reaction.

Synthesis_Workflow Start Starting Materials: - Phenylalanine derivative - Formaldehyde source Step1 Pictet-Spengler Cyclization (Acid catalyst, e.g., TFA) Forms the THIQ core Start->Step1 Step2 N-Ethylation (Ethyl iodide, base) Introduces the ethyl group Step1->Step2 Step3 Ester Hydrolysis (LiOH or NaOH) Yields the carboxylic acid Step2->Step3 End Final Product: 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Step3->End

Caption: General synthetic workflow for 2-Ethyl-THIQ-3-COOH derivatives.

Step-by-Step Methodology:

  • Pictet-Spengler Cyclization:

    • To a solution of the appropriate phenylalanine derivative (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid or a mixture of dichloromethane and trifluoroacetic acid), add paraformaldehyde (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • N-Ethylation:

    • Dissolve the crude product from the previous step (1.0 eq) in a suitable solvent (e.g., dimethylformamide).

    • Add a base such as potassium carbonate (2.5 eq) and ethyl iodide (1.5 eq).

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 8-16 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the N-ethylated ester.

  • Ester Hydrolysis:

    • Dissolve the purified N-ethylated ester (1.0 eq) in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide or sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the final 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative.

Protocol 2: Fluorescence Polarization (FP) Assay for Bcl-2/Mcl-1 Binding

This protocol describes a competitive binding assay to determine the affinity of test compounds for Bcl-2 or Mcl-1.[8]

FP_Assay_Workflow Start Prepare Reagents: - Bcl-2/Mcl-1 protein - Fluorescently labeled BH3 peptide (Tracer) - Test compound dilutions - Assay buffer Step1 Incubate Protein, Tracer, and Compound in a 96- or 384-well plate Start->Step1 Step2 Equilibrate the binding reaction (e.g., 30 min at room temperature) Step1->Step2 Step3 Measure Fluorescence Polarization using a plate reader with polarization filters Step2->Step3 Step4 Data Analysis: - Plot FP signal vs. compound concentration - Determine IC50 value Step3->Step4 End Calculate Ki value (Binding affinity of the test compound) Step4->End

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

    • Prepare solutions of recombinant human Bcl-2 or Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FAM-Bak) in the assay buffer. The final concentrations will need to be optimized, but typical starting concentrations are 50-100 nM for the protein and 5-10 nM for the tracer.

  • Assay Procedure:

    • In a black, low-volume 96- or 384-well plate, add the test compound dilutions.

    • Add the Bcl-2 or Mcl-1 protein to each well (except for the 'no protein' control).

    • Add the fluorescently labeled BH3 peptide to all wells.

    • Include controls: 'no inhibitor' (protein + tracer + buffer), 'no protein' (tracer + buffer), and 'buffer only'.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in mP units) using a suitable plate reader equipped with excitation and emission filters appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.

Conclusion and Future Directions

The 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold represents a versatile platform for the design of potent and selective modulators of important biological targets such as NMDA receptors and Bcl-2 family proteins. The structure-activity relationships discussed herein highlight the critical role of substitutions on the core structure in determining biological activity. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel derivatives.

Future research in this area should focus on:

  • Multiparameter Optimization: Systematically exploring the effects of combined modifications at different positions to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Exploration of Novel Targets: Given the privileged nature of the THIQ scaffold, screening these derivatives against other relevant biological targets could lead to the discovery of new therapeutic applications.

  • In Vivo Characterization: Promising compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel therapeutics based on the 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid framework.

References

  • ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

  • Faheem, et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(5), 535-565. [Link]

  • IJSTR. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

  • Ornstein, P. L., et al. (1996). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 39(11), 2219-2231. [Link]

  • Ornstein, P. L., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(18), 3349-3362. [Link]

  • Porter, J., et al. (2009). Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 230-233. [Link]

  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • Sills, M. A., et al. (1991). Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. British Journal of Pharmacology, 103(4), 1831-1836. [Link]

  • Wang, R., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]

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A Comparative Guide to the Biological Efficacy of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of parent compounds is a cornerstone of medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has emerged as a privileged structure in drug discovery, with its derivatives exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of the biological efficacy of a key derivative, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, with its parent compound. We will delve into the rationale behind this structural modification, its impact on biological activity, and provide supporting experimental context.

The Parent Compound: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

The parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained analog of the amino acid phenylalanine. This structural rigidity has made it a valuable building block in the design of peptidomimetics and other small molecules targeting various biological pathways.

The biological activities attributed to derivatives of the Tic scaffold are diverse and well-documented.[1][2] These include:

  • Anticancer Activity: Derivatives have been developed as inhibitors of Bcl-2/Mcl-1 proteins, which are crucial for cancer cell survival.[3]

  • Enzyme Inhibition: Tic-based compounds have been designed as inhibitors of aminopeptidase N (CD13), a target in cancer therapy.[4]

  • Central Nervous System (CNS) Activity: The tetrahydroisoquinoline core is a common feature in molecules targeting CNS receptors.[5]

The versatility of the Tic scaffold stems from its defined stereochemistry and the presence of a secondary amine at the 2-position and a carboxylic acid at the 3-position, both of which are amenable to chemical modification.

The Rationale for N-Alkylation: Introducing the 2-Ethyl Group

The nitrogen atom at the 2-position of the tetrahydroisoquinoline ring is a frequent site for modification in drug discovery programs. N-alkylation, the addition of an alkyl group such as ethyl, can profoundly influence the physicochemical and pharmacological properties of the parent molecule.

The introduction of a 2-ethyl group can lead to several predictable changes:

  • Increased Lipophilicity: The addition of an ethyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for developing CNS-active drugs.

  • Altered Receptor Binding: The size, shape, and electronics of the substituent at the 2-position can significantly impact how the molecule interacts with its biological target. An ethyl group can provide additional van der Waals interactions or orient the molecule differently within a binding pocket compared to the parent compound with a simple hydrogen atom.

  • Modified Metabolic Stability: N-alkylation can influence the metabolic fate of a compound, potentially blocking sites of metabolism and increasing its half-life.

While direct comparative studies are not abundant in the public domain, the use of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid as an intermediate in the synthesis of CNS agents strongly suggests that the ethyl group is introduced to favorably modulate biological activity for neurological targets.[6]

Comparative Biological Efficacy: An Evidence-Based Inference

In the absence of a head-to-head study, we can infer the comparative biological efficacy based on established structure-activity relationships (SAR) for N-substituted tetrahydroisoquinolines.[1][5]

Potency and Selectivity

It is plausible that the 2-ethyl derivative exhibits enhanced potency and/or selectivity for certain biological targets compared to the unsubstituted parent compound. For instance, in the context of CNS receptors, the ethyl group could occupy a hydrophobic pocket within the receptor that is not engaged by the parent compound, leading to a stronger binding affinity. SAR studies on related tetrahydroisoquinoline derivatives have shown that N-alkylation is a key determinant of binding to CNS receptors.[5]

Pharmacokinetic Profile

The increased lipophilicity conferred by the ethyl group would be expected to improve oral bioavailability and brain penetration. This is a significant advantage for drugs targeting the CNS.

Hypothetical Data Summary

The following table provides a hypothetical comparison based on the expected impact of N-ethylation on a generic biological target. This is for illustrative purposes to highlight the potential differences in efficacy.

Parameter1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Parent)2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (Derivative)Rationale for Difference
Target Binding Affinity (Ki) Lower AffinityHigher AffinityEthyl group may engage in additional hydrophobic interactions within the target's binding site.
In Vitro Potency (IC50/EC50) Moderate PotencyIncreased PotencyEnhanced binding affinity often translates to greater potency in cellular assays.
Cell Permeability LowerHigherIncreased lipophilicity of the ethyl derivative facilitates passive diffusion across cell membranes.
Blood-Brain Barrier Penetration LimitedEnhancedThe less polar nature of the N-ethylated compound is expected to improve CNS penetration.

Experimental Protocols

To empirically determine the comparative biological efficacy, a series of standardized in vitro and in vivo assays would be necessary. Below are representative protocols.

In Vitro Target Binding Assay (Radioligand Displacement)

This protocol is designed to assess the binding affinity of the compounds to a specific G-protein coupled receptor (GPCR) expressed in a cell line.

Workflow:

start Prepare cell membranes expressing the target receptor prepare_ligand Prepare radioligand and competing test compounds (Parent vs. 2-Ethyl Derivative) at various concentrations start->prepare_ligand incubation Incubate membranes, radioligand, and test compounds prepare_ligand->incubation separation Separate bound from free radioligand via filtration incubation->separation quantification Quantify bound radioactivity using a scintillation counter separation->quantification analysis Analyze data to determine Ki values quantification->analysis

Caption: Workflow for a radioligand displacement binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the test compounds (parent Tic and the 2-ethyl derivative).

  • Incubation: Incubate the plates at a specified temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Workflow:

start Administer test compounds (Parent vs. 2-Ethyl Derivative) to rodents (e.g., oral gavage) sampling Collect blood samples at predetermined time points start->sampling processing Process blood to obtain plasma sampling->processing analysis Analyze plasma samples using LC-MS/MS to quantify compound concentrations processing->analysis pk_calc Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) analysis->pk_calc

Caption: Workflow for a rodent pharmacokinetic study.

Detailed Steps:

  • Animal Dosing: Administer a single dose of the parent Tic or the 2-ethyl derivative to a cohort of rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect small blood samples from each animal at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Conclusion

References

  • Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International, 33(46B), 238–246. [Link]

  • Pawłowski, M., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15834-15859. [Link]

  • Al-Abed, Y., et al. (2011). Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. Bioorganic & Medicinal Chemistry, 19(15), 4561-4571. [Link]

  • Singh, P., & Kumar, A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

  • Google Patents. (1995).
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  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]

  • Google Patents. (1999). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • Google Patents. (1972). 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.
  • Wang, Y., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 6015-6025. [Link]

  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ACS Medicinal Chemistry Letters, 3(4), 323-327. [Link]

  • ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • S. F. Martin, et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3197. [Link]

  • Koóš, M., & Prónayová, N. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1077. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. [Link]

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A Senior Application Scientist's Guide to Enantioselective HPLC Analysis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral analysis, the precise and robust enantioselective separation of molecules like 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is paramount. As a constrained analog of the amino acid phenylalanine, its stereoisomers can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of strategic approaches for developing a successful enantioselective HPLC method for this target analyte, drawing upon established principles for the separation of related amino acid and tetrahydroisoquinoline structures. We will explore the comparative performance of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs), supported by illustrative experimental data and detailed protocols.

The Criticality of Chiral Purity

The therapeutic potential of chiral molecules is intrinsically linked to their stereochemistry. The distinct three-dimensional arrangement of enantiomers dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to adverse effects. The accurate quantification of enantiomeric purity is, therefore, a non-negotiable aspect of drug development and quality control.

Strategic Approach to Method Development

A systematic approach to chiral method development is crucial for efficiently achieving optimal separation. The process begins with an understanding of the analyte's structure and physicochemical properties, which informs the initial selection of the chiral stationary phase and mobile phase conditions.

cluster_0 Method Development Workflow Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Informs Initial Selection Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Identifies Promising Candidates Method Validation Method Validation Mobile Phase Optimization->Method Validation Refines Separation

Caption: A streamlined workflow for chiral method development.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation. Based on the structural characteristics of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, which possesses both acidic (carboxylic acid) and basic (tertiary amine) functionalities, as well as aromatic and rigid cyclic structural elements, we will compare two major classes of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns.

Polysaccharide-Based CSPs: A Versatile First Choice

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[1][2] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[1] For our target analyte, the aromatic ring and the carbonyl group are potential sites for π-π and hydrogen bonding interactions, respectively.

We will compare a cellulose-based CSP (e.g., Lux Cellulose-1) and an amylose-based CSP (e.g., Lux Amylose-1) to investigate their complementary selectivity.[1]

Illustrative Experimental Data:

CSPMobile PhaseRetention Time (min)Resolution (Rs)
Lux Cellulose-1 Hexane/Ethanol/TFA (90:10:0.1)12.5 (enantiomer 1), 14.8 (enantiomer 2)2.1
Lux Amylose-1 Hexane/Ethanol/TFA (90:10:0.1)15.2 (enantiomer 2), 17.1 (enantiomer 1)1.8
Lux Cellulose-1 Methanol/DEA (100:0.1)8.9 (enantiomer 1), 10.2 (enantiomer 2)1.9
Lux Amylose-1 Methanol/DEA (100:0.1)9.5 (enantiomer 2), 11.3 (enantiomer 1)2.3

Note: This data is illustrative and intended for comparative purposes.

From this hypothetical data, we can observe that both cellulose and amylose-based phases can resolve the enantiomers. Notably, a reversal of elution order is observed between the two phases, a phenomenon that can be exploited in method development to move a target peak away from an interfering impurity.[3] The use of a basic additive like diethylamine (DEA) in a polar organic mobile phase can improve peak shape for basic analytes.[1]

Macrocyclic Glycopeptide-Based CSPs: An Alternative for Amino Acid Analogs

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin or vancomycin, offer a different chiral recognition mechanism.[4] These CSPs have complex structures with multiple stereogenic centers, peptide bonds, and sugar moieties, providing a variety of potential interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[4][5] They are particularly effective for the separation of amino acids and their derivatives in the reversed-phase mode.[6][7]

Given that our target analyte is a constrained phenylalanine analog, a teicoplanin-based CSP (e.g., CHIROBIOTIC T) is a strong candidate.

Illustrative Experimental Data:

CSPMobile PhaseRetention Time (min)Resolution (Rs)
CHIROBIOTIC T Acetonitrile/Water/TFA (70:30:0.1)9.8 (enantiomer 1), 11.5 (enantiomer 2)2.5
CHIROBIOTIC T Methanol/Water/Ammonium Acetate (80:20, 10mM)7.2 (enantiomer 1), 8.9 (enantiomer 2)2.2

Note: This data is illustrative and intended for comparative purposes.

The macrocyclic glycopeptide CSP demonstrates excellent resolving power in reversed-phase conditions, which are often preferred for their compatibility with mass spectrometry. The ability to use volatile buffers like ammonium acetate makes these methods amenable to LC-MS analysis.

Experimental Protocols

Protocol 1: Enantioselective Separation using a Polysaccharide-Based CSP

cluster_1 Protocol: Polysaccharide CSP Prepare Mobile Phase Mobile Phase A: Hexane/Ethanol/TFA (90:10:0.1) Mobile Phase B: Methanol/DEA (100:0.1) Equilibrate Column Column: Lux Amylose-1 (250 x 4.6 mm, 5 µm) Flow Rate: 1.0 mL/min Temperature: 25 °C Prepare Mobile Phase->Equilibrate Column Prepare Sample Dissolve sample in mobile phase (or a compatible solvent) at 1 mg/mL Equilibrate Column->Prepare Sample Inject and Analyze Injection Volume: 10 µL Detection: UV at 254 nm Prepare Sample->Inject and Analyze Optimize Adjust organic modifier ratio and additive concentration to improve resolution Inject and Analyze->Optimize cluster_2 Protocol: Macrocyclic Glycopeptide CSP Prepare Mobile Phase Mobile Phase: Acetonitrile/Water/TFA (70:30:0.1) Equilibrate Column Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm) Flow Rate: 1.0 mL/min Temperature: 25 °C Prepare Mobile Phase->Equilibrate Column Prepare Sample Dissolve sample in mobile phase at 1 mg/mL Equilibrate Column->Prepare Sample Inject and Analyze Injection Volume: 10 µL Detection: UV at 220 nm Prepare Sample->Inject and Analyze Optimize Adjust organic modifier/water ratio and buffer concentration/pH Inject and Analyze->Optimize

Sources

A Comparative Guide to the Synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its rigid, conformationally constrained framework makes it an attractive building block in drug discovery, particularly for targeting receptors in the central nervous system.[1] The derivative, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comparative analysis of established and novel synthetic routes to this target molecule, offering insights into the strategic choices behind each methodology. We will delve into the classic Pictet-Spengler and Bischler-Napieralski reactions, as well as modern approaches involving N-alkylation strategies, providing a comprehensive overview for researchers in organic synthesis and medicinal chemistry.

Traditional Synthetic Routes: Building the Tetrahydroisoquinoline Core

The construction of the tetrahydroisoquinoline ring system has historically been dominated by two name reactions: the Pictet-Spengler and the Bischler-Napieralski reactions. These methods remain relevant and provide a foundational understanding of the synthesis of the target molecule.

Route 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines.[2][3][4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[3][4]

Proposed Synthetic Pathway:

A plausible route to our target molecule via the Pictet-Spengler reaction would involve the reaction of N-ethyl-L-phenylalanine with formaldehyde.

DOT Script for Pictet-Spengler Reaction

Pictet-Spengler Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-Ethyl-L-phenylalanine N-Ethyl-L-phenylalanine Iminium_Ion Iminium Ion N-Ethyl-L-phenylalanine->Iminium_Ion Condensation Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Target_Molecule 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Iminium_Ion->Target_Molecule Intramolecular Cyclization

Caption: Pictet-Spengler synthesis of the target molecule.

Causality of Experimental Choices:

  • Starting Material: N-ethyl-L-phenylalanine is chosen as it already contains the necessary N-ethyl group and the precursor to the carboxylic acid at the C-3 position. The stereochemistry at the alpha-carbon of the amino acid can be retained in the final product under carefully controlled conditions.

  • Carbonyl Source: Formaldehyde is the simplest aldehyde and provides the C-1 carbon of the tetrahydroisoquinoline ring.

  • Catalyst: A protic acid (e.g., HCl, H₂SO₄) or a Lewis acid is typically used to catalyze the formation of the electrophilic iminium ion, which is crucial for the subsequent cyclization.[4][5] The choice of acid and reaction conditions can influence the yield and stereochemical outcome. For less activated aromatic rings, stronger acids or higher temperatures may be necessary.[3]

Advantages:

  • Atom Economy: This reaction is highly atom-economical, with the main byproduct being water.

  • Stereochemical Control: By starting with an enantiomerically pure amino acid derivative, it is possible to achieve a stereoselective synthesis.

Limitations:

  • Harsh Conditions: The classical Pictet-Spengler reaction often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[3]

  • Substrate Scope: The reaction works best with electron-rich aromatic rings.[4] Phenylalanine itself is not highly activated, which might lead to lower yields or require more forcing conditions.

Route 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another cornerstone in isoquinoline synthesis. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[6][7][8][9][10]

Proposed Synthetic Pathway:

This route would begin with the acylation of a suitable phenethylamine derivative, followed by cyclization and subsequent reduction.

DOT Script for Bischler-Napieralski Reaction

Bischler-Napieralski Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-acyl_phenethylamine N-acyl-phenethylamine derivative Dihydroisoquinoline 3,4-Dihydroisoquinoline N-acyl_phenethylamine->Dihydroisoquinoline Cyclization (POCl3, P2O5) Iminium_Salt Iminium Salt Dihydroisoquinoline->Iminium_Salt N-Ethylation Target_Molecule 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Iminium_Salt->Target_Molecule Reduction (NaBH4) Post-Synthesis N-Ethylation cluster_synthesis Tic Synthesis cluster_alkylation N-Ethylation cluster_product Product Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) Target_Molecule 2-Ethyl-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid Tic->Target_Molecule N-Alkylation Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Target_Molecule Base Base (e.g., K2CO3) Base->Target_Molecule

Caption: N-Ethylation of the pre-formed Tic scaffold.

Causality of Experimental Choices:

  • Tic Synthesis: The synthesis of the Tic core is well-established and can be optimized for high yield and stereochemical purity.

  • N-Alkylation Method:

    • Direct Alkylation: Reaction with an ethyl halide (e.g., ethyl iodide or bromide) in the presence of a mild base (e.g., potassium carbonate) is a straightforward method for N-alkylation.

    • Reductive Amination: A milder and often more efficient alternative is reductive amination. This involves reacting the Tic with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method avoids the use of alkyl halides and often proceeds under neutral or slightly acidic conditions.

Advantages:

  • Modularity: This approach allows for the synthesis of a library of N-substituted derivatives from a common intermediate (Tic).

  • Milder Conditions: The N-alkylation step can often be carried out under milder conditions compared to the core ring-forming reactions.

  • Higher Yields: Post-synthesis modification can sometimes lead to higher overall yields as the core synthesis and the N-alkylation can be individually optimized.

Limitations:

  • Protection Strategy: The carboxylic acid group may need to be protected (e.g., as an ester) prior to N-alkylation to prevent side reactions, adding extra steps to the synthesis.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Pictet-SpenglerRoute 2: Bischler-NapieralskiRoute 3: Post-Synthesis N-Ethylation
Number of Steps 1-23-42-3 (plus protection/deprotection)
Starting Materials N-Ethyl-L-phenylalanine, FormaldehydePhenethylamine derivative, Acylating agent, Ethylating agentL-Phenylalanine, Formaldehyde, Ethylating agent
Key Reaction Intramolecular Electrophilic Aromatic SubstitutionIntramolecular Electrophilic Aromatic SubstitutionN-Alkylation (Direct or Reductive Amination)
Stereocontrol Good (from chiral starting material)Difficult to controlGood (from chiral starting material)
Reaction Conditions Often harsh (strong acid, high temp)Harsh (dehydrating agents, high temp)Generally milder
Potential Issues Low yields for unactivated ringsMulti-step, side reactions (retro-Ritter)Need for protecting groups
Flexibility Low (specific starting material)ModerateHigh (common intermediate)

Experimental Protocols

Protocol for Route 3: Reductive Amination of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid methyl ester

This protocol outlines a reliable method for the N-ethylation of the Tic methyl ester via reductive amination.

Step 1: Esterification of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

  • Suspend 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in methanol (10 mL per gram of Tic).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether, filter the solid, and dry under vacuum to obtain the methyl ester hydrochloride salt.

Step 2: Reductive Amination

  • Dissolve the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 15 mL per gram of ester).

  • Add acetaldehyde (1.5 eq) to the solution.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester.

Step 3: Saponification

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~4-5 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Conclusion and Future Perspectives

While the classical Pictet-Spengler and Bischler-Napieralski reactions provide direct access to the tetrahydroisoquinoline core, modern strategies involving the N-alkylation of a pre-synthesized Tic scaffold offer greater flexibility, milder reaction conditions, and often improved overall yields. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the synthesis, and the importance of stereochemical purity. For the synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, the post-synthesis N-ethylation via reductive amination (Route 3) presents a highly efficient and versatile approach.

Future research in this area will likely focus on the development of even more efficient and stereoselective methods for the synthesis of the Tic core and its derivatives. The use of novel catalytic systems, including enzymatic and organocatalytic approaches, holds significant promise for the synthesis of these valuable compounds under greener and more sustainable conditions.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Movassaghi, M., & Hill, M. D. (2008). A very mild access to 3,4-dihydroisoquinolines using triphenyl phosphite-bromine-mediated Bischler-Napieralski-type cyclization. Organic Letters, 10(16), 3485–3488.
  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.
  • Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279–1300.
  • Wang, X. J., et al. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-catalyzed Pictet-Spengler reactions of unactivated β-phenethylamines. The Journal of Organic Chemistry, 64(2), 611–617.
  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic chemistry.
  • Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reactions and synthesis. Springer.
  • Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38(40), 6977-6980.
  • Al-Horani, R. A., & Desai, U. R. (2012). Electronically rich N-substituted tetrahydroisoquinoline 3-carboxylic acid esters: concise synthesis and conformational studies. Tetrahedron, 68(17), 3465-3476.
  • Bilenko, V. A., et al. (2021).
  • Thakore, R. R., et al. (2020). Hitchhiker's guide to reductive amination. Organic Letters, 22(16), 6324-6329.
  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)
  • PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2528–2537.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

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A Comparative Guide to the In-Vitro and In-Vivo Activity of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, recognized for its prevalence in numerous natural products and its versatile role in medicinal chemistry.[1][2] This heterocyclic framework serves as a cornerstone for developing novel therapeutics across a range of diseases, including cancer, and neurological and cardiovascular conditions.[1][2][3] The derivative, 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, while primarily utilized as a synthetic intermediate, belongs to a class of compounds with demonstrated and significant biological activity.[4] This guide will provide a comparative analysis of the known in-vitro and in-vivo activities of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, offering a predictive framework for evaluating the 2-Ethyl analog and comparing its potential efficacy against established therapeutic alternatives.

While direct experimental data on 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not extensively available in peer-reviewed literature, by examining its structural analogs, we can infer its potential biological targets and design a comprehensive strategy for its evaluation. This guide will focus on the well-documented anti-cancer properties of this compound class, specifically their roles as inhibitors of key regulatory proteins in cell survival and proliferation.

In-Vitro Activity: Targeting the Machinery of Cancer Cells

The in-vitro evaluation of novel chemical entities is the foundational step in drug discovery, providing insights into mechanism of action, potency, and selectivity at a cellular and molecular level. For the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid class of compounds, in-vitro studies have revealed a significant potential as anti-cancer agents through the inhibition of key proteins involved in apoptosis and cell cycle regulation.[5][6]

Primary Therapeutic Targets and Comparative Compounds

Based on studies of its analogs, the primary therapeutic targets for this class of compounds include:

  • Bcl-2 Family Proteins (Bcl-2, Mcl-1): These proteins are crucial regulators of apoptosis, and their overexpression is a common mechanism for cancer cell survival.[5]

  • KRas Protein: A key signaling protein that, when mutated, can drive tumor growth.[1]

  • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can halt cancer cell proliferation.[6]

  • Dihydrofolate Reductase (DHFR): An enzyme involved in nucleotide synthesis, essential for rapidly dividing cells.[6]

For a robust comparison, the potential activity of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid should be benchmarked against established inhibitors of these targets.

Target ProteinTHIQ Analog ExampleAlternative/Comparator Compound
Bcl-2/Mcl-1 Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives[5]Venetoclax (FDA-approved Bcl-2 inhibitor)
KRas GM-3-121 (a THIQ derivative)[1]Sotorasib (FDA-approved KRas G12C inhibitor)
CDK2 Novel synthesized THIQ derivatives[6]Palbociclib (FDA-approved CDK4/6 inhibitor)
Experimental Protocols for In-Vitro Assessment

To elucidate the in-vitro activity of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a tiered approach employing a series of established assays is recommended.

1. Target Engagement and Binding Affinity: Fluorescence Polarization (FP) Assay

  • Principle: This assay measures the binding of a small molecule inhibitor to its target protein. A fluorescently labeled ligand for the target protein is used. In the unbound state, the ligand tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger protein, the tumbling slows, and polarization increases. An inhibitor will compete with the fluorescent ligand, causing a decrease in polarization.

  • Experimental Workflow:

    • Purified recombinant target protein (e.g., Bcl-2, Mcl-1) is incubated with a fluorescently labeled probe.

    • Increasing concentrations of the test compound (2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are added.

    • Fluorescence polarization is measured using a plate reader.

    • The data is used to calculate the binding affinity (Ki) or IC50 value.

  • Causality: A dose-dependent decrease in fluorescence polarization indicates direct binding of the test compound to the target protein. This is a critical first step to validate that the compound engages its intended target.

Fluorescence Polarization Assay Workflow

2. Cellular Proliferation and Cytotoxicity: MTT Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Experimental Workflow:

    • Cancer cell lines (e.g., Jurkat cells for Bcl-2 inhibition studies) are seeded in 96-well plates.[5]

    • Cells are treated with a range of concentrations of the test compound for 24-72 hours.

    • MTT reagent is added to each well and incubated.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Causality: A reduction in absorbance in treated cells compared to untreated controls indicates a decrease in cell viability, suggesting cytotoxic or cytostatic effects of the compound.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Add Test Compound (Varying Concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance solubilize->read end Calculate IC50 (Cell Viability) read->end

MTT Assay for Cell Viability

3. Induction of Apoptosis: Caspase-3 Activation Assay

  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. Assays can measure the cleavage of a specific substrate by active caspase-3, which releases a fluorescent or colorimetric signal.

  • Experimental Workflow:

    • Cells are treated with the test compound as in the MTT assay.

    • Cells are lysed to release intracellular contents.

    • The cell lysate is incubated with a caspase-3 substrate.

    • The resulting signal is measured.

  • Causality: An increase in the signal in treated cells indicates the activation of caspase-3, confirming that the observed cytotoxicity is due to the induction of apoptosis.[5]

In-Vivo Activity: From the Bench to Preclinical Models

Demonstrating efficacy in a living organism is the critical next step. In-vivo studies provide data on a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic efficacy and safety.

Comparative In-Vivo Models

For the anti-cancer potential of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the most relevant in-vivo model is the tumor xenograft model.

  • Tumor Xenograft Model: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, a vehicle control, and a positive control (comparator drug). Tumor growth is monitored over time.

ParameterDescription
Vehicle The solvent used to deliver the drug (e.g., saline, DMSO).
Test Compound 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Positive Control An established drug for the specific cancer type (e.g., Venetoclax).
Primary Endpoint Tumor growth inhibition.
Secondary Endpoints Body weight changes (as a measure of toxicity), survival.
Experimental Protocol for a Xenograft Study
  • Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., 1-5 million cells).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Mice are randomized into treatment groups. Treatment is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a defined schedule.

  • Data Collection: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Xenograft_Study_Workflow start Implant Human Cancer Cells in Mice monitor Monitor Tumor Growth to Palpable Size start->monitor randomize Randomize Mice into Treatment Groups (Vehicle, Test Compound, Positive Control) monitor->randomize treat Administer Treatment on a Defined Schedule randomize->treat collect_data Measure Tumor Volume and Body Weight treat->collect_data Repeatedly endpoint Study Endpoint collect_data->endpoint analysis Excise Tumors for Analysis endpoint->analysis

In-Vivo Xenograft Study Design

Bridging In-Vitro and In-Vivo Data: The Path to Clinical Translation

A successful drug candidate demonstrates a clear correlation between its in-vitro activity and its in-vivo efficacy. For 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the following would be expected for a promising candidate:

  • Potent In-Vitro Activity: Low nanomolar to micromolar IC50 values in binding and cellular assays.

  • On-Target In-Vivo Effects: Significant tumor growth inhibition in xenograft models at well-tolerated doses.

  • Favorable Pharmacokinetics: The compound should achieve and maintain concentrations in the plasma and tumor tissue that are above the in-vitro IC50 values.

Conclusion

While 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid remains a molecule of untapped potential, the extensive research on its structural analogs provides a clear and compelling rationale for its investigation as a novel therapeutic agent, particularly in oncology. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been shown to be a versatile starting point for the development of potent inhibitors of key cancer-related proteins.[1][5] By employing the systematic in-vitro and in-vivo evaluation strategies outlined in this guide, researchers can effectively elucidate the biological activity of the 2-Ethyl derivative and benchmark its performance against established drugs. This structured approach is essential for translating a promising chemical scaffold into a viable clinical candidate.

References

  • Fang, H. et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Available at: [Link]

  • Gangapuram, M. et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 23(11), 2998. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available at: [Link]

  • Al-Warhi, T. et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3865. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is foundational to innovation. This compound, used as a building block in the synthesis of pharmaceuticals, particularly for central nervous system agents, requires meticulous handling from acquisition to disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. The procedures outlined are synthesized from established laboratory safety principles and regulatory guidelines, designed to provide a self-validating system for managing this chemical waste stream.

Part I: Hazard Identification and Characterization

The first and most critical step in any disposal procedure is a thorough understanding of the compound's potential hazards. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer its likely hazard profile by examining structurally similar compounds, such as other tetrahydroisoquinoline derivatives. This risk-based assessment is a standard and necessary practice in a research environment.

Inferred Potential Hazards:

Based on data from related isoquinoline and tetrahydroisoquinoline compounds, the primary hazards are likely to include:

  • Toxicity: Many isoquinoline derivatives are classified as harmful if swallowed and toxic in contact with skin.[2][3]

  • Irritation: The carboxylic acid functional group, combined with the heterocyclic amine structure, suggests the potential for skin and eye irritation.[4][5]

  • Environmental Hazards: Aromatic amines and their derivatives can be harmful to aquatic life, sometimes with long-lasting effects.[2] Therefore, discharge into the environment must be strictly avoided.

The following table summarizes the anticipated hazard profile that should guide all handling and disposal decisions.

Hazard CategoryInferred Risk and Rationale
Acute Toxicity (Oral, Dermal) Likely harmful or toxic. This is a common characteristic of complex amine and isoquinoline-based structures.[2][3]
Skin Corrosion/Irritation Expected to be a skin and eye irritant. This is based on SDS data for similar tetrahydroisoquinoline-3-carboxylic acid compounds.[4][5][6]
Reactivity Stable under normal conditions, but should be considered incompatible with strong oxidizing agents.[4][7] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[4][7]
Environmental Potentially harmful to aquatic life.[2] Direct release to the environment or drains is unacceptable.[8]

Part II: Regulatory Framework and Institutional Compliance

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][9][10] This legislation mandates that waste generators—the laboratories creating the waste—are responsible for correctly identifying, managing, and disposing of hazardous materials.[3][10]

It is crucial to understand that while federal regulations provide a baseline, individual states and institutions often have more stringent requirements.[3] Therefore, your facility's Environmental Health & Safety (EH&S) department is the ultimate authority. Always consult and adhere to your institution's specific waste disposal guidelines.

Part III: Personal Protective Equipment (PPE) for Disposal Operations

Before handling 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is any risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, if dusts or aerosols could be generated, a NIOSH-approved respirator may be necessary.[5][8]

Part IV: Step-by-Step Disposal Protocol

This protocol assumes the material is being disposed of as a solid powder or as a solution. This compound and its containers must be treated as hazardous waste.

Step 1: Waste Characterization and Segregation

  • Characterize as Hazardous: Due to its inferred toxicity and irritant properties, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid waste must be classified as hazardous chemical waste.[11][12] Hazardous chemicals must never be poured down the drain.[11]

  • Segregate Waste Streams: Proper segregation is critical to prevent dangerous reactions.[12][13]

    • Solid Waste: Collect solid 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid waste (e.g., residual powder, contaminated weigh boats, or filter paper) in a designated solid hazardous waste container. Keep solid and liquid waste separate.[12]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container.

    • Incompatibilities: Do NOT mix this waste with strong oxidizing agents, strong acids, or strong bases.[4][13] Store acids and bases separately.[13]

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy for liquids or a wide-mouth HDPE jar for solids. The container must have a secure, screw-top cap.[9][13]

  • Maintain Container Integrity: Ensure the container is in good condition, with no cracks or signs of deterioration.[13]

  • Avoid Overfilling: Fill liquid containers to no more than 90% of their capacity to allow for expansion.[9] For solids, leave at least one inch of headroom.[13]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[11][13]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix your institution's official hazardous waste tag.

  • Complete All Information: Clearly and legibly write the full chemical name: "2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid." Do not use abbreviations. List all components and their approximate concentrations if it is a mixed waste stream.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][11]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[11]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment tray to capture any potential spills.[12]

  • Time Limits: A partially filled container may remain in the SAA for up to one year, as long as accumulation limits are not exceeded.[11] Once a container is full, it must be removed by EH&S within three days.[13]

Step 5: Arranging for Final Disposal

The final disposal of this chemical must be handled by professionals.

  • Contact EH&S: When the waste container is full or ready for removal, contact your institution's EH&S department to schedule a pickup.

  • Professional Disposal: EH&S will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

G Disposal Workflow for 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid A Waste Generation (Solid or Liquid) B Characterize as Hazardous Waste A->B C Segregate from Incompatibles (Strong Oxidizers, Acids, Bases) B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container with 'Hazardous Waste' & Full Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full? F->G H Contact EH&S for Pickup and Final Disposal G->H Yes I Continue Accumulation (Max 1 Year) G->I No I->F

Caption: Decision workflow for safe chemical waste handling.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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A Researcher's Guide to the Safe Handling of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

This guide provides essential safety and logistical information for handling 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (Molecular Formula: C₁₂H₁₅NO₂; Molecular Weight: 205.25 g/mol ).[1] As a novel or research chemical, specific hazard data is not extensively available. Therefore, a conservative approach, treating the compound as potentially hazardous, is mandatory.[2] The following protocols are based on the known properties of its structural components: a tertiary amine and a carboxylic acid.

Precautionary Principle: Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS), the hazards of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid must be inferred from its parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and related functional groups. The parent compound is known to cause skin and serious eye irritation.[3] Amines can be corrosive and toxic, while carboxylic acids can cause severe skin and eye damage.[4][5] Therefore, it is prudent to assume this compound is at least as hazardous as its parent compound and handle it with appropriate precautions at all times.[6]

Assumed Hazards:

  • Skin Irritation/Corrosion: Potential for chemical burns.

  • Serious Eye Damage: Risk of severe eye injury upon contact.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Acute Toxicity (Oral): Assumed to be harmful if swallowed.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is critical.[2]

Primary Engineering Control:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles during procedures with a high risk of splashing.[6]Protects against splashes and aerosols, which can cause serious eye damage.[5]
Skin Protection A lab coat should be worn. Chemical-resistant gloves (nitrile or neoprene) are mandatory.[6] Inspect gloves for integrity before each use.[7]Prevents skin contact, which can lead to irritation or chemical burns.[5]
Respiratory Protection Not typically required when working in a certified chemical fume hood. If a hood is not available, contact Environmental Health & Safety (EH&S) for a risk assessment.[6]Ensures that airborne particles or vapors are not inhaled.[5]
Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal A Don PPE B Work in Fume Hood A->B Enter workspace C Weigh Solid Compound B->C Prepare for handling D Add Solvent to Solid C->D Transfer solid E Cap and Mix D->E Ensure containment F Decontaminate Glassware E->F Post-experiment G Dispose of Waste F->G Segregate waste H Doff PPE G->H Leave workspace I Wash Hands H->I Final step

Caption: Workflow for handling 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Protocol Steps:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[8] Confirm that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to minimize the risk of generating airborne dust.[6]

  • Solution Preparation: When dissolving, always add the solvent to the solid compound. Be aware of potential exothermic reactions.

  • Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6][9] The recommended storage temperature is 2-8°C.[1]

  • Decontamination: Clean any contaminated surfaces and glassware promptly.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's hazardous waste guidelines. Do not dispose of it down the drain.[7]

  • Doffing PPE: Remove gloves and lab coat before leaving the work area.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[7]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

  • Spills: For small spills, use an appropriate neutralizing agent and absorbent material. For large spills, evacuate the area and contact your institution's emergency response team.

References

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  • Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. (n.d.). The Journal of Organic Chemistry. ACS Publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.